Osi-906
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3,(H2,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCDDUHJAFVJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007055, DTXSID901121553 | |
| Record name | Linsitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-[8-Amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867160-71-2, 867160-72-3 | |
| Record name | Linsitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867160712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linsitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06075 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Linsitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-[8-Amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LINSITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15A52GPT8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of OSI-906 (Linsitinib) in Cancer Cells
Executive Summary
OSI-906, also known as Linsitinib, is a potent and selective, orally bioavailable small-molecule inhibitor targeting the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] The IGF-1R signaling pathway is a critical mediator of tumorigenesis, promoting cell proliferation, survival, and resistance to conventional cancer therapies.[1] This guide provides a comprehensive technical overview of the mechanism of action of OSI-906 in cancer cells, detailing its molecular interactions, impact on downstream signaling cascades, and the resulting cellular consequences. Furthermore, it offers field-proven experimental protocols for evaluating its efficacy and elucidating its mechanisms, designed to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Targeting the IGF-1R/IR Axis in Oncology
The insulin-like growth factor (IGF) system plays a pivotal role in normal physiological growth and development. However, its dysregulation is a hallmark of many malignancies. The IGF-1 receptor, a transmembrane tyrosine kinase, is frequently overexpressed in various tumor types.[3] Upon binding its ligands, primarily IGF-1 and IGF-2, the receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events.[4][5]
Two major downstream pathways are activated:
-
The PI3K/AKT/mTOR Pathway: This cascade is a central regulator of cell growth, proliferation, and survival.
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for mitogenic signaling and cell differentiation.[3]
The high degree of homology between IGF-1R and the insulin receptor (IR) allows for the formation of hybrid receptors and significant signaling crosstalk.[3] In many cancer cells, both receptors contribute to a signaling network that drives malignant progression and confers resistance to other targeted therapies.[3][6] OSI-906 was developed as a dual inhibitor to comprehensively shut down this signaling axis, offering a promising therapeutic strategy.[1]
Core Mechanism of Action of OSI-906
OSI-906 exerts its anti-cancer effects by competitively binding to the ATP-binding pocket within the cytoplasmic kinase domain of both IGF-1R and IR.[4][7] This action prevents receptor autophosphorylation, the critical first step in signal transduction.[8][9]
Primary Target Engagement and Selectivity
OSI-906 is a highly selective inhibitor, demonstrating potent activity against IGF-1R with a half-maximal inhibitory concentration (IC50) of 35 nM in cell-free assays.[8][10] It is modestly less potent against the insulin receptor (IR), with an IC50 of 75 nM.[8][10] Importantly, at concentrations effective for IGF-1R/IR inhibition, OSI-906 shows minimal activity against a wide panel of other kinases, highlighting its specificity.[8][11] This selectivity is crucial for minimizing off-target effects and associated toxicities.
Attenuation of Downstream Signaling Pathways
By blocking the tyrosine kinase activity of IGF-1R and IR, OSI-906 effectively abrogates the activation of downstream signaling effectors.[4][7] The inhibition of receptor phosphorylation prevents the recruitment and activation of key adapter proteins like Insulin Receptor Substrate (IRS), which are necessary to propagate the signal.
The primary consequences are:
-
Inhibition of the PI3K/AKT/mTOR Pathway: OSI-906 treatment leads to a marked decrease in the phosphorylation of AKT (at both Thr308 and Ser473) and downstream targets like p70S6K and S6 ribosomal protein.[8][10] This blockade disrupts protein synthesis, cell growth, and survival signals.
-
Inhibition of the MAPK/ERK Pathway: The drug also suppresses the phosphorylation of ERK1/2, thereby inhibiting mitogenic signaling that drives cell proliferation.[8][10][12]
The following diagram illustrates the primary mechanism of OSI-906.
Caption: OSI-906 competitively inhibits the ATP-binding site of IGF-1R/IR, blocking autophosphorylation and downstream signaling.
Cellular Consequences
The comprehensive inhibition of pro-growth and pro-survival signaling pathways by OSI-906 culminates in several key anti-cancer effects:
-
Inhibition of Cell Proliferation: By arresting mitogenic signals, OSI-906 potently inhibits the proliferation of a wide variety of tumor cell lines.[1][5][8] The anti-proliferative effect is often associated with the activation status of the IGF-1R/IR pathway, with sensitive cell lines showing higher baseline receptor phosphorylation.[10]
-
Induction of Cell Cycle Arrest: OSI-906 has been shown to induce cell cycle arrest, primarily at the G1 phase, preventing cells from entering the DNA synthesis (S) phase.[13][14]
-
Induction of Apoptosis: In many cancer cell contexts, the withdrawal of potent survival signals from the PI3K/AKT pathway leads to the induction of programmed cell death, or apoptosis.[5][15] This is often evidenced by the activation of caspases, such as caspase-3/7.[16]
Experimental Validation: Protocols and Methodologies
As a Senior Application Scientist, it is imperative to not only understand the mechanism but also to provide robust, validated protocols for its investigation. The following methodologies represent a self-validating system to confirm the mechanism of action of OSI-906 in a given cancer cell model.
Workflow for In Vitro Evaluation
The following diagram outlines a logical workflow for characterizing the effects of OSI-906.
Caption: A standard experimental workflow for characterizing the in vitro effects of OSI-906.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)
Causality: This assay quantifies ATP, an indicator of metabolically active cells. A reduction in the luminescent signal directly correlates with decreased cell viability, either through cytostatic (proliferation arrest) or cytotoxic (cell death) effects of the compound.
Protocol:
-
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a pre-determined density (e.g., 2,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Treatment: Prepare a serial dilution of OSI-906 (e.g., 0.01 to 10 µM) in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.[17]
Western Blot for Target and Pathway Modulation
Causality: This technique provides direct evidence of target engagement. A decrease in the phosphorylated (active) forms of IGF-1R, IR, AKT, and ERK, without a corresponding decrease in their total protein levels, confirms that OSI-906 is acting on its intended pathway.
Protocol:
-
Cell Treatment: Plate cells in 6-well plates. Once they reach ~70-80% confluency, treat with OSI-906 at relevant concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a specified time (e.g., 2, 6, or 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) and separate them by size on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against: p-IGF-1R (Tyr1135/1136), total IGF-1R, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[17]
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to their respective total protein levels.
Quantitative Data Summary
The potency of OSI-906 varies across different cancer cell lines, which is often linked to their dependence on the IGF-1R/IR signaling axis.
| Parameter | Value Range | Target/Assay | Source |
| IC50 (Kinase Assay) | 35 nM | IGF-1R | [8][10] |
| IC50 (Kinase Assay) | 75 nM | Insulin Receptor (IR) | [8][10] |
| EC50 (Cell Proliferation) | 0.021 - 0.810 µM | Various Tumor Cell Lines | [8] |
| IC50 (Pathway Inhibition) | 0.028 - 0.13 µM | p-AKT, p-ERK1/2, p-S6K | [8] |
Mechanisms of Resistance and Future Directions
Despite the potent activity of OSI-906, both intrinsic and acquired resistance can limit its clinical efficacy. Understanding these mechanisms is critical for developing combination strategies.
-
Compensatory Signaling: Cancer cells can evade IGF-1R/IR blockade by upregulating alternative survival pathways. For example, activation of the NF-κB signaling pathway has been identified as a mechanism of intrinsic resistance in esophageal squamous cell carcinoma.[12][18]
-
Feedback Loops: In some non-small cell lung cancer models, prolonged treatment with Linsitinib can lead to a reciprocal co-activation of Src kinase and IGF-1R, creating a feedback loop that confers resistance.[19]
Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to OSI-906 and on rational combination therapies that can overcome these resistance mechanisms. Combining OSI-906 with inhibitors of compensatory pathways, such as MEK or PI3K inhibitors, may offer synergistic anti-tumor effects.[6][12]
Conclusion
OSI-906 (Linsitinib) is a selective, dual inhibitor of IGF-1R and IR that disrupts key oncogenic signaling pathways. Its mechanism of action is centered on the inhibition of receptor autophosphorylation, leading to the suppression of PI3K/AKT and MAPK/ERK signaling. This results in potent anti-proliferative effects, cell cycle arrest, and apoptosis in susceptible cancer cell models. The experimental protocols detailed in this guide provide a robust framework for validating this mechanism and exploring its therapeutic potential in diverse cancer contexts. A thorough understanding of its molecular action and potential resistance pathways is essential for guiding its continued development and clinical application in oncology.
References
-
Linsitinib (OSI-906) IGF-1R/Insulin Receptor Inhibitor. Selleck Chemicals.
-
Linsitinib - Potent IGF1R/IR Inhibitor. APExBIO.
-
Mulvihill, M. J., et al. (2009). Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor. Future Medicinal Chemistry.
-
Mathur, A., et al. (2020). Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas. Blood Cancer Journal.
-
Gao, L., et al. (2017). Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor-κB signaling in esophageal squamous cell carcinoma. PubMed.
-
Kim, M., et al. (2022). Linsitinib inhibits IGF-1-induced cell proliferation and hyaluronic acid secretion by suppressing PI3K/Akt and ERK pathway in orbital fibroblasts from patients with thyroid-associated ophthalmopathy. PLoS One.
-
Diana, T., et al. (2021). Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. Frontiers in Immunology.
-
Gao, L., et al. (2017). Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor-κB signaling in esophageal squamous cell carcinoma. Cancer Science.
-
Definition of OSI-906. NCI Dictionary of Cancer Terms.
-
Diana, T., et al. (2023). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. Frontiers in Endocrinology.
-
de Groot, J. S., et al. (2020). IGF-1R pathway activation as putative biomarker for linsitinib therapy to revert tamoxifen resistance in ER-positive breast cancer. International Journal of Cancer.
-
Lee, Y., et al. (2016). Linsitinib-mediated reciprocal co-activation of IGF-1R and Src confers linsitinib resistance. ResearchGate.
-
Ávalos-Pérez, A., et al. (2020). Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. Cancers.
-
Mulvihill, M. J., et al. (2009). Discovery of OSI-906: A Selective and Orally Efficacious Dual Inhibitor of the IGF-1 Receptor and Insulin Receptor. ResearchGate.
-
Ávalos-Pérez, A., et al. (2020). Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. ResearchGate.
-
Bendell, J. C., et al. (2019). A Phase I Dose-Escalation Study of Linsitinib (OSI-906), a Small-Molecule Dual Insulin-Like Growth Factor-1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer. The Oncologist.
-
Ávalos-Pérez, A., et al. (2020). (A) Effect of BMS-754807 and OSI-906 on cell cycle phase distribution... ResearchGate.
-
OSI 906 | Linsitinib | IGF1R inhibitor. Axon Medchem.
-
Technical Support Center: Interpreting Unexpected Results with OSI-906 (Linsitinib). BenchChem.
-
Kazi, A., et al. (2014). OSI-906 mediates apoptosis by a TGFβ/PKA dependent manner. ResearchGate.
-
Garcia, J. A., et al. (2018). A phase 2 study of OSI-906 (linsitinib, an insulin-like growth factor receptor-1 inhibitor) in patients with asymptomatic or mildly symptomatic (non-opioid requiring) metastatic castrate resistant prostate cancer (CRPC). Investigational New Drugs.
Sources
- 1. Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. IGF‐1R pathway activation as putative biomarker for linsitinib therapy to revert tamoxifen resistance in ER‐positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linsitinib inhibits IGF-1-induced cell proliferation and hyaluronic acid secretion by suppressing PI3K/Akt and ERK pathway in orbital fibroblasts from patients with thyroid-associated ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor‐κB signaling in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A phase 2 study of OSI-906 (linsitinib, an insulin-like growth factor receptor-1 inhibitor) in patients with asymptomatic or mildly symptomatic (non-opioid requiring) metastatic castrate resistant prostate cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor-κB signaling in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Linsitinib: A Technical Guide to Dual IGF-1R/Insulin Receptor Inhibition
Foreword: The Rationale for Dual Targeting in Oncology
The insulin-like growth factor (IGF) signaling axis is a critical regulator of cellular growth, proliferation, and survival. Its dysregulation is a hallmark of many malignancies, making the IGF-1 receptor (IGF-1R) a prime target for therapeutic intervention. However, the structural and functional homology between IGF-1R and the insulin receptor (InsR) presents a significant challenge. The activation of InsR, particularly the fetal InsR-A isoform prevalent in cancer cells, can provide a compensatory survival signal, mitigating the effects of IGF-1R-selective inhibition. This biological reality necessitates a dual-targeting strategy. Linsitinib (OSI-906), a potent, orally bioavailable small molecule, was developed to address this challenge by simultaneously inhibiting both IGF-1R and InsR, thereby offering a more comprehensive blockade of this critical signaling network. This guide provides an in-depth technical overview of linsitinib, from its mechanism of action to practical experimental protocols for its evaluation.
Linsitinib (OSI-906): A Molecular and Chemical Profile
Linsitinib is an imidazopyrazine-based compound that functions as an ATP-competitive inhibitor of both IGF-1R and InsR tyrosine kinases.[1][2]
Chemical Properties:
| Property | Value | Source |
| Chemical Formula | C₂₆H₂₃N₅O | [2] |
| Molecular Weight | 421.5 g/mol | [2] |
| CAS Number | 867160-71-2 | [2] |
| Appearance | Yellow solid | [2] |
| Solubility | Soluble in DMSO (up to 100 mM), ethanol, and dimethyl formamide (DMF). Sparingly soluble in aqueous buffers. | [2][3] |
For experimental use, a stock solution is typically prepared in DMSO.[2] For aqueous solutions, it is recommended to first dissolve linsitinib in DMF and then dilute with the desired aqueous buffer.[3]
Mechanism of Action: Dual Inhibition of a Redundant Pathway
Linsitinib exerts its anti-tumor effects by binding to the ATP-binding pocket within the kinase domain of both IGF-1R and InsR, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[4] This dual inhibition is critical for overcoming the compensatory signaling that can arise from the activation of one receptor when the other is blocked.
The primary downstream pathways affected by linsitinib are the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[5] By inhibiting the phosphorylation of IGF-1R and InsR, linsitinib effectively shuts down these pro-survival and pro-proliferative signals, ultimately leading to cell cycle arrest and apoptosis in cancer cells dependent on this axis.[5][6]
Caption: Linsitinib's dual inhibition of IGF-1R and InsR signaling.
In Vitro Efficacy and Selectivity
Linsitinib is a potent inhibitor of both IGF-1R and InsR, with a slightly higher affinity for IGF-1R. Its selectivity has been demonstrated in broad kinase panels.
Table of Inhibitory Activity:
| Target | IC₅₀ (nM) | Assay Type | Source |
| IGF-1R | 35 | Cell-free | [7][8] |
| InsR | 75 | Cell-free | [7][8] |
| IRR (Insulin Receptor-Related Receptor) | 75 | Cell-free | [7] |
IC₅₀: Half-maximal inhibitory concentration
Importantly, when profiled against a panel of 88 other kinases at a concentration of 1 µM, linsitinib showed no significant inhibition (>50%).[6] In a separate panel of 42 receptor tyrosine kinases, 40 had IC₅₀ values greater than 10 µM, highlighting the selectivity of linsitinib for the IGF-1R/InsR family.[6]
Experimental Protocols for the Evaluation of Linsitinib
The following protocols are designed to provide a framework for assessing the in vitro and cellular activity of linsitinib. These are foundational assays that can be adapted to specific cell lines and research questions.
In Vitro Kinase Inhibition Assay (ELISA-based)
This assay directly measures the ability of linsitinib to inhibit the enzymatic activity of purified IGF-1R or InsR kinase domains.
Principle: A substrate peptide (e.g., poly(Glu:Tyr)) is coated onto a microplate. The recombinant kinase is then added in the presence of ATP and varying concentrations of linsitinib. The extent of substrate phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with a solution of poly(Glu:Tyr) substrate and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.
-
Compound Preparation: Prepare a serial dilution of linsitinib in the appropriate assay buffer. Include a vehicle control (e.g., DMSO) and a no-kinase control.
-
Kinase Reaction: Add the recombinant IGF-1R or InsR kinase domain to each well, followed by the linsitinib dilutions.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: Add an HRP-conjugated anti-phosphotyrosine antibody and incubate for 1-2 hours at room temperature.
-
Signal Development: After further washing, add a colorimetric HRP substrate (e.g., ABTS).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405/490 nm).
-
Analysis: Calculate the percent inhibition for each linsitinib concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Receptor Phosphorylation Assay (Western Blot)
This assay assesses the ability of linsitinib to inhibit ligand-induced autophosphorylation of IGF-1R and InsR in a cellular context.
Principle: Cells expressing IGF-1R and InsR are treated with linsitinib prior to stimulation with a ligand (e.g., IGF-1). Cell lysates are then analyzed by western blot to detect the levels of phosphorylated and total IGF-1R/InsR.
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., MCF-7, HT-29) in 6-well plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
Serum Starvation: To reduce basal receptor activation, serum-starve the cells for a defined period (e.g., 4-24 hours) in serum-free media.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of linsitinib for a specified time (e.g., 2 hours).
-
Ligand Stimulation: Stimulate the cells with a ligand such as IGF-1 (e.g., 50 ng/mL) for a short duration (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-IGF-1R/InsR and total IGF-1R/InsR overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Caption: A typical workflow for assessing cellular receptor phosphorylation.
Cell Proliferation Assay (e.g., CCK-8 or MTT)
This assay measures the effect of linsitinib on the proliferation and viability of cancer cell lines.
Principle: Cells are treated with linsitinib, and after a period of incubation, a reagent is added that is converted into a colored or fluorescent product by metabolically active cells. The intensity of the signal is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing a serial dilution of linsitinib. Include a vehicle control.
-
Incubation: Incubate the cells for a desired period, typically 48-72 hours.
-
Reagent Addition: Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for a further 1-4 hours to allow for color development.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC₅₀ (half-maximal effective concentration).
Clinical Development and Outcomes: A Realistic Perspective
Linsitinib has undergone extensive clinical investigation in a variety of solid tumors. While it has demonstrated a manageable safety profile, its efficacy as a monotherapy has been limited in several cancer types.
Summary of Key Clinical Trials:
| Cancer Type | Phase | Outcome | Key Findings | Source |
| Adrenocortical Carcinoma | III | Negative | Did not improve overall or progression-free survival compared to placebo. | [1][9][10] |
| Small-Cell Lung Cancer (Relapsed) | II | Negative | Showed no clinical activity in unselected patients compared to topotecan. | [11][12][13] |
| Ewing Sarcoma (Relapsed/Refractory) | II | Ongoing/Mixed | A subset of patients (10-30%) have shown response to IGF-1R targeted therapies. The linsitinib trial aims to identify biomarkers of response. | [14][15][16] |
The lack of significant clinical benefit in broad patient populations underscores the complexity of IGF-1R/InsR signaling in cancer and the importance of identifying predictive biomarkers to select patients who are most likely to respond to this targeted therapy.
Conclusion and Future Directions
Linsitinib remains a valuable tool for researchers investigating the role of the IGF-1R/InsR axis in cancer and other diseases. Its well-characterized mechanism of action and high selectivity make it a robust probe for dissecting the intricacies of this signaling pathway. While its clinical journey in oncology has been challenging, ongoing research, particularly in biomarker-driven patient selection, may yet define a niche for this dual inhibitor. The experimental protocols outlined in this guide provide a solid foundation for the continued exploration of linsitinib's therapeutic potential.
References
-
The ASCO Post. (2015, March 27). No Survival Benefit of IGF-1R/Insulin Receptor Inhibitor Linsitinib in Advanced Adrenocortical Carcinoma. Retrieved from [Link]
- Fassnacht, M., et al. (2015). Linsitinib (OSI-906) versus placebo for patients with locally advanced or metastatic adrenocortical carcinoma: a double-blind, randomised, phase 3 study. The Lancet Oncology, 16(4), 426-435.
- Berruti, A., et al. (2013). International randomized, double-blind, placebo-controlled, phase 3 study of linsitinib (OSI-906, L) in patients (pts) with locally advanced or metastatic adrenocortical carcinoma (ACC). Journal of Clinical Oncology, 31(15_suppl), 4031-4031.
- Fassnacht, M., et al. (2015). Linsitinib (OSI-906) versus placebo for patients with locally advanced or metastatic adrenocortical carcinoma: A double-blind, randomised, phase 3 study.
- Subbiah, V., & Meric-Bernstam, F. (2021). Current Status and Future Targeted Therapy in Adrenocortical Cancer. Cancers, 13(5), 1121.
- Chiappori, A. A., et al. (2016). A Randomized Phase II Study of Linsitinib (OSI-906) Versus Topotecan in Patients With Relapsed Small-Cell Lung Cancer. The Oncologist, 21(10), 1163–1164.
-
The Chemical Probes Portal. Linsitinib. Retrieved from [Link]
-
Cellagen Technology. OSI-906 (Linsitinib). Retrieved from [Link]
- Johns Hopkins University. (2016). A randomized phase II study of linsitinib (OSI-906) versus Topotecan in patients with relapsed small-cell lung cancer.
- Health Research Authority. (2012). LINES: Eurosarc Trial of Linsitinib in advanced Ewing Sarcoma.
- Cincinnati Children's Hospital Medical Center. (2022, November 17). Ewing Sarcoma Tumors Can Be Split Into 2 Groups for Targeted Care. Research Horizons.
- ClinicalTrials.gov. (2015). Eurosarc Trial of Linsitinib in Advanced Ewing Sarcoma (LINES).
- EORTC. (2015, June 9).
- American Association for Cancer Research. (2025, May 16). Old, New, Borrowed, and Blue: Clinical Trial Results Highlight Therapeutic Approaches for Non-small Cell Lung Cancer.
- Gaspar, N., et al. (2021). Systematic review of phase‐I/II trials enrolling refractory and recurrent Ewing sarcoma. Cancer, 127(1), 133-144.
- Li, G., et al. (2022). Human Kinase IGF1R/IR Inhibitor Linsitinib Controls the In Vitro and Intracellular Growth of Mycobacterium tuberculosis. ACS Infectious Diseases, 8(3), 566-578.
- Pappa, A., et al. (2024). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. Frontiers in Endocrinology, 15.
- Chiappori, A. A., et al. (2016). A Randomized Phase II Study of Linsitinib (OSI-906) Versus Topotecan in Patients With Relapsed Small-Cell Lung Cancer. The Oncologist, 21(10), 1163–1164.
- Mokhtari, Y., et al. (2022).
Sources
- 1. The ASCO Post [ascopost.com]
- 2. cellagentech.com [cellagentech.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Human Kinase IGF1R/IR Inhibitor Linsitinib Controls the In Vitro and Intracellular Growth of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Probe Linsitinib | Chemical Probes Portal [chemicalprobes.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Linsitinib (OSI-906) versus placebo for patients with locally advanced or metastatic adrenocortical carcinoma: a double-blind, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. A Randomized Phase II Study of Linsitinib (OSI-906) Versus Topotecan in Patients With Relapsed Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. A Randomized Phase II Study of Linsitinib (OSI-906) Versus Topotecan in Patients With Relapsed Small-Cell Lung Cancer [en-cancer.fr]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. news-medical.net [news-medical.net]
- 16. Systematic review of phase‐I/II trials enrolling refractory and recurrent Ewing sarcoma: Actual knowledge and future directions to optimize the research - PMC [pmc.ncbi.nlm.nih.gov]
Osi-906 (Linsitinib): A Technical Guide to its Role in Inhibiting Tumor Cell Proliferation
Introduction: Targeting a Fundamental Axis of Cancer Growth
The insulin-like growth factor (IGF) signaling axis is a critical regulator of cellular growth, proliferation, and survival.[1][2] Its dysregulation is a hallmark of many malignancies, providing a powerful and sustained stimulus for tumor progression and metastasis.[3][4] The pathway is primarily mediated by the Type 1 IGF receptor (IGF-1R) and the highly homologous insulin receptor (IR), which, upon binding ligands such as IGF-1 and IGF-2, activate potent downstream signaling cascades.[2][5][6] Given its central role in tumorigenesis, the IGF-1R/IR axis represents a compelling target for therapeutic intervention.[7][8] Osi-906 (linsitinib) is a potent and selective, orally bioavailable small molecule designed as a dual inhibitor of the IGF-1R and IR tyrosine kinases, offering a direct strategy to disrupt this fundamental cancer-promoting pathway.[3][9][10]
This guide provides an in-depth technical overview of the mechanism of action of Osi-906 and its consequential effects on tumor cell proliferation, cell cycle progression, and apoptosis. It is intended for researchers and drug development professionals seeking to understand and evaluate the anti-neoplastic properties of IGF-1R/IR inhibition.
Core Mechanism of Action: Dual Inhibition of IGF-1R and IR Kinase Activity
Osi-906 exerts its anti-tumor effects by competitively binding to the ATP-binding site within the cytoplasmic kinase domain of both IGF-1R and the insulin receptor.[10] This action prevents receptor autophosphorylation, a critical initial step that occurs upon ligand binding.[1][9][11] By blocking this phosphorylation event, Osi-906 effectively abrogates the recruitment and activation of downstream adaptor proteins and signaling molecules, leading to a comprehensive shutdown of two major pro-survival and proliferative pathways:
-
The PI3K/AKT/mTOR Pathway: This is a central signaling node that governs cell growth, metabolism, and survival.[5][6][12][13] Inhibition of IGF-1R/IR phosphorylation by Osi-906 prevents the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector, AKT, ultimately suppressing the activity of the mammalian target of rapamycin (mTOR).[1][2][9][11]
-
The Ras/MAPK Pathway: This pathway is crucial for transmitting growth signals from the cell surface to the nucleus, promoting cell proliferation and differentiation.[3] Osi-906-mediated blockade of IGF-1R/IR prevents the activation of the Ras/Raf/MEK/ERK cascade, further contributing to its anti-proliferative effects.[1][9][11]
The dual inhibition of both IGF-1R and IR is a key mechanistic feature. Some cancer cells express a variant of the insulin receptor (IR-A) that can be activated by IGF-2, driving proliferation and potentially compensating for the inhibition of IGF-1R alone.[3][4] By targeting both receptors, Osi-906 provides a more complete blockade of the IGF signaling axis.[3][10]
Consequences of IGF-1R/IR Inhibition on Tumor Cells
The blockade of these critical signaling pathways by Osi-906 translates into distinct and measurable anti-cancer effects in vitro and in vivo.
Potent Inhibition of Cell Proliferation
A primary outcome of Osi-906 treatment is a significant reduction in tumor cell proliferation. This has been demonstrated across a broad panel of cancer cell lines, including those from non-small-cell lung cancer (NSCLC), colorectal cancer (CRC), pancreatic cancer, and breast cancer.[1][9][11][14] The sensitivity to Osi-906 often correlates with the phosphorylation levels of IGF-1R and IR, suggesting that tumors dependent on this signaling axis are more susceptible.[14]
| Cell Line Type | Reported Effect | EC50 / IC50 Range (µM) | Reference(s) |
| Non-Small-Cell Lung Cancer | Inhibition of proliferation | 0.021 - 0.810 | [11] |
| Colorectal Cancer (CRC) | Inhibition of proliferation | 0.021 - 0.810 | [11] |
| Adrenocortical Carcinoma | Inhibition of cell viability | Not specified | [15] |
| Hepatocellular Carcinoma | Inhibition of proliferation (≥40%) | Not specified | [14] |
| Prostate Cancer (NEPC) | Reduction in cell growth | Effective in nM to µM range | [16] |
Note: EC50/IC50 values are highly dependent on the specific cell line and assay conditions.
Induction of Cell Cycle Arrest
By disrupting the signals that drive cell division, Osi-906 can induce cell cycle arrest, effectively halting the proliferation of cancer cells.[17] Studies have shown that treatment with Osi-906 can lead to an accumulation of cells in the G0/G1 phase of the cell cycle.[14][18] This indicates that the inhibitor prevents cells from progressing through the necessary checkpoints to enter the DNA synthesis (S) phase, thereby blocking cell division.
Triggering of Apoptosis
In addition to halting proliferation, Osi-906 can induce programmed cell death, or apoptosis, in tumor cells.[14][19] This is a crucial mechanism for eliminating cancer cells. The induction of apoptosis by Osi-906 is often linked to the inhibition of the pro-survival AKT pathway.[14] Mechanistically, this can be observed through the morphological changes associated with apoptosis and the activation of key executioner enzymes, such as caspase-3 and caspase-7.[19][20] Studies have demonstrated a significant, dose-dependent increase in caspase-3/7 activity in cancer cells following treatment with linsitinib.[19]
Key Experimental Protocols for Evaluating Osi-906 Efficacy
To quantitatively assess the impact of Osi-906 on tumor cells, a series of well-established in vitro assays are essential. The following protocols provide a framework for a logical and self-validating experimental workflow.
Protocol 1: Cell Proliferation Assessment via WST-1 Assay
-
Principle & Causality: This colorimetric assay measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases, which are only active in living cells. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells. This provides a robust method to quantify the anti-proliferative effect of Osi-906.[15]
-
Step-by-Step Methodology:
-
Cell Seeding: Plate tumor cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Osi-906 in culture medium. Remove the medium from the wells and add 100 µL of the Osi-906 dilutions or vehicle control (e.g., DMSO) to the respective wells. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[14][16]
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time depends on the metabolic activity of the cell line and should be optimized.
-
Data Acquisition: Gently shake the plate for 1 minute to ensure a homogenous mixture. Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100%). Plot the results to determine the IC₅₀ value (the concentration of Osi-906 that inhibits cell proliferation by 50%).
-
Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining
-
Principle & Causality: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. By analyzing a population of cells with a flow cytometer, one can distinguish cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). This protocol allows for the direct measurement of Osi-906-induced cell cycle arrest.[21]
-
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with Osi-906 or vehicle control for 24-48 hours.
-
Cell Harvest: Harvest cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. This step permeabilizes the cell membrane to allow PI entry and preserves the cellular structure. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase A is crucial as it degrades RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of Osi-906-treated cells to the control.
-
Protocol 3: Apoptosis Detection via Annexin V and PI Staining
-
Principle & Causality: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a membrane-impermeable DNA dye used to identify necrotic or late-stage apoptotic cells where membrane integrity is compromised. This dual-staining method, analyzed by flow cytometry, allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[22]
-
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells and treat with Osi-906 or vehicle control for a predetermined time (e.g., 24-48 hours).
-
Cell Harvest: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the samples immediately by flow cytometry. It is critical to analyze the samples promptly as apoptosis is a dynamic process.
-
Analysis: Create a quadrant plot of FITC (Annexin V) versus PI fluorescence. Quantify the percentage of cells in each quadrant to determine the proportion of viable, early apoptotic, and late apoptotic/necrotic cells.
-
Clinical Perspective and Future Directions
Osi-906 (linsitinib) has been evaluated in numerous clinical trials for various solid tumors, including adrenocortical carcinoma, gastrointestinal stromal tumors (GIST), and castrate-resistant prostate cancer.[17][23][24] While it has shown a tolerable safety profile, its efficacy as a single agent has been modest in many settings, highlighting the complexity of the IGF pathway and the emergence of resistance mechanisms.[17][24][25]
Current research focuses on identifying predictive biomarkers to select patient populations most likely to benefit from IGF-1R/IR inhibition. Furthermore, combination strategies, such as pairing Osi-906 with inhibitors of other signaling pathways (e.g., EGFR inhibitors like erlotinib) or with traditional chemotherapy, hold promise for overcoming resistance and enhancing anti-tumor activity.[1][3][26][27] Understanding the intricate crosstalk between the IGF axis and other oncogenic pathways is paramount for the rational design of future clinical investigations.
References
- Linsitinib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (URL: )
- A Phase 2b, Study of Linsitinib in Subjects With Active, Moderate to Severe Thyroid Eye Disease (TED) | ClinicalTrials.gov. (URL: )
- Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - NIH. (URL: )
- UCSD IGF1R Clinical Trials for 2025 — San Diego. (URL: )
-
Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC - PubMed Central. (URL: [Link])
-
A phase 2 study of OSI-906 (linsitinib, an insulin-like growth factor receptor-1 inhibitor) in patients with asymptomatic or mildly symptomatic (non-opioid requiring) metastatic castrate resistant prostate cancer (CRPC) - PubMed. (URL: [Link])
-
Linsitinib (OSI-906) for the Treatment of Adult and Pediatric Wild-Type Gastrointestinal Stromal Tumors, a SARC Phase II Study - AACR Journals. (URL: [Link])
-
Preclinical characterization of OSI-906: A novel IGF-1R kinase inhibitor in clinical trials. (URL: [Link])
-
Discovery of OSI-906: A Selective and Orally Efficacious Dual Inhibitor of the IGF-1 Receptor and Insulin Receptor | Request PDF - ResearchGate. (URL: [Link])
-
(A) Effect of BMS-754807 and OSI-906 on cell cycle phase distribution... - ResearchGate. (URL: [Link])
-
Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors - PubMed Central. (URL: [Link])
- a, b: Effect of linsitinib (OSI-906 indicated as Osi), alone or in combination with the mTOR inhibitors sirolimus [(S) - ResearchGate. (URL: https://www.researchgate.
-
IGF and mTOR pathway expression and in vitro effects of linsitinib and mTOR inhibitors in adrenocortical cancer - PMC - NIH. (URL: [Link])
-
In vivo evaluation of OSI-906, a novel small molecule kinase inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) | Molecular Cancer Therapeutics - AACR Journals. (URL: [Link])
-
The Role of the Insulin/IGF System in Cancer: Lessons Learned from Clinical Trials and the Energy Balance-Cancer Link - PubMed Central. (URL: [Link])
-
Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens. (URL: [Link])
-
Crosstalk between the IGF-1R/AKT/mTORC1 pathway and the tumor suppressors p53 and p27 determines cisplatin sensitivity and limits the effectiveness of an... | Oncotarget. (URL: [Link])
-
Combination Treatment of OSI-906 with Aurora B Inhibitor Reduces Cell Viability via Cyclin B1 Degradation-Induced Mitotic Slippage - MDPI. (URL: [Link])
-
14: Treatment with IGF1R/IR inhibitor linsitinib in two ACC cell lines.... - ResearchGate. (URL: [Link])
-
Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor‐κB signaling in esophageal squamous cell carcinoma - PMC - NIH. (URL: [Link])
-
Linsitinib (OSI-906) antagonizes ATP-binding cassette subfamily G member 2 and subfamily C member 10-mediated drug resistance - PubMed. (URL: [Link])
-
A phase I study of continuous oral dosing of OSI-906, a dual inhibitor of insulin-like growth factor-1 and insulin receptors, in patients with advanced solid tumors - PubMed. (URL: [Link])
-
12422 Linsitinib Inhibits Proliferation And Induces Apoptosis Of IGF-1R And TSH-R Expressing Cells - PMC - NIH. (URL: [Link])
-
Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors - AACR Journals. (URL: [Link])
-
OSI-906 mediates apoptosis by a TGFβ/PKA dependent manner. FET cells... - ResearchGate. (URL: [Link])
-
PI3K/AKT/mTOR pathway - Wikipedia. (URL: [Link])
-
Early drug development of inhibitors of the insulin-like growth factor-I receptor pathway: Lessons from the first clinical trials - AACR Journals. (URL: [Link])
-
Known resistance mechanisms to osimertinib after (a) first-line... - ResearchGate. (URL: [Link])
-
Sequencing of Type I IGF Receptor (IGF1R) Inhibition Affects Chemotherapy Response In Vitro and In Vivo - NIH. (URL: [Link])
-
Clinical Development of Inhibitors of the Insulin-like Growth Factor Receptor in Oncology - McGill University. (URL: [Link])
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (URL: [Link])
-
Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC - NIH. (URL: [Link])
-
Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC - PubMed Central. (URL: [Link])
-
IGF-1R Inhibitor Research Articles - Page 1 - R Discovery. (URL: [Link])
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mcgill.ca [mcgill.ca]
- 9. researchgate.net [researchgate.net]
- 10. The Role of the Insulin/IGF System in Cancer: Lessons Learned from Clinical Trials and the Energy Balance-Cancer Link - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. IGF and mTOR pathway expression and in vitro effects of linsitinib and mTOR inhibitors in adrenocortical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A phase 2 study of OSI-906 (linsitinib, an insulin-like growth factor receptor-1 inhibitor) in patients with asymptomatic or mildly symptomatic (non-opioid requiring) metastatic castrate resistant prostate cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. clinicaltrials.eu [clinicaltrials.eu]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor‐κB signaling in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Sequencing of Type I IGF Receptor (IGF1R) Inhibition Affects Chemotherapy Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Linsitinib-Induced Apoptosis in Cancer Cell Lines
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the induction of apoptosis in cancer cell lines by linsitinib. It delves into the core mechanisms of action, provides detailed experimental workflows for robust and reproducible assessment, and explores the nuances of data interpretation and potential resistance mechanisms.
Part 1: Linsitinib and the IGF-1R Signaling Axis: A Primer
Linsitinib: A Dual Inhibitor of IGF-1R and IR
Linsitinib (OSI-906) is a potent and selective oral small-molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the highly homologous insulin receptor (IR).[1][2] Its mechanism of action is centered on competing with ATP for the binding site in the tyrosine kinase domain of these receptors, thereby preventing their autophosphorylation and subsequent activation.[3] This blockade of the initial signaling event is critical, as the IGF-1R pathway is a key mediator of cell growth, proliferation, and survival in a multitude of cancer types.[1][4]
The IGF-1R Pathway: A Critical Regulator of Cell Survival and Proliferation
The IGF-1R signaling axis is a complex network that plays a pivotal role in normal physiology and is frequently dysregulated in malignancy. Upon binding of its ligands, primarily IGF-1 and IGF-2, the IGF-1R undergoes a conformational change, leading to the activation of its intrinsic tyrosine kinase activity.[2] This initiates a cascade of intracellular signaling events, predominantly through two major pathways:
-
The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Pathway: This pathway is a central regulator of cell survival, promoting cell growth and inhibiting apoptosis.
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is primarily involved in stimulating cell proliferation and differentiation.
The aberrant activation of the IGF-1R pathway in cancer cells can drive tumorigenesis, promote metastasis, and confer resistance to other anticancer therapies, making it a compelling target for therapeutic intervention.[1][4]
Rationale for Targeting IGF-1R in Oncology
The rationale for targeting the IGF-1R in cancer is multifaceted. Overexpression of IGF-1R and/or its ligands is a common feature in a wide array of human cancers, including those of the lung, colon, breast, and pancreas.[1] This overexpression is often correlated with a more aggressive phenotype and poorer prognosis. By inhibiting IGF-1R, linsitinib aims to abrogate these pro-survival and proliferative signals, thereby inducing cell cycle arrest and, critically, apoptosis.[1][2]
Part 2: The Core Mechanism: How Linsitinib Induces Apoptosis
Linsitinib's pro-apoptotic effects are a direct consequence of its ability to silence the survival signals emanating from the IGF-1R. This process can be understood as a multi-step cascade that culminates in the activation of the cell's intrinsic death machinery.
Inhibition of IGF-1R Autophosphorylation and Downstream Signaling
The binding of linsitinib to the ATP-binding pocket of the IGF-1R kinase domain is the initiating event. This prevents the receptor from phosphorylating itself and downstream substrate proteins, such as Insulin Receptor Substrate (IRS). The immediate consequence is the shutdown of the PI3K/AKT/mTOR and MAPK pathways.[1][5]
The PI3K/AKT pathway is a potent anti-apoptotic signaling cascade. Activated AKT phosphorylates and inactivates several pro-apoptotic proteins, including Bad, and promotes the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. By inhibiting this pathway, linsitinib tips the balance in favor of the pro-apoptotic members of the Bcl-2 family.
While primarily associated with proliferation, the MAPK pathway also contributes to cell survival. Its inhibition by linsitinib can lead to cell cycle arrest and can sensitize cells to apoptotic stimuli.
Caption: Linsitinib's mechanism of action on the IGF-1R pathway.
Activation of the Intrinsic Apoptotic Cascade
The intrinsic, or mitochondrial, pathway of apoptosis is the primary route through which linsitinib induces cell death.
The Bcl-2 family of proteins are the gatekeepers of the intrinsic apoptotic pathway. They are divided into three subfamilies:
-
Anti-apoptotic: Bcl-2, Bcl-xL, Mcl-1
-
Pro-apoptotic effectors: Bax, Bak
-
Pro-apoptotic BH3-only proteins: Bad, Bid, Bim, Puma, Noxa
In healthy, signal-dependent cells, the anti-apoptotic Bcl-2 proteins sequester the pro-apoptotic effectors, preventing them from oligomerizing at the mitochondrial outer membrane. When linsitinib inhibits the PI3K/AKT pathway, the balance shifts. Pro-apoptotic BH3-only proteins, such as Bad, become dephosphorylated and activated. They, in turn, bind to and inhibit the anti-apoptotic Bcl-2 proteins, liberating Bax and Bak.
Once liberated, Bax and Bak oligomerize in the mitochondrial outer membrane, forming pores. This process, known as MOMP, leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c.
Execution of Apoptosis: The Caspase Cascade
The release of cytochrome c into the cytoplasm triggers the final execution phase of apoptosis.
Cytosolic cytochrome c binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates the effector caspases, primarily caspase-3 and caspase-7.
The activated effector caspases are responsible for the systematic dismantling of the cell. They cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. One of the key substrates is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. The cleavage of PARP by caspase-3 is a well-established marker of apoptosis.
Part 3: A Practical Guide to a Self-Validating Experimental Workflow for Assessing Linsitinib-Induced Apoptosis
To rigorously assess linsitinib-induced apoptosis, a multi-assay, self-validating workflow is essential. This approach ensures that the observed cell death is indeed apoptosis and provides mechanistic insights.
Caption: A self-validating experimental workflow for assessing apoptosis.
Experimental Design: Cell Line Selection, Dosing, and Time-Course Studies
-
Cell Line Selection: Choose cancer cell lines with known IGF-1R expression levels. It is advisable to include both sensitive and potentially resistant lines to establish a therapeutic window.
-
Dosing: Perform a dose-response curve to determine the IC50 for cell viability and apoptosis. A typical starting range for linsitinib is 0.1 to 10 µM.
-
Time-Course: Assess apoptosis at multiple time points (e.g., 24, 48, 72 hours) to capture the kinetics of the apoptotic response.
Primary Assay: Quantifying Apoptosis with Annexin V/PI Staining and Flow Cytometry
This is the gold-standard assay for the quantitative detection of apoptosis.
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells. Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with linsitinib at the desired concentrations and for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation buffer (e.g., EDTA-based) to avoid membrane damage.
-
Wash the cells twice with cold 1X PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution (e.g., 50 µg/mL).
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Collect a minimum of 10,000 events per sample.
-
The data is typically displayed as a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis.
-
Lower-left quadrant (Annexin V-/PI-): Live cells
-
Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V-/PI+): Necrotic cells
Confirmatory Assay: Measuring Caspase Activity
This assay confirms that the observed cell death is caspase-dependent.
The Caspase-Glo® 3/7 Assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by activated caspase-3/7 releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
-
Cell Plating: Plate cells in a white-walled 96-well plate and treat with linsitinib.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
A dose- and time-dependent increase in luminescence relative to the vehicle-treated control indicates the activation of effector caspases and confirms an apoptotic mechanism of cell death.
Mechanistic Insight: Western Blotting for Key Apoptotic Markers
Western blotting provides a deeper understanding of the molecular events underlying linsitinib-induced apoptosis.
-
Caspase-3: Detect the cleavage of pro-caspase-3 (approx. 35 kDa) into its active p17 and p12 fragments.
-
PARP: Look for the cleavage of full-length PARP (approx. 116 kDa) into its 89 kDa fragment.
-
Anti-apoptotic: Probe for changes in the expression levels of Bcl-2 and Bcl-xL.
-
Pro-apoptotic: Assess the expression of Bax and the phosphorylation status of Bad. A decrease in phosphorylated Bad (Ser136) indicates its activation.
-
Lysate Preparation:
-
Treat and harvest cells as described previously.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis to quantify the relative protein expression, normalizing to a loading control such as β-actin or GAPDH.
-
Part 4: Data Interpretation and Troubleshooting
Summarizing Linsitinib's Efficacy: IC50 Values and Apoptotic Indices
The following tables provide a summary of representative data on the effects of linsitinib in different cancer cell lines. It is crucial to empirically determine these values for your specific experimental system.
Table 1: Proliferation Inhibition by Linsitinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Linsitinib Concentration (ng/mL) | % Inhibition of Proliferation | Reference |
| NCI-H295R | Adrenocortical Carcinoma | 31,612.5 | 78% | [2] |
| NCI-H295R | Adrenocortical Carcinoma | 63,225 | 73% | [2] |
| CHO (TSH-R overexpressing) | Ovarian | 31,612.5 | 75% | [2] |
| CHO (TSH-R overexpressing) | Ovarian | 63,225 | 73% | [2] |
Table 2: Induction of Caspase-3/7 Activity by Linsitinib
| Cell Line | Cancer Type | Linsitinib Concentration (ng/mL) | Fold Increase in Caspase-3/7 Activity (Relative to Control) | Reference |
| NCI-H295R | Adrenocortical Carcinoma | 31,612.5 | 6.24 | [2] |
| NCI-H295R | Adrenocortical Carcinoma | 63,225 | 6.68 | [2] |
| CHO (TSH-R overexpressing) | Ovarian | 31,612.5 | 5.53 | [2] |
| CHO (TSH-R overexpressing) | Ovarian | 63,225 | 5.75 | [2] |
Understanding Resistance: Crosstalk and Feedback Loops
Intrinsic or acquired resistance to linsitinib can limit its therapeutic efficacy. Understanding the underlying mechanisms is key to developing strategies to overcome this resistance.
In some cancer cell lines, particularly esophageal squamous cell carcinoma, treatment with linsitinib can lead to the paradoxical activation of the NF-κB signaling pathway.[1][6] Activated NF-κB can promote the expression of anti-apoptotic genes, thereby counteracting the pro-apoptotic effects of linsitinib.[1] Co-treatment with an NF-κB inhibitor has been shown to re-sensitize resistant cells to linsitinib.[1][6]
Another identified resistance mechanism involves the reciprocal co-activation of IGF-1R and the non-receptor tyrosine kinase Src.[3] Linsitinib treatment can lead to a time-dependent re-phosphorylation and activation of Src, which can then activate downstream signaling pathways, including the AKT pathway, bypassing the IGF-1R blockade.[3] The combination of linsitinib with a Src inhibitor, such as dasatinib, has been shown to effectively suppress this resistance mechanism.[3][7]
Caption: Resistance mechanisms to linsitinib-induced apoptosis.
Part 5: Conclusion and Future Directions
Linsitinib is a potent inducer of apoptosis in a range of cancer cell lines through its targeted inhibition of the IGF-1R signaling pathway. A thorough and multi-faceted experimental approach, as outlined in this guide, is crucial for accurately characterizing its pro-apoptotic activity and elucidating the underlying molecular mechanisms. The emergence of resistance mechanisms, such as the activation of the NF-κB and Src pathways, highlights the complexity of cancer cell signaling and underscores the potential for combination therapies to enhance the efficacy of linsitinib. Future research should continue to explore these resistance pathways and identify predictive biomarkers to guide the clinical application of linsitinib and other IGF-1R inhibitors.
References
-
Jun-Zhou, W., et al. (2017). Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor-κB signaling in esophageal squamous cell carcinoma. Cancer Medicine, 6(7), 1557-1567. [Link]
-
Jun-Zhou, W., et al. (2017). Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor-κB signaling in esophageal squamous cell carcinoma. PubMed, 28440057. [Link]
-
Lee, Y., et al. (2017). Linsitinib-mediated reciprocal co-activation of IGF-1R and Src confers linsitinib resistance. ResearchGate. [Link]
-
Luffy, M., et al. (2024). 12422 Linsitinib Inhibits Proliferation And Induces Apoptosis Of IGF-1R And TSH-R Expressing Cells. Journal of the Endocrine Society, 8(Supplement_1), A1-A1187. [Link]
-
Chen, H., et al. (2020). Insulin-like growth factor receptor signaling in tumorigenesis and drug resistance: a challenge for cancer therapy. PubMed Central, 7(1), 3. [Link]
-
Luffy, M., et al. (2024). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. PubMed, 39723207. [Link]
-
Luffy, M., et al. (2024). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. Frontiers in Immunology, 15, 1488220. [Link]
-
Jun-Zhou, W., et al. (2017). Combined treatment of Linsitinib and nuclear factor-κB (NF-κB)... ResearchGate. [Link]
-
Jun-Zhou, W., et al. (2017). Overcoming Linsitinib Intrinsic Resistance Through Inhibition of Nuclear Factor‐κb Signaling in Esophageal Squamous Cell Carcinoma. AMiner. [Link]
-
Luffy, M., et al. (2024). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. ResearchGate. [Link]
-
Yeo, C. D., et al. (2024). Effects of linsitinib on apoptosis in epidermal growth factor receptor (EGFR). ResearchGate. [Link]
-
Lee, Y., et al. (2017). Targeting Src overcomes IGF-1R TKI resistance in vitro both in... ResearchGate. [Link]
-
Lee, Y., et al. (2017). Targeting the insulin-like growth factor receptor and Src signaling network for the treatment of non-small cell lung cancer. springermedizin.de. [Link]
-
Luffy, M., et al. (2024). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. Frontiers in Immunology, 15, 1488220. [Link]
-
Luffy, M., et al. (2024). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. PubMed, 39723207. [Link]
-
Alam, M., et al. (2021). Bax/Bcl-2 Cascade Is Regulated by the EGFR Pathway: Therapeutic Targeting of Non-Small Cell Lung Cancer. PubMed Central, 10(11), 2535. [Link]
-
Salojin, K., et al. (2003). Regulation of expression of Bcl-2 protein family member Bim by T cell receptor triggering. The Journal of Immunology, 171(10), 5243-5251. [Link]
Sources
- 1. Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor‐κB signaling in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insulin-like growth factor receptor signaling in tumorigenesis and drug resistance: a challenge for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor-κB signaling in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Selectivity Profile of OSI-906 (Linsitinib) for IGF-1R versus IR
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
OSI-906, also known as linsitinib, is a potent and orally bioavailable small-molecule inhibitor targeting the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] Its development was driven by the significant role of the IGF-1R signaling pathway in the proliferation and survival of various cancer cells.[3][4] This technical guide provides a comprehensive analysis of the selectivity profile of OSI-906, detailing its mechanism of action, comparative potency against IGF-1R and IR, and the experimental methodologies used to establish its inhibitory characteristics. A key focus is the nuanced distinction in its activity towards these two highly homologous receptor tyrosine kinases, a critical factor in its therapeutic window and side-effect profile.
Introduction: The Rationale for Targeting IGF-1R and the Challenge of IR Cross-Reactivity
The Insulin-like Growth Factor 1 Receptor (IGF-1R) in Oncology
The IGF-1R pathway is a crucial mediator of cellular growth, differentiation, and apoptosis.[5][6] Overexpression of IGF-1R and its ligands, IGF-1 and IGF-2, is implicated in the pathogenesis and progression of numerous cancers, including breast, lung, and colorectal cancers.[3][7] Activation of IGF-1R triggers downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation and inhibit apoptosis.[1][8] This central role in tumor biology has made IGF-1R an attractive target for anticancer therapies.[7]
The Insulin Receptor (IR): A Homologous Challenge
A significant hurdle in the development of IGF-1R inhibitors is the high degree of structural homology between IGF-1R and the insulin receptor (IR).[9] Both receptors are transmembrane tyrosine kinases that activate similar downstream signaling pathways.[10] The IR exists in two isoforms, IR-A and IR-B. While IR-B is primarily involved in metabolic signaling, IR-A is associated with mitogenic pathways and is often expressed in cancer cells.[9] This overlap in structure and function means that inhibitors designed to target IGF-1R can also affect IR signaling, potentially leading to metabolic side effects such as hyperglycemia.[11]
The Therapeutic Imperative for a Selective Inhibitor
Given the potential for on-target toxicity related to IR inhibition, the development of inhibitors with a favorable selectivity profile for IGF-1R over IR is a key objective. A selective agent would ideally inhibit the pro-tumorigenic signaling of IGF-1R while minimizing disruption to insulin-mediated glucose homeostasis. OSI-906 was developed as a dual inhibitor of both IGF-1R and IR, with a nuanced selectivity profile that has been extensively characterized.[2][11]
OSI-906 (Linsitinib): Mechanism of Action
OSI-906 is an ATP-competitive inhibitor that binds to the kinase domain of both IGF-1R and IR.[1] This binding action prevents the autophosphorylation of the receptors upon ligand binding, which is the critical first step in activating downstream signaling.[1][12] By blocking this initial phosphorylation event, OSI-906 effectively abrogates the activation of the PI3K/Akt and MAPK/ERK pathways, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[8]
Quantitative Analysis of OSI-906 Selectivity
The selectivity of OSI-906 has been determined through a combination of biochemical and cellular assays, which provide a quantitative measure of its inhibitory potency against IGF-1R and IR.
Biochemical Assays: Potency at the Molecular Level
In cell-free biochemical assays using purified recombinant kinase domains, OSI-906 demonstrates potent inhibition of both IGF-1R and IR. These assays directly measure the ability of the compound to inhibit the enzymatic activity of the kinases.
| Kinase Target | IC50 (nM) | Citation |
| IGF-1R | 35 | [11][13] |
| IR | 75 | [11][13] |
| Table 1: Comparative IC50 Values of OSI-906 against IGF-1R and IR Kinases in cell-free assays. |
As shown in Table 1, OSI-906 is approximately two-fold more potent against IGF-1R than IR in biochemical assays.[11][13] This modest selectivity at the enzymatic level is a key characteristic of the compound.
Cellular Assays: Activity in a Biological Context
Cell-based assays provide a more physiologically relevant assessment of an inhibitor's activity by measuring its effects on receptor phosphorylation within a cellular environment. In various tumor cell lines, OSI-906 has been shown to inhibit the autophosphorylation of both IGF-1R and IR.
| Cell Line Context | Assay Type | Endpoint | Finding | Citation |
| Various Tumor Cells | Western Blot | Inhibition of IGF-1R and IR phosphorylation | Full inhibition of both at 1 µM | [13] |
| Breast Cancer Cells | Western Blot | Inhibition of p-IGF1R | Dose-dependent inhibition (0.1-1.6 µM) | [11] |
| Colorectal Cancer Cells | Proliferation Assay | EC50 | 0.021 to 0.810 µM | [13] |
| Table 2: Comparative Inhibition of IGF-1R and IR in Cell-Based Assays. |
These cellular assays confirm that OSI-906 effectively engages and inhibits both receptors in a biological setting. The anti-proliferative effects are observed in a range of concentrations that are consistent with its biochemical potency.[13]
Experimental Protocols for Determining Selectivity
The following are detailed methodologies for the key experiments used to characterize the selectivity profile of kinase inhibitors like OSI-906.
Protocol 1: In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol describes a common method for determining the IC50 values of an inhibitor in a biochemical setting.[13][14]
Objective: To quantify the concentration of OSI-906 required to inhibit 50% of the enzymatic activity of purified IGF-1R and IR kinases.
Methodology:
-
Plate Coating: 96-well assay plates are coated with a poly(Glu:Tyr) substrate.
-
Kinase Reaction: Purified recombinant human IGF-1R or IR kinase catalytic domains are added to the wells in the presence of varying concentrations of OSI-906.
-
ATP Addition: The kinase reaction is initiated by the addition of ATP (typically at a concentration of 100 µM). The plate is then incubated to allow for substrate phosphorylation.
-
Detection: The level of phosphorylation is detected using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.
-
Quantification: A substrate for HRP, such as ABTS, is added, and the resulting absorbance is measured (e.g., at 405/490 nm).
-
Data Analysis: The percent inhibition is calculated for each concentration of OSI-906, and the IC50 value is determined from a sigmoidal dose-response curve.[13]
Protocol 2: Cellular Receptor Phosphorylation Assay (Western Blotting)
This protocol outlines the steps to assess the inhibitory effect of OSI-906 on receptor phosphorylation in a cellular context.[11]
Objective: To determine the effect of OSI-906 on ligand-stimulated IGF-1R and IR phosphorylation in whole cells.
Methodology:
-
Cell Culture and Serum Starvation: Tumor cells (e.g., HCC-1806 breast cancer cells) are cultured to an appropriate confluency and then serum-starved for a period (e.g., 2-24 hours) to reduce basal receptor activation.[11]
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of OSI-906 for a specified duration.
-
Ligand Stimulation: Cells are then stimulated with the respective ligand (e.g., IGF-1 for IGF-1R or insulin for IR) for a short period (e.g., 5 minutes) to induce receptor autophosphorylation.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Immunoprecipitation (Optional but recommended for specificity): The target receptor (IGF-1R or IR) is immunoprecipitated from the cell lysates using a specific antibody.
-
SDS-PAGE and Western Blotting: The protein lysates or immunoprecipitates are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Probing: The membrane is probed with primary antibodies specific for the phosphorylated forms of IGF-1R (p-IGF-1R) and IR (p-IR), as well as antibodies for the total receptor levels as a loading control.
-
Detection and Analysis: The protein bands are visualized using a secondary antibody conjugated to an enzyme or fluorophore, and the band intensities are quantified to determine the extent of phosphorylation inhibition.
Visualizing the Molecular Interactions and Pathways
Diagram 1: Simplified IGF-1R/IR Signaling Pathway
Caption: Simplified IGF-1R/IR signaling and OSI-906 inhibition.
Diagram 2: Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for determining kinase inhibitor selectivity.
Conclusion and Future Directions
OSI-906 (linsitinib) is a potent dual inhibitor of IGF-1R and IR, with a modest biochemical selectivity for IGF-1R.[11][13] This dual activity has been a double-edged sword in clinical development. While it effectively targets a key oncogenic pathway, the concurrent inhibition of IR can lead to metabolic dysregulation, a significant clinical challenge.[11] Despite promising preclinical activity, clinical trials with linsitinib have yielded mixed results in various cancers, including adrenocortical carcinoma and small-cell lung cancer.[15][16]
The experience with OSI-906 underscores the complexity of targeting the IGF-1R/IR axis. Future research in this area may focus on developing inhibitors with greater selectivity for IGF-1R over IR or identifying predictive biomarkers to select patient populations most likely to benefit from this therapeutic strategy. The in-depth understanding of OSI-906's selectivity profile remains a valuable case study for drug development professionals working on kinase inhibitors and other targeted therapies.
References
-
MDPI. Disrupting Insulin and IGF Receptor Function in Cancer. [Link]
-
ResearchGate. Insulin receptor (IR) and insulin-like growth factor receptor 1 (IGF-1R) signaling systems: Novel treatment strategies for cancer. [Link]
-
PubMed. Insulin receptor (IR) and insulin-like growth factor receptor 1 (IGF-1R) signaling systems: novel treatment strategies for cancer. [Link]
-
PubMed Central. The Role of the Insulin/IGF System in Cancer: Lessons Learned from Clinical Trials and the Energy Balance-Cancer Link. [Link]
-
PubChem - NIH. Linsitinib. [Link]
-
PubMed. A Randomized Phase II Study of Linsitinib (OSI-906) Versus Topotecan in Patients With Relapsed Small-Cell Lung Cancer. [Link]
-
PubMed. A phase 2 study of OSI-906 (linsitinib, an insulin-like growth factor receptor-1 inhibitor) in patients with asymptomatic or mildly symptomatic (non-opioid requiring) metastatic castrate resistant prostate cancer (CRPC). [Link]
-
ResearchGate. Discovery of OSI-906: A Selective and Orally Efficacious Dual Inhibitor of the IGF-1 Receptor and Insulin Receptor | Request PDF. [Link]
-
PubMed. Linsitinib (OSI-906) versus placebo for patients with locally advanced or metastatic adrenocortical carcinoma: a double-blind, randomised, phase 3 study. [Link]
-
Frontiers. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. [Link]
-
NIH. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. [Link]
-
NIH. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. [Link]
-
AACR Journals. Linsitinib (OSI-906) for the Treatment of Adult and Pediatric Wild-Type Gastrointestinal Stromal Tumors, a SARC Phase II Study | Clinical Cancer Research. [Link]
-
ResearchGate. Identification of clinical candidate OSI-906 as a potent, selective and orally bioavailable IGF-1R inhibitor. [Link]
-
ASCO Publications. A phase II study of linsitinib (OSI-906) in patients with asymptomatic or mildly symptomatic (non-opioid requiring) metastatic castrate resistant prostate cancer (CRPC). [Link]
-
PubMed. Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor. [Link]
-
ResearchGate. OSI-906: A selective and orally efficacious dual inhibitor of the insulin-like growth factor-1 receptor and insulin receptor. [Link]
-
Chemietek. OSI-906 (Linsitinib). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linsitinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells [frontiersin.org]
- 6. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. Linsitinib | IGF-1R | TargetMol [targetmol.com]
- 15. A Randomized Phase II Study of Linsitinib (OSI-906) Versus Topotecan in Patients With Relapsed Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Linsitinib (OSI-906) versus placebo for patients with locally advanced or metastatic adrenocortical carcinoma: a double-blind, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Technical-Guide-to-the-Preclinical-Study-of-Linsitinib-in-Solid-Tumors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Linsitinib (OSI-906) is a potent and selective, orally bioavailable dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] The IGF signaling axis is a critical pathway implicated in the proliferation, survival, and metastasis of various cancer cells.[3] Overexpression of components of the IGF pathway is a common feature in many solid tumors, including adrenocortical carcinoma, Ewing sarcoma, and certain types of breast cancer, making it a compelling target for therapeutic intervention.[2][4][5][6] Preclinical data have consistently demonstrated that linsitinib can inhibit tumor growth and induce apoptosis in a range of cancer models, providing a strong rationale for its clinical investigation.[7][8]
This technical guide provides an in-depth overview of the preclinical evaluation of linsitinib, with a focus on the core methodologies and experimental considerations necessary to rigorously assess its anti-tumor activity. It is designed to equip researchers with the foundational knowledge to design, execute, and interpret preclinical studies of linsitinib and similar targeted therapies.
Mechanism of Action: Targeting the IGF-1R/IR Signaling Cascade
Linsitinib exerts its anti-tumor effects by competitively binding to the ATP-binding site within the cytoplasmic tyrosine kinase domain of both IGF-1R and IR.[9][10] This binding event prevents the ligand-induced autophosphorylation and subsequent activation of the receptors.[9][11] As a consequence, the downstream signaling cascades, primarily the phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/MAPK (ERK) pathways, are blocked.[9][12] The inhibition of these pathways ultimately leads to decreased cell proliferation, survival, and in some contexts, the induction of apoptosis.[7][12]
Linsitinib has demonstrated potent inhibitory activity with IC50 values of approximately 35 nM for IGF-1R and 75 nM for IR in cell-free assays.[1][11] This dual inhibition is a key feature, as IR signaling, particularly via the IR-A isoform, can sometimes compensate for the blockade of IGF-1R, representing a potential mechanism of resistance to more selective IGF-1R inhibitors.[3]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Portico [access.portico.org]
- 3. Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IGF and mTOR pathway expression and in vitro effects of linsitinib and mTOR inhibitors in adrenocortical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. IGF-1R pathway activation as putative biomarker for linsitinib therapy to revert tamoxifen resistance in ER-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells [frontiersin.org]
- 9. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. apexbt.com [apexbt.com]
- 12. journals.plos.org [journals.plos.org]
An In-Depth Technical Guide to OSI-906 (Linsitinib): A Dual IGF-1R/IR Kinase Inhibitor
This guide provides a comprehensive technical overview of OSI-906, also known as Linsitinib, a potent and selective dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR). Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, mechanism of action, and practical experimental applications of this compound.
Introduction: The Rationale for Targeting IGF-1R/IR Signaling
The insulin-like growth factor (IGF) signaling axis plays a critical role in normal physiological processes, including growth and metabolism. However, its aberrant activation is a key driver in the pathogenesis and progression of numerous cancers.[1][2] The IGF-1 receptor (IGF-1R), upon binding its ligands IGF-1 and IGF-2, initiates a signaling cascade that promotes cell proliferation, survival, and metastasis, while inhibiting apoptosis.[3][4][5] Furthermore, the insulin receptor (IR), particularly the IR-A isoform, can be activated by IGF-2, providing a compensatory signaling pathway that can circumvent therapies targeting only IGF-1R.[6][7] This crosstalk underscores the therapeutic potential of dual IGF-1R/IR inhibitors.
OSI-906 (Linsitinib) emerged from targeted drug discovery efforts as a potent, orally bioavailable small molecule designed to simultaneously block the kinase activity of both IGF-1R and IR.[1][8] Its development was driven by the need to overcome resistance mechanisms and more effectively shut down this critical oncogenic signaling network.
Chemical Structure and Physicochemical Properties
A thorough understanding of the chemical and physical characteristics of OSI-906 is fundamental for its effective use in a research setting. These properties dictate its solubility, stability, and handling requirements.
Chemical Identity:
-
IUPAC Name: (1s,3s)-3-(8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol[9]
Structural Representation:
Physicochemical Data Summary:
| Property | Value | References |
| Molecular Formula | C₂₆H₂₃N₅O | [10][11][12] |
| Molecular Weight | 421.49 g/mol | [9][10][12][13] |
| Appearance | White to yellow solid | [9][10] |
| Purity | ≥98% | [11] |
| Solubility | Soluble in DMSO (up to 100 mM) | [5][9][14] |
| Storage (Solid) | Powder: -20°C for up to 3 years; 4°C for up to 2 years | [10][15] |
| Storage (In Solvent) | In DMSO: -80°C for up to 2 years | [10] |
Mechanism of Action: Dual Inhibition of IGF-1R and IR Signaling
OSI-906 functions as an ATP-competitive inhibitor, targeting the kinase domain of both IGF-1R and IR.[9] This dual inhibition is critical, as it prevents the autophosphorylation of these receptors upon ligand binding, thereby blocking the initiation of downstream signaling cascades.[1][13]
Potency and Selectivity:
OSI-906 exhibits potent inhibition of both receptors, with a modest selectivity for IGF-1R over IR.
| Target | IC₅₀ (cell-free assay) | References |
| IGF-1R | 35 nM | [10][16] |
| Insulin Receptor (IR) | 75 nM | [10][16] |
Importantly, OSI-906 is highly selective for IGF-1R and IR, showing minimal activity against a broad panel of other kinases, which is a desirable attribute for a targeted therapeutic agent.[13][17]
Downstream Signaling Pathway Inhibition:
By blocking IGF-1R and IR activation, OSI-906 effectively abrogates signaling through two major pro-survival and proliferative pathways: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[3][17][18] Inhibition of these pathways leads to decreased cell proliferation and induction of apoptosis in cancer cells dependent on IGF signaling.[4][5]
Caption: OSI-906 inhibits IGF-1R and IR, blocking PI3K/Akt and MAPK/ERK pathways.
Experimental Protocols and Methodologies
The following protocols are foundational for evaluating the cellular effects of OSI-906. The causality behind specific steps is explained to ensure robust and reproducible results.
In Vitro Cell Viability Assay
This protocol determines the concentration of OSI-906 required to inhibit cell growth (EC₅₀).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCC-1806 breast cancer cells) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 3,000-5,000 cells/well).[10] Allow cells to adhere overnight.
-
Rationale: Seeding density is critical. Too few cells will result in a weak signal, while too many will lead to contact inhibition, confounding the antiproliferative effects of the compound.
-
-
Compound Preparation: Prepare a 10 mM stock solution of OSI-906 in DMSO.[14] Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).
-
Rationale: A DMSO stock ensures solubility. Serial dilutions in medium are necessary to achieve a range of concentrations that will generate a dose-response curve.
-
-
Treatment: Remove the overnight culture medium and replace it with medium containing the various concentrations of OSI-906. Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Rationale: A 72-hour incubation period is typically sufficient to observe significant effects on cell proliferation.
-
-
Viability Assessment: Use a colorimetric or fluorometric assay (e.g., MTS, resazurin, or CellTiter-Glo®) to quantify cell viability according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the log of the OSI-906 concentration. Use a non-linear regression model to calculate the EC₅₀ value.
Western Blot Analysis of Pathway Inhibition
This protocol validates the mechanism of action by assessing the phosphorylation status of key downstream signaling proteins.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 or a relevant cancer cell line) in 6-well plates and allow them to grow to 70-80% confluency.[10]
-
Serum Starvation: Serum-starve the cells for 2-4 hours to reduce basal signaling activity.[10]
-
Rationale: Serum contains growth factors that activate the IGF-1R/IR pathways. Starvation synchronizes the cells and provides a low-background state to observe ligand-induced activation.
-
-
Pre-treatment with OSI-906: Treat the cells with the desired concentration of OSI-906 (e.g., 200 nM) for 1-2 hours.[10]
-
Ligand Stimulation: Stimulate the cells with a ligand (e.g., 100 ng/mL IGF-1 or 1 µM insulin) for 5-15 minutes to induce receptor phosphorylation.[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Rationale: Phosphatase inhibitors are crucial to preserve the phosphorylation state of the proteins of interest during sample preparation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[10]
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-IGF-1R, total IGF-1R, p-Akt, total Akt, p-ERK, and total ERK.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Caption: Workflow for Western blot analysis of OSI-906-mediated pathway inhibition.
In Vivo Efficacy and Pharmacokinetics
Preclinical in vivo studies are essential to evaluate the therapeutic potential of OSI-906.
Tumor Xenograft Models:
In mouse xenograft models using IGF-1R-driven tumors, orally administered OSI-906 has demonstrated robust, dose-dependent anti-tumor efficacy.[8][9][17] For instance, in a LISN xenograft model, a 75 mg/kg daily dose resulted in 100% tumor growth inhibition and 55% tumor regression.[9]
Pharmacokinetic Profile:
OSI-906 exhibits favorable pharmacokinetic properties, including good oral bioavailability in mice.[3] A single oral dose of 75 mg/kg can achieve plasma concentrations sufficient to inhibit IGF-1R phosphorylation for up to 24 hours.[13]
Considerations for In Vivo Studies:
A known on-target effect of dual IGF-1R/IR inhibition is hyperglycemia.[3][19] This is a transient effect and can be managed in preclinical studies through adjusted dosing schedules, such as twice-daily (BID) dosing, which can maintain anti-tumor efficacy while mitigating the impact on blood glucose levels.[3]
Conclusion
OSI-906 (Linsitinib) is a well-characterized, potent, and selective dual inhibitor of IGF-1R and IR. Its ability to effectively block downstream PI3K/Akt and MAPK signaling pathways provides a strong rationale for its investigation as an anti-cancer agent. The technical information and protocols outlined in this guide offer a solid foundation for researchers to explore the therapeutic potential of OSI-906 and to further elucidate the role of IGF signaling in health and disease.
References
-
OSI-906 (Linsitinib) | IFG-1R/IR inhibitor - Cellagen Technology. [Link]
-
Mulvihill, M. J., et al. (2009). Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor. Future Medicinal Chemistry, 1(6), 1153-1171. [Link]
-
Preclinical characterization of OSI-906: A novel IGF-1R kinase inhibitor in clinical trials. (2007). American Association for Cancer Research. [Link]
-
Hidalgo, M., et al. (2016). Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors. Clinical Cancer Research, 22(12), 2897-2907. [Link]
-
Doyle, L. A., et al. (2015). A phase Ib study of linsitinib (OSI-906), a dual inhibitor of IGF-1R and IR tyrosine kinase, in combination with everolimus as treatment for patients with refractory metastatic colorectal cancer. Investigational New Drugs, 33(1), 187-193. [Link]
-
Osi-906 | C26H23N5O | CID 11640390 - PubChem. [Link]
-
In vivo evaluation of OSI-906, a novel small molecule kinase inhibitor of the insulin-like growth factor-1 receptor (IGF-1R). (2007). Molecular Cancer Therapeutics. [Link]
-
OSI-906 (Linsitinib) - Chemietek. [Link]
-
Linsitinib(OSI-906) Datasheet | DC Chemicals. [Link]
-
OSI-906 (Linsitinib) Product Information Sheet - Cellagen Technology. [Link]
-
Linsitinib - PubChem. [Link]
-
Shirakawa, J., et al. (2014). Effects of the antitumor drug OSI-906, a dual inhibitor of IGF-1 receptor and insulin receptor, on the glycemic control, β-cell functions, and β-cell proliferation in male mice. Endocrinology, 155(6), 2102-2111. [Link]
-
Mulvihill, M. J., et al. (2009). Discovery of OSI-906: A Selective and Orally Efficacious Dual Inhibitor of the IGF-1 Receptor and Insulin Receptor. Future Medicinal Chemistry, 1(6), 1153-1171. [Link]
-
Hidalgo, M., et al. (2016). Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors. Clinical Cancer Research, 22(12), 2897-2907. [Link]
-
Knab, L. M., et al. (2016). Insulin-IGF signaling affects cell transformation in the BALB/c 3T3 cell model. Scientific Reports, 6, 37276. [Link]
-
Linsitinib (OSI-906) modulates brain energy metabolism and seizure activity in the lithium-pilocarpine rat model. (2021). ResearchGate. [Link]
-
Linsitinib (OSI-906) | 867160-71-2 - Shanghai xingMo Biotechnology. [Link]
-
Pishvaian, M. J., et al. (2018). A Phase I Dose-Escalation Study of Linsitinib (OSI-906), a Small-Molecule Dual Insulin-Like Growth Factor-1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer. The Oncologist, 23(1), 13-e10. [Link]
-
Generation of in vitro and in vivo tumor models driven by insulin-like growth factor receptor (IGF1R) and their use in the development of OSI-906, a selective IGF1R inhibitor. (2009). Molecular Cancer Therapeutics. [Link]
-
a, b: Effect of linsitinib (OSI-906 indicated as Osi), alone or in combination with the mTOR inhibitors sirolimus [(S) - ResearchGate. [Link]
-
Wagner, A. J., et al. (2018). Linsitinib (OSI-906) for the Treatment of Adult and Pediatric Wild-Type Gastrointestinal Stromal Tumors, a SARC Phase II Study. Clinical Cancer Research, 24(7), 1556-1564. [Link]I-906-for-the-Treatment-of-Adult-and)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Linsitinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Linsitinib (OSI-906)|867160-71-2--Shanghai xingMo Biotechnology [xmobio.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellagentech.com [cellagentech.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Osi-906 | C26H23N5O | CID 11640390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. cellagentech.com [cellagentech.com]
- 15. ChemGood [chemgood.com]
- 16. Linsitinib(OSI-906) Datasheet DC Chemicals [dcchemicals.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Insulin-IGF signaling affects cell transformation in the BALB/c 3T3 cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of the antitumor drug OSI-906, a dual inhibitor of IGF-1 receptor and insulin receptor, on the glycemic control, β-cell functions, and β-cell proliferation in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Linsitinib (OSI-906): A Technical Guide to its Discovery and Development
Abstract
Linsitinib (OSI-906) is a potent and selective dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR). This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of linsitinib. We delve into the scientific rationale for targeting the IGF-1R/IR signaling axis in oncology, the medicinal chemistry efforts that led to the identification of OSI-906, and the key preclinical in vitro and in vivo studies that established its mechanism of action and anti-tumor activity. Furthermore, this guide details the extensive clinical trial history of linsitinib across a spectrum of malignancies and its more recent investigation in thyroid eye disease (TED). Detailed experimental protocols for core assays and visualizations of the underlying biological pathways are provided to offer researchers and drug development professionals a thorough understanding of this significant therapeutic candidate.
Introduction: The Rationale for Targeting the IGF-1R/IR Axis in Human Disease
The insulin-like growth factor (IGF) signaling pathway is a critical regulator of cellular growth, proliferation, differentiation, and survival.[1] Dysregulation of this pathway, particularly through the overexpression or aberrant activation of the IGF-1R, is a well-established driver in the pathogenesis of numerous human cancers.[1] IGF-1R activation triggers two primary downstream signaling cascades: the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway, which is central to cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is also crucial for cell growth and division.
Given the significant overlap and crosstalk between the IGF-1R and the structurally similar insulin receptor (IR), dual inhibition presents a compelling therapeutic strategy to overcome potential resistance mechanisms mediated by IR signaling. Linsitinib was developed to address this, offering a potent, orally bioavailable small molecule designed to simultaneously block the tyrosine kinase activity of both receptors.[2]
The IGF-1R/IR Signaling Cascade
The binding of ligands, primarily IGF-1 and IGF-2, to the extracellular domain of IGF-1R induces a conformational change, leading to autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for substrate proteins, principally members of the insulin receptor substrate (IRS) family and Shc. The subsequent phosphorylation of these substrates activates the PI3K/AKT and MAPK signaling pathways, promoting cell survival and proliferation.
Discovery and Preclinical Development of Linsitinib (OSI-906)
The journey to discover linsitinib was a result of extensive medicinal chemistry efforts aimed at identifying a potent and selective dual inhibitor of IGF-1R and IR with favorable pharmacokinetic properties for oral administration.
Lead Optimization and Synthesis
The discovery of linsitinib (OSI-906) stemmed from a lead optimization program that blended structure-based design with empirical medicinal chemistry. The primary goal was to enhance the metabolic and pharmacokinetic profiles of earlier lead compounds. The synthesis of OSI-906 is a multi-step process, with the core structure being an imidazo[1,5-a]pyrazine.
In Vitro Characterization
Linsitinib's potency and selectivity were rigorously evaluated through a series of in vitro assays.
Biochemical assays demonstrated that linsitinib is a potent inhibitor of both IGF-1R and IR.
| Target Kinase | IC₅₀ (nM) |
| IGF-1R | 35[2] |
| Insulin Receptor (IR) | 75[2] |
| Table 1: In Vitro Kinase Inhibitory Activity of Linsitinib. |
Linsitinib exhibits high selectivity for IGF-1R and IR, with significantly less activity against a broad panel of other kinases.[3]
The anti-proliferative effects of linsitinib were assessed across a diverse panel of human cancer cell lines using cell viability assays.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Multiple Non-Small-Cell Lung Cancer and Colorectal Cancer Lines | NSCLC, CRC | 0.021 - 0.810[2] |
| IGF-1R Expressing Cell Line | - | -78% inhibition at 31,612.5 ng/mL[4] |
| TSH-R Expressing Cell Line | - | -75% inhibition at 31,612.5 ng/mL[4] |
| Table 2: Anti-proliferative Activity of Linsitinib in Various Cancer Cell Lines. |
Linsitinib also demonstrated the ability to induce apoptosis, as evidenced by increased caspase-3/7 activity in treated cells.[4]
In Vivo Preclinical Efficacy
The anti-tumor activity of linsitinib was evaluated in various preclinical xenograft models.
In an IGF-1R-driven xenograft mouse model, oral administration of linsitinib resulted in significant tumor growth inhibition (TGI). At a dose of 25 mg/kg, linsitinib achieved 60% TGI, while a 75 mg/kg dose led to 100% TGI and 55% tumor regression.[3] Studies in colorectal cancer xenografts also demonstrated decreased tumor growth and increased apoptosis following treatment with OSI-906.[4]
Clinical Development of Linsitinib
Linsitinib has undergone extensive clinical evaluation in a variety of solid tumors and, more recently, in thyroid eye disease.
Phase I Clinical Trials
Initial Phase I studies focused on establishing the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetic profile of linsitinib as a single agent and in combination with other therapies in patients with advanced solid tumors.
A Phase I dose-escalation study (NCT00739453) of linsitinib in combination with erlotinib enrolled 95 patients with advanced solid tumors. The MTDs were determined for different dosing schedules, and the combination was found to be tolerable with preliminary evidence of anti-tumor activity, including durable responses in some patients.[5] Common adverse events included drug eruption, diarrhea, fatigue, nausea, and vomiting.[5]
Another Phase I study (NCT01016860) evaluated linsitinib in combination with irinotecan in patients with advanced cancer. The MTD was established at 450 mg of linsitinib and 125 mg/m² of irinotecan. While no objective responses were observed, 47% of patients had stable disease.[6]
Phase II Clinical Trials in Oncology
Linsitinib was subsequently investigated in several Phase II trials for specific cancer indications.
-
Prostate Cancer (NCT01533246): A single-arm Phase II study evaluated linsitinib in men with metastatic castration-resistant prostate cancer (mCRPC). The primary endpoint was prostate-specific antigen (PSA) response at 12 weeks. While the drug was well-tolerated, it did not demonstrate significant activity in this patient population, leading to early termination of the study.[7]
-
Small-Cell Lung Cancer (NCT01533181): A randomized Phase II study compared linsitinib to topotecan in patients with relapsed small-cell lung cancer. The primary endpoint was progression-free survival (PFS). Linsitinib did not show clinical activity in this unselected patient population, with a median PFS of 1.2 months compared to 3.0 months for topotecan.[8][9]
-
Gastrointestinal Stromal Tumors (GIST) (NCT01560260): This Phase II study investigated linsitinib in pediatric and adult patients with wild-type GIST. The primary endpoint was the objective response rate. While no objective responses were observed, the clinical benefit rate (CBR) at 9 months was 40%, and the median PFS was 52% at 9 months, suggesting some disease stabilization.[10][11]
Phase III Clinical Trial in Adrenocortical Carcinoma (NCT00924989)
A pivotal international, double-blind, placebo-controlled Phase III study evaluated linsitinib in patients with locally advanced or metastatic adrenocortical carcinoma. The primary endpoint was overall survival (OS). The trial enrolled 139 patients randomized to receive either linsitinib or a placebo. The study was unblinded early as linsitinib did not demonstrate an improvement in either OS or PFS compared to placebo.[12][13][14]
Renewed Focus: Thyroid Eye Disease (TED)
More recently, the therapeutic potential of linsitinib has been explored in thyroid eye disease (TED), an autoimmune condition characterized by inflammation and tissue remodeling behind the eyes. The rationale for this indication is the overexpression of IGF-1R on orbital fibroblasts in TED patients.
A Phase 2b/3 clinical trial (LIDS trial) is currently evaluating the efficacy and safety of linsitinib in patients with active, moderate to severe TED.[15]
Key Experimental Methodologies
The development of linsitinib relied on a suite of robust in vitro and in vivo assays to characterize its activity.
In Vitro Kinase Inhibition Assay (Example Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a target kinase, such as IGF-1R.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of linsitinib against IGF-1R.
Materials:
-
Recombinant human IGF-1R enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[16]
-
ATP
-
Substrate (e.g., a synthetic peptide or protein)
-
Linsitinib (or test compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase/substrate solution in kinase buffer.
-
Prepare a 2X ATP solution in kinase buffer.
-
Prepare serial dilutions of linsitinib in DMSO, then dilute further in kinase buffer to achieve the desired final concentrations.
-
-
Assay Setup:
-
Add 5 µL of the linsitinib dilutions or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the linsitinib concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Cell Viability (MTS) Assay (Example Protocol)
This protocol describes a common method for assessing the effect of a compound on cell proliferation.
Objective: To determine the effect of linsitinib on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Linsitinib (or test compound)
-
MTS reagent (e.g., from Promega's CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well tissue culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of linsitinib in culture medium.
-
Remove the medium from the wells and add 100 µL of the linsitinib dilutions or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTS Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the logarithm of the linsitinib concentration to determine the IC₅₀ value.
-
In Vivo Xenograft Tumor Model (General Protocol)
This protocol provides a general framework for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Objective: To assess the in vivo anti-tumor activity of linsitinib.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Linsitinib (or test compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Inject a defined number of cells (e.g., 1-10 million) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer linsitinib or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
-
Monitoring and Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: [Length x Width²]/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Study Endpoint and Data Analysis:
-
Continue treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Conclusion and Future Directions
Linsitinib represents a well-characterized dual inhibitor of IGF-1R and IR with a clear mechanism of action and demonstrated preclinical anti-tumor activity. While its clinical development in oncology has faced challenges, highlighting the complexities of targeting the IGF-1R pathway in unselected patient populations, the ongoing investigation of linsitinib in thyroid eye disease underscores its potential therapeutic value in other indications where IGF-1R signaling plays a prominent role. The extensive body of research on linsitinib provides a valuable foundation for future studies aimed at identifying predictive biomarkers to guide patient selection and for exploring novel combination therapies to enhance its efficacy.
References
-
A Randomized Phase II Study of Linsitinib (OSI-906) Versus Topotecan in Patients With Relapsed Small-Cell Lung Cancer. (2016). The Oncologist. [Link]
-
A phase 2 study of OSI-906 (linsitinib, an insulin-like growth factor receptor-1 inhibitor) in patients with asymptomatic or mildly symptomatic (non-opioid requiring) metastatic castrate resistant prostate cancer (CRPC). (2018). Investigational New Drugs. [Link]
-
Linsitinib (OSI-906) for the Treatment of Adult and Pediatric Wild-Type Gastrointestinal Stromal Tumors, a SARC Phase II Study. (2020). Clinical Cancer Research. [Link]
-
Linsitinib (OSI-906) versus placebo for patients with locally advanced or metastatic adrenocortical carcinoma: a double-blind, randomised, phase 3 study. (2015). The Lancet Oncology. [Link]
-
A Phase I Dose-Escalation Study of Linsitinib (OSI-906), a Small-Molecule Dual Insulin-Like Growth Factor-1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer. (2018). The Oncologist. [Link]
-
A phase 2 study of OSI-906 (linsitinib, an insulin-like growth factor receptor-1 inhibitor) in patients with asymptomatic or mildly symptomatic (non-opioid requiring) metastatic castrate resistant prostate cancer (CRPC). (2018). Investigational New Drugs. [Link]
-
Linsitinib (OSI-906) for the treatment of Adult and Pediatric Wild Type Gastrointestinal Stromal Tumors, a SARC Phase II study. (2019). Clinical Cancer Research. [Link]
-
Linsitinib. (n.d.). Clinicaltrials.eu. [Link]
-
Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors. (2016). Clinical Cancer Research. [Link]
-
Linsitinib (OSI-906) versus placebo for patients with locally advanced or metastatic adrenocortical carcinoma: a double-blind, randomised, phase 3 study. (2015). The Lancet Oncology. [Link]
-
A Randomized Phase II Study of Linsitinib (OSI-906) Versus Topotecan in Patients With Relapsed Small-Cell Lung Cancer. (2016). The Oncologist. [Link]
-
Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. (2024). Frontiers in Endocrinology. [Link]
-
Linsitinib in Treating Patients With Asymptomatic or Mildly Symptomatic Metastatic Prostate Cancer. (n.d.). ClinicalTrials.gov. [Link]
-
A Randomized Phase II Study of Linsitinib (OSI-906) Versus Topotecan in Patients With Relapsed Small-Cell Lung Cancer. (2016). The Oncologist. [Link]
-
Linsitinib or Topotecan Hydrochloride in Treating Patients With Relapsed Small Cell Lung Cancer. (n.d.). ClinicalTrials.gov. [Link]
-
Linsitinib in Treating Patients With Gastrointestinal Stromal Tumors. (n.d.). ClinicalTrials.gov. [Link]
-
Linsitinib. (n.d.). Drugs in R&D. [Link]
-
Results of SARC 022, a phase II multicenter study of linsitinib in pediatric and adult wild-type (WT) gastrointestinal stromal tumors (GIST). (2014). Journal of Clinical Oncology. [Link]
-
International randomized, double-blind, placebo-controlled, phase 3 study of linsitinib (OSI-906, L) in patients (pts) with locally advanced or metastatic adrenocortical carcinoma (ACC). (2014). Journal of Clinical Oncology. [Link]
-
A Phase 2 Study of Linsitinib (OSI-906) in Pediatric and Adult Wild Type Gastrointestinal Stromal Tumors. (n.d.). Stanford Health Care. [Link]
-
A Phase I Dose-Escalation Study of Linsitinib (OSI-906), a Small-Molecule Dual Insulin-Like Growth Factor-1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer. (2018). The Oncologist. [Link]
-
Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor. (2009). Future Medicinal Chemistry. [Link]
-
Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. (2024). Frontiers in Endocrinology. [Link]
-
Linsitinib (OSI-906) for the Treatment of Adult and Pediatric Wild-Type Gastrointestinal Stromal Tumors, a SARC Phase II Study. (2020). Clinical Cancer Research. [Link]
-
Linsitinib (OSI-906) for the Treatment of Adult and Pediatric Wild-Type Gastrointestinal Stromal Tumors, a SARC Phase II Study. (2020). Clinical Cancer Research. [Link]
-
Linsitinib. (n.d.). Drugs in R&D. [Link]
-
A phase Ib study of linsitinib (OSI-906), a dual inhibitor of IGF-1R and IR tyrosine kinase, in combination with everolimus as treatment for patients with refractory metastatic colorectal cancer. (2015). Investigational New Drugs. [Link]
-
(PDF) Linsitinib (OSI-906) versus placebo for patients with locally advanced or metastatic adrenocortical carcinoma: A double-blind, randomised, phase 3 study. (2015). ResearchGate. [Link]
-
No Survival Benefit of IGF-1R/Insulin Receptor Inhibitor Linsitinib in Advanced Adrenocortical Carcinoma. (2015). The ASCO Post. [Link]
-
Novel Targeted Therapies in Adrenocortical Carcinoma. (2015). Cancers. [Link]
-
A Phase 2b, Study of Linsitinib in Subjects With Active, Moderate to Severe Thyroid Eye Disease (TED). (n.d.). CenterWatch. [Link]
-
Oral Linsitinib Reduces Proptosis in Thyroid Eye Disease in Phase 2b/3 Trial. (2025). HCPLive. [Link]
-
Sling Therapeutics Reports Positive Results in Phase IIb/III Thyroid Eye Disease Candidate. (2025). BioSpace. [Link]
-
Final results of a phase I study evaluating the combination of linsitinib, a dual inhibitor of insulin-like growth factor-1 receptor (IGF-1R), and insulin receptor (IR) with weekly paclitaxel (PAC) in patients (Pts) with advanced solid tumors. (2013). Journal of Clinical Oncology. [Link]
-
A Phase 2b, Study of Linsitinib in Subjects With Active, Moderate to Severe Thyroid Eye Disease (TED). (n.d.). CenterWatch. [Link]
-
A phase II study of linsitinib (OSI-906) in patients with asymptomatic or mildly symptomatic (non-opioid requiring) metastatic castrate resistant prostate cancer (CRPC). (2013). Journal of Clinical Oncology. [Link]
-
Inhibition of the IGF pathway in metastatic castrate resistant prostate cancer (CRPC): Results from a phase II study of OSI-906 (linsitinib). (2014). Journal of Clinical Oncology. [Link]
-
Phase 2 Study of Erlotinib in Combination With Linsitinib (OSI-906) or Placebo in Chemotherapy-Naive Patients With Non-Small-Cell Lung Cancer and Activating Epidermal Growth Factor Receptor Mutations. (2017). JAMA Oncology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I Dose-Escalation Study of Linsitinib (OSI-906), a Small-Molecule Dual Insulin-Like Growth Factor-1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase 2 study of OSI-906 (linsitinib, an insulin-like growth factor receptor-1 inhibitor) in patients with asymptomatic or mildly symptomatic (non-opioid requiring) metastatic castrate resistant prostate cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Randomized Phase II Study of Linsitinib (OSI-906) Versus Topotecan in Patients With Relapsed Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Linsitinib (OSI-906) for the treatment of Adult and Pediatric Wild Type Gastrointestinal Stromal Tumors, a SARC Phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linsitinib (OSI-906) for the Treatment of Adult and Pediatric Wild-Type Gastrointestinal Stromal Tumors, a SARC Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Linsitinib (OSI-906) versus placebo for patients with locally advanced or metastatic adrenocortical carcinoma: a double-blind, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The ASCO Post [ascopost.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. promega.com [promega.com]
- 17. resources.novusbio.com [resources.novusbio.com]
Methodological & Application
Application Notes & Protocols: A Researcher's Guide to Linsitinib in Xenograft Mouse Models
This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the effective use of linsitinib (OSI-906) in preclinical xenograft mouse models. The protocols and insights herein are synthesized from established preclinical research to ensure scientific integrity and experimental success.
Introduction: The Rationale for Targeting IGF-1R/IR with Linsitinib
Linsitinib is a potent, orally bioavailable small-molecule dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] Both are receptor tyrosine kinases that, upon activation by their ligands (IGF-1, IGF-2, and insulin), trigger critical intracellular signaling cascades.
Mechanism of Action: The IGF-1R signaling pathway is a vital network for normal cell proliferation, growth, and survival.[3] However, its dysregulation is a hallmark of many malignancies, where it promotes tumorigenesis and confers resistance to therapy.[4][5][6] Upon ligand binding, IGF-1R and IR undergo conformational changes, leading to autophosphorylation of their intracellular tyrosine kinase domains.[7] This event initiates two major downstream signaling pathways:
-
PI3K/Akt/mTOR Pathway: Crucial for cell survival, growth, and proliferation.
-
RAS/MAPK (ERK) Pathway: Primarily drives cell proliferation.[6][7]
Linsitinib exerts its anti-tumor effects by competitively binding to the ATP-binding site within the kinase domain of both IGF-1R and IR, preventing autophosphorylation and subsequent activation of these downstream pathways.[8][9] This blockade ultimately inhibits tumor cell proliferation and can induce apoptosis (programmed cell death).[1][7] The decision to use linsitinib in a xenograft model is therefore predicated on the hypothesis that the chosen cancer cell line or patient-derived tumor is dependent on IGF-1R/IR signaling for its growth and survival.
IGF-1R Signaling Pathway and Linsitinib's Point of Intervention
Caption: Linsitinib inhibits IGF-1R/IR tyrosine kinase, blocking PI3K/Akt and RAS/MAPK pathways.
Pre-Experimental Considerations & Design
A well-designed study is paramount for obtaining robust and reproducible data. The choices made at this stage directly impact the interpretation of the results.
Model Selection: Cell Line vs. Patient-Derived Xenografts (PDX)
-
Cell Line-Derived Xenografts (CDX): Involve implanting cultured cancer cells into immunocompromised mice. They are highly reproducible and cost-effective. The key is to select cell lines with known IGF-1R expression and sensitivity to its inhibition. Examples include certain non-small-cell lung and colorectal cancer lines.[2][10]
-
Patient-Derived Xenografts (PDX): Involve implanting fresh tumor tissue from a patient directly into mice.[11] PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering higher translational relevance.[11]
Recommendation: If feasible, PDX models are preferred for their predictive power. If using CDX, screen a panel of cell lines in vitro for sensitivity to linsitinib (IC50 determination) to select the most appropriate model.
Animal Strain Selection
The growth of human tumors requires the use of immunodeficient mice to prevent graft rejection.[12]
-
Nude (nu/nu) Mice: Lack a thymus and cannot produce T-cells. Suitable for many CDX models.
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG Mice: Exhibit a more profound immunodeficiency, lacking functional T-cells, B-cells, and NK cells. These are often required for successful engraftment of PDX models and some fastidious cell lines.[11]
All animal experiments must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC), adhering to strict ethical and animal welfare guidelines.[12][13]
Detailed Experimental Protocol: Linsitinib in a Subcutaneous Xenograft Model
This protocol outlines a standard subcutaneous xenograft study. All procedures should be performed in a laminar flow hood using sterile techniques.
Materials and Reagents
-
Linsitinib (OSI-906): Source from a reputable supplier.
-
Vehicle: 25 mM L-tartaric acid in sterile water is a commonly used vehicle.[8][14]
-
Cancer Cells/Tumor Tissue: Appropriately cultured cells or freshly acquired patient tumor tissue.
-
Basement Membrane Matrix: Cultrex® BME or Matrigel® to improve tumor engraftment.
-
Animals: 6-8 week old immunocompromised mice (e.g., NOD/SCID).[13]
-
Equipment: Sterile syringes, 27-30 gauge needles, digital calipers, analytical balance, oral gavage needles.
Experimental Workflow Diagram
Caption: Standard workflow for a linsitinib xenograft efficacy study.
Step-by-Step Methodology
-
Cell Preparation:
-
Culture selected cancer cells under standard conditions.
-
On the day of implantation, harvest cells using trypsin, wash with sterile PBS, and perform a viable cell count (e.g., using trypan blue).
-
Resuspend cells at the desired concentration (e.g., 1–10 x 10⁶ cells per mouse) in a 1:1 mixture of cold sterile PBS and Matrigel.[15] Keep the suspension on ice to prevent the matrix from solidifying.
-
-
Tumor Implantation:
-
Anesthetize the mouse according to your approved institutional protocol.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the right flank of each mouse.[15]
-
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
Once tumors reach a mean volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group is standard) to ensure an even distribution of tumor sizes.
-
Prepare linsitinib fresh according to experimental needs. For the tartaric acid vehicle, gentle warming and vortexing may be required for dissolution.
-
Administer the assigned treatment daily via oral gavage. The dosing volume is typically 100-150 µL.[8]
-
Dosing Considerations
The dose of linsitinib can significantly impact both efficacy and toxicity. Preclinical studies have used a range of doses, and the optimal dose may be model-dependent.
| Dose | Schedule | Mouse Model | Key Finding | Reference |
| 10 mg/kg | Daily, Oral Gavage | BALB/c (Thyroid Eye Disease Model) | Prevented hyperthyroidism and T-cell infiltration. | [8] |
| 25 mg/kg | Daily, Oral Gavage | IGF-1R Driven Xenograft | 60% Tumor Growth Inhibition (TGI). | [10] |
| 25 mg/kg | Daily, Oral Gavage | HCC1143 TNBC Xenograft | Did not inhibit tumor formation or growth. | [14] |
| 60 mg/kg | Daily | NCI-H292 Xenograft | Inhibited tumor growth. | [16] |
| 75 mg/kg | Daily, Oral Gavage | IGF-1R Driven Xenograft | 100% TGI with 55% tumor regression. | [10] |
Causality: The discrepancy in efficacy (e.g., between the TNBC model and the IGF-1R driven model) underscores the importance of a strong biological rationale.[10][14] Linsitinib is most effective in tumors that are truly dependent on the IGF-1R/IR signaling axis. Furthermore, higher doses (e.g., 75 mg/kg) show greater efficacy but may also increase the risk of side effects like hyperglycemia due to inhibition of the insulin receptor.[9][10]
Humane Endpoints and Study Termination
The welfare of the animals is the primary consideration.[12][17] The study should be terminated for any individual mouse if it reaches a pre-defined humane endpoint, which typically includes:
-
Tumor Burden: Tumor volume exceeds 2000 mm³ or the longest dimension exceeds 20 mm.[18][19]
-
Body Weight Loss: Loss of >20% of initial body weight.[19]
-
Clinical Signs: Ulceration of the tumor, impaired mobility, lethargy, or inability to access food and water.[18][20]
The entire study is typically concluded when the mean tumor volume in the control group reaches the endpoint, or after a pre-determined treatment period (e.g., 21-28 days).
Data Analysis and Interpretation
-
Primary Efficacy Endpoint: The primary measure of efficacy is Tumor Growth Inhibition (TGI). It is calculated at the end of the study using the mean tumor volumes (MTV) of the treated (T) and control (C) groups: % TGI = [1 - (MTV of Treated Group / MTV of Control Group)] x 100 [11]
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if the differences in tumor growth between treated and control groups are statistically significant.[11]
-
Toxicity Assessment: Plot the mean body weight of each group over time. Significant weight loss in a treatment group is an indicator of toxicity.
-
Ex Vivo Analysis (Optional but Recommended):
-
Immunohistochemistry (IHC) / Western Blot: Harvested tumors can be analyzed for biomarkers to confirm target engagement. For example, staining for phosphorylated IGF-1R (p-IGF-1R) or downstream markers like phosphorylated Akt (p-Akt) should show a decrease in the linsitinib-treated group.[21]
-
Conclusion
The successful application of linsitinib in a xenograft mouse model requires meticulous planning, a strong biological rationale for model selection, and strict adherence to established protocols and animal welfare guidelines. By carefully controlling variables from drug formulation to endpoint analysis, researchers can generate high-quality, interpretable data to accurately assess the preclinical efficacy of this targeted therapeutic agent.
References
-
Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. National Institutes of Health (NIH).
-
Targeting the IGF1R signaling pathway: Clinical implications. Cancer Research.
-
Targeting the insulin-like growth factor 1 receptor (IGF1R) signaling pathway for cancer therapy. Taylor & Francis Online.
-
IGF-1 Receptor and Adhesion Signaling: An Important Axis in Determining Cancer Cell Phenotype and Therapy Resistance. National Institutes of Health (NIH).
-
Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies. National Institutes of Health (NIH).
-
Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. National Institutes of Health (NIH).
-
Efficacy of OSI-906 (Linsitinib) in Patient-Derived Xenografts: A Comparative Analysis. Benchchem.
-
Linsitinib. Wikipedia.
-
Tumor Development and Animal Welfare in a Murine Xenograft Model. Pharmaceutical Networking.
-
Human Kinase IGF1R/IR Inhibitor Linsitinib Controls the In Vitro and Intracellular Growth of Mycobacterium tuberculosis. National Institutes of Health (NIH).
-
Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. National Institutes of Health (NIH).
-
Linsitinib (OSI-906) IGF-1R/Insulin Receptor Inhibitor. Selleck Chemicals.
-
Daily treatment of mice bearing NCI-H292 xenografts with 60 mg/kg... ResearchGate.
-
Disrupting Insulin and IGF Receptor Function in Cancer. MDPI.
-
Linsitinib (OSI-906). MedChemExpress.
-
Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor‐κB signaling in esophageal squamous cell carcinoma. National Institutes of Health (NIH).
-
Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. ResearchGate.
-
Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. ResearchGate.
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. National Institutes of Health (NIH).
-
Guidelines for the welfare and use of animals in cancer research. National Institutes of Health (NIH).
-
Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. PLOS ONE.
-
Sling Therapeutics Presents Preclinical Data Demonstrating Linsitinib Decreases Immune Response in Mouse Model of Thyroid Eye Disease at IMMUNOLOGY2023™. PR Newswire.
-
Sling Therapeutics Presents Preclinical Data Demonstrating Treatment with Linsitinib Limits Progression of Thyroid Eye Disease at 45th Annual Meeting of European Thyroid Association. PR Newswire.
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
-
Tumor Study Guidelines in Mice and Rats. Johns Hopkins University Animal Care and Use Committee.
-
Which are the endpoint for subcutaneous tumor xenograft? ResearchGate.
-
Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. Frontiers in Endocrinology.
-
Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors. AACR Journals.
-
Linsitinib - Drug Targets, Indications, Patents. Patsnap Synapse.
-
Application Notes and Protocols for LN5P45 in a Mouse Xenograft Model. Benchchem.
-
Preclinical evaluation of Insulin-like growth factor receptor 1 (IGF1R) and Insulin Receptor (IR) as a therapeutic targets in triple negative breast cancer. National Institutes of Health (NIH).
-
Guidelines for the welfare and use of animals in cancer research. ResearchGate.
-
Application Notes and Protocols for Linperlisib Efficacy Studies in a Xenograft Mouse Model. Benchchem.
-
Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors. PubMed Central.
-
Linsitinib. Tocris Bioscience.
-
Linsitinib. R&D Systems.
-
Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism. National Institutes of Health (NIH).
-
VHH-based CAR-T cells targeting Claudin 18.2 show high efficacy in pancreatic cancer models. Frontiers in Immunology.
-
A Phase I Dose‐Escalation Study of Linsitinib (OSI‐906), a Small‐Molecule Dual Insulin‐Like Growth Factor‐1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer. ResearchGate.
Sources
- 1. Linsitinib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disrupting Insulin and IGF Receptor Function in Cancer [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 14. Preclinical evaluation of Insulin-like growth factor receptor 1 (IGF1R) and Insulin Receptor (IR) as a therapeutic targets in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | VHH-based CAR-T cells targeting Claudin 18.2 show high efficacy in pancreatic cancer models [frontiersin.org]
- 20. animalcare.jhu.edu [animalcare.jhu.edu]
- 21. aacrjournals.org [aacrjournals.org]
Application Note: A Validated Western Blot Protocol for Detecting Inhibition of IGF-1R Phosphorylation by Osi-906 (Linsitinib)
Introduction: Targeting the IGF-1R Signaling Axis in Oncology Research
The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is a pivotal network that governs fundamental cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a hallmark of numerous malignancies, where its overactivation contributes to tumor progression and resistance to conventional therapies.[3][4] The IGF-1R, a receptor tyrosine kinase, is activated upon binding its ligands, IGF-1 or IGF-2. This event triggers a conformational change, leading to receptor autophosphorylation on specific tyrosine residues within its intracellular kinase domain.[2][5] This autophosphorylation is the critical initiating step that creates docking sites for substrate proteins like Insulin Receptor Substrate (IRS), which in turn activate major downstream pro-survival cascades, primarily the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways.[1][3][6]
Osi-906 (Linsitinib) is a potent and selective, orally bioavailable dual inhibitor of the IGF-1 receptor and the structurally related insulin receptor (IR).[7][8][9] It competitively binds to the ATP-binding pocket of the kinase domain, effectively preventing receptor autophosphorylation.[10] By blocking this initial activation step, Osi-906 abrogates all downstream signaling, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[4][11] This makes Osi-906 a valuable tool for cancer research and a potential therapeutic agent.
This application note provides a comprehensive, field-proven protocol for utilizing Western blot to specifically measure the inhibitory effect of Osi-906 on IGF-1R phosphorylation. We will detail a self-validating methodology that ensures the accurate detection of the phosphorylated form of IGF-1R (p-IGF-1R) relative to the total IGF-1R protein expression, providing a robust readout of Osi-906 activity in a cellular context.
Core Principles: Ensuring Phospho-Protein Integrity
Detecting changes in protein phosphorylation status is a technically demanding application of Western blotting. The key challenge is to preserve the labile phosphate groups on target proteins throughout the sample preparation and analysis process. Endogenous phosphatases, released upon cell lysis, can rapidly dephosphorylate proteins, leading to false-negative results.[12][13] This protocol is designed with several critical steps to mitigate this risk.
-
Phosphatase Inhibition : The lysis buffer is heavily fortified with a cocktail of phosphatase inhibitors (sodium fluoride, sodium pyrophosphate, β-glycerophosphate, and sodium orthovanadate) to inactivate a broad spectrum of serine/threonine and tyrosine phosphatases.[14][15][16]
-
Cold Handling : All sample preparation steps are conducted at 4°C or on ice to significantly reduce enzymatic activity, including that of phosphatases and proteases.[12][13]
-
Optimized Blocking : The use of Bovine Serum Albumin (BSA) as a blocking agent is mandated. Milk contains the phosphoprotein casein, which can lead to high background when using phospho-specific antibodies.[12]
-
Buffer Selection : Tris-Buffered Saline with Tween 20 (TBST) is used for all wash steps to avoid interference from phosphate ions present in Phosphate-Buffered Saline (PBS), which can compete with antibody binding to the phospho-epitope.[12]
Visualizing the Mechanism of Action
To understand the experimental goal, it is crucial to visualize the signaling pathway and the specific point of intervention by Osi-906.
Caption: Osi-906 inhibits IGF-1R autophosphorylation, blocking downstream signaling.
Experimental Workflow Overview
The following diagram outlines the complete workflow from cell culture to data analysis.
Caption: Step-by-step workflow for Western blot analysis of p-IGF-1R.
Detailed Protocol
PART 1: Materials and Reagents
It is critical to use high-purity reagents to ensure reproducible results. The following tables summarize the required buffers and suggested antibodies.
Table 1: Buffer and Reagent Composition
| Reagent | Composition | Storage |
| Phospho-Protect Lysis Buffer | 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, 2.5 mM Sodium Pyrophosphate, 1 mM β-glycerophosphate, 1 mM Sodium Orthovanadate (Na3VO4), 1x Protease Inhibitor Cocktail | -20°C |
| 10x Tris-Buffered Saline (TBS) | 200 mM Tris, 1.5 M NaCl, pH adjusted to 7.6 | Room Temp. |
| Wash Buffer (TBST) | 1x TBS with 0.1% Tween-20 | Room Temp. |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in TBST | 4°C |
| 4x Laemmli Sample Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% Glycerol, 20% β-mercaptoethanol, 0.02% Bromophenol Blue | Room Temp. |
| Stripping Buffer | 62.5 mM Tris-HCl (pH 6.8), 2% SDS, 100 mM β-mercaptoethanol | Room Temp. |
Causality Note: The Lysis Buffer is specifically formulated to be a non-denaturing buffer (Triton X-100) that effectively solubilizes membrane proteins like IGF-1R while the comprehensive inhibitor cocktail preserves the phosphorylation state at the moment of lysis.[14][17][18] Sodium orthovanadate is a potent inhibitor of protein tyrosine phosphatases, making it essential for this assay.[15]
Table 2: Recommended Antibodies
| Antibody Target | Host | Recommended Dilution | Supplier Example |
| Phospho-IGF-1R (Tyr1135/1136) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total IGF-1R β | Rabbit | 1:1000 | Cell Signaling Technology |
| Anti-rabbit IgG, HRP-linked | Goat | 1:2000 | Various |
Expertise Note: The β-subunit of IGF-1R (~95 kDa) contains the transmembrane and kinase domains and is the component detected in Western blots.[19] Probing for a specific phosphorylation site known to be critical for kinase activation (e.g., Tyr1135/1136 in the activation loop) provides a direct measure of receptor activity. Always validate antibody specificity for your cell system.
PART 2: Step-by-Step Methodology
1. Cell Culture, Treatment, and Stimulation
a. Culture your chosen cell line (e.g., MCF-7, HT29) to ~80% confluency. The expression level of IGF-1R can vary significantly between cell lines. b. Serum-starve the cells for 4-6 hours prior to treatment to reduce basal receptor activation. c. Pre-treat cells with desired concentrations of Osi-906 (e.g., 0.1, 0.4, 1.6 µM) or vehicle control (DMSO) for the specified duration (e.g., 2-4 hours).[8] d. Stimulate the cells with a pre-determined concentration of IGF-1 ligand (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes) to induce robust IGF-1R phosphorylation in the control groups. Include a non-stimulated control. e. Immediately place the culture plates on ice to halt all cellular activity.
2. Cell Lysate Preparation
a. Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. b. Add an appropriate volume of ice-cold Phospho-Protect Lysis Buffer to the plate (e.g., 300 µL for a 6-well plate). c. Scrape the cells using a cell lifter and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
a. Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions. b. Normalize the concentration of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE and Electrotransfer
a. Prepare protein samples by adding 4x Laemmli Sample Buffer to a final concentration of 1x. b. Boil the samples at 95-100°C for 5 minutes to denature the proteins. c. Load 20-40 µg of total protein per lane into a 7.5% SDS-polyacrylamide gel. d. Perform electrophoresis until the dye front reaches the bottom of the gel. e. Transfer the separated proteins to a PVDF membrane. PVDF is recommended for its high protein binding capacity and durability, which is essential for the subsequent stripping and reprobing steps.[20]
5. Immunoblotting for p-IGF-1R
a. Block the membrane in Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-IGF-1R, diluted in Blocking Buffer, overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imager. Optimize exposure time to avoid signal saturation.
6. Stripping and Reprobing for Total IGF-1R
a. After imaging, wash the membrane briefly in TBST to remove the ECL reagent. b. Incubate the membrane in Stripping Buffer at 50°C for 30 minutes with gentle agitation.[21][22] This combination of heat, detergent (SDS), and a reducing agent (β-mercaptoethanol) effectively removes the bound antibody-antigen complexes. c. Wash the membrane extensively (5-6 times for 10 minutes each) in TBST to remove all traces of the stripping buffer. d. Validation Step: Before reprobing, ensure the stripping was successful by incubating the membrane with only the secondary antibody and performing a new ECL reaction. No signal should be detected.[21] e. Repeat the immunoblotting process starting from the blocking step (Part 2, Step 5a), but this time using the primary antibody against Total IGF-1R. f. Image the blot again.
7. Data Analysis
a. Use densitometry software to quantify the band intensity for both p-IGF-1R and Total IGF-1R for each sample. b. For each lane, normalize the p-IGF-1R signal to the corresponding Total IGF-1R signal. This corrects for any minor variations in protein loading and ensures that observed changes in phosphorylation are not due to changes in the total amount of receptor protein. c. Plot the normalized p-IGF-1R levels against the Osi-906 concentration to visualize the dose-dependent inhibition.
Trustworthiness: Expected Results and Interpretation
Upon successful execution of this protocol, you should observe a distinct band at approximately 95 kDa, corresponding to the IGF-1R β-subunit.
-
In IGF-1 stimulated, vehicle-treated cells: A strong signal should be detected with the p-IGF-1R antibody.
-
In cells treated with increasing concentrations of Osi-906: A dose-dependent decrease in the p-IGF-1R signal should be evident, demonstrating the inhibitory action of the compound.[8][11]
-
Total IGF-1R: The signal for total IGF-1R should remain relatively constant across all lanes, confirming equal protein loading and that the effect of Osi-906 is on the phosphorylation status, not the expression level of the receptor.
This self-validating system, where each sample's phospho-protein level is normalized to its total protein level, provides a robust and reliable measure of drug efficacy at its direct molecular target.
References
-
Wikipedia. Linsitinib. [Link]
-
ResearchGate. Which cell lysis buffer recipe is best for phosphorylated proteins?. [Link]
-
Frontiers. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. [Link]
-
DC Chemicals. Linsitinib(OSI-906) Datasheet. [Link]
-
Reactome. Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R). [Link]
-
National Institutes of Health. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. [Link]
-
Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
-
Herald Scholarly Open Access. Therapeutic Significance of IGF1R Cell Signaling. [Link]
-
GeneGlobe. IGF-1 Signaling. [Link]
-
PubMed. Inclusion of phosphatase inhibitors during Western blotting enhances signal detection with phospho-specific antibodies. [Link]
-
PNAS. Distinct signaling by insulin and IGF-1 receptors and their extra- and intracellular domains. [Link]
-
ResearchGate. What is the best cell lysis buffer for preserving phospho-Akt levels in MEFs?. [Link]
-
PubMed. Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor. [Link]
-
Stratech. Phosphoproteins by Western Blot. [Link]
-
Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
-
ResearchGate. How to detect IGF-1R phosphorylation by western blot?. [Link]
-
Protocol Online. Western blot - Stripping and Reprobing. [Link]
-
Azure Biosystems. Phosphorylated protein detection is more efficient by fluorescent Western blot. [Link]
-
Creative Biolabs Antibody. Stripping and Reprobing Protocol. [Link]
-
Assay Biotechnology. CytoGlow™. [Link]
-
National Institutes of Health. Serine Phosphorylation of the Insulin-like Growth Factor I (IGF-1) Receptor C-terminal Tail Restrains Kinase Activity and Cell Growth. [Link]
Sources
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. Linsitinib (OSI-906) | IGF-1/IR Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 5. Frontiers | Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease [frontiersin.org]
- 6. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R) [reactome.org]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 15. Inclusion of phosphatase inhibitors during Western blotting enhances signal detection with phospho-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. bostonbioproducts.com [bostonbioproducts.com]
- 19. Phospho-IGF-I Receptor β (Tyr1316) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - FR [thermofisher.com]
- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Note & Protocols: OSI-906 and Erlotinib Combination Therapy
A Framework for Preclinical Evaluation of Dual IGF-1R/EGFR Inhibition in Overcoming Acquired Resistance in Non-Small Cell Lung Cancer (NSCLC)
Scientific Rationale & Introduction
The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in Non-Small Cell Lung Cancer (NSCLC), with tyrosine kinase inhibitors (TKIs) like erlotinib providing significant clinical benefit, particularly in patients with activating EGFR mutations.[1][][3] Erlotinib functions by competitively binding to the ATP-binding site within the EGFR tyrosine kinase domain, which inhibits receptor autophosphorylation and blocks downstream signal transduction, leading to cell cycle arrest and apoptosis.[][4][5] However, the efficacy of EGFR-targeted monotherapy is often limited by the development of acquired resistance.
One of the key mechanisms of resistance involves the activation of bypass signaling pathways that compensate for the loss of EGFR signaling.[6] The Insulin-like Growth Factor-1 Receptor (IGF-1R) pathway is a critical bypass track.[6][7][8] Extensive crosstalk exists between the EGFR and IGF-1R signaling networks; they share common downstream effectors, including the PI3K/Akt and MAPK/ERK pathways.[9][10] Upregulation or activation of IGF-1R signaling can sustain pro-survival signals in the presence of EGFR blockade, rendering erlotinib ineffective.[6][10]
This provides a strong rationale for a dual-inhibition strategy.[6][7] By simultaneously targeting both EGFR and IGF-1R, it is possible to overcome this resistance mechanism and induce a more potent and durable anti-tumor response. This guide details an experimental framework for evaluating the combination of erlotinib , an EGFR inhibitor, and OSI-906 (linsitinib) , a potent and selective dual inhibitor of IGF-1R and the Insulin Receptor (IR).[11][12][13] The protocols herein are designed to quantify the synergistic potential of this combination, elucidate the underlying mechanism of action, and validate the therapeutic hypothesis in both in vitro and in vivo preclinical models.
Signaling Pathway Overview
The diagram below illustrates the targeted signaling pathways. Erlotinib inhibits EGFR, while OSI-906 inhibits IGF-1R. The convergence of these pathways on the downstream PI3K/Akt and RAS/MAPK signaling cascades underscores the rationale for dual inhibition.
Caption: EGFR and IGF-1R signaling pathways and points of inhibition.
Experimental Workflow Overview
This guide follows a logical progression from single-agent characterization to combination synergy testing in vitro, and finally to efficacy validation in an in vivo model.
Caption: High-level experimental workflow from in vitro to in vivo studies.
Materials and Reagents
| Component | Description / Recommended Source |
| Cell Lines | Erlotinib-Sensitive: HCC827, PC-9 (EGFR exon 19 deletion).Erlotinib-Resistant: Develop resistant lines (e.g., HCC827-ER) via dose escalation.[14][15] A549 (EGFR wild-type) can serve as a negative control.[16] |
| Drugs | Erlotinib HCl: Selleck Chemicals (Cat# S1023) or equivalent.OSI-906 (Linsitinib): MedChemExpress (Cat# HY-10177) or equivalent.[11] |
| Reagents | DMSO (Cell culture grade), RPMI-1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, PBS, MTT Reagent, CellTiter-Glo® Luminescent Cell Viability Assay (Promega), RIPA Lysis Buffer, Protease/Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, Laemmli Sample Buffer, PVDF Membranes, ECL Substrate. |
| Antibodies | Primary: anti-p-EGFR (Y1068), anti-EGFR, anti-p-IGF-1Rβ (Y1135/1136), anti-IGF-1Rβ, anti-p-Akt (S473), anti-Akt, anti-p-ERK1/2 (T202/Y204), anti-ERK1/2, anti-β-Actin. (Cell Signaling Technology, Abcam).Secondary: HRP-conjugated anti-Rabbit/Mouse IgG. |
| Software | CompuSyn: For calculating Combination Index (CI) to determine synergy.[17][18] GraphPad Prism: For IC50 calculation and statistical analysis. |
| Animal Models | Athymic Nude or SCID mice (Female, 6-8 weeks old). Required for xenograft studies.[19][20] |
Experimental Protocols
Protocol 1: Determining Single-Agent IC50 Values
Rationale: Before testing the combination, it is crucial to determine the potency of each drug individually. The half-maximal inhibitory concentration (IC50) is a key parameter that will inform the dose ranges used in the combination synergy assay.
Methodology (MTT Assay):
-
Cell Seeding: Seed cells (e.g., HCC827 and HCC827-ER) in 96-well plates at a density of 3,000-5,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare 2x serial dilutions of erlotinib and OSI-906 in culture medium. A typical concentration range would be 0.01 nM to 10 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Use non-linear regression (log(inhibitor) vs. normalized response) in GraphPad Prism to calculate the IC50 value for each drug in each cell line.
Protocol 2: Combination Therapy Synergy Analysis
Rationale: The goal of combination therapy is to achieve a synergistic effect, where the combined effect is greater than the sum of the individual effects.[21][22] The Chou-Talalay method, analyzed using CompuSyn software, is the gold standard for quantifying synergy via the Combination Index (CI).[17][18] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Methodology (Checkerboard Assay):
-
Assay Setup: Design a 6x6 or 8x8 matrix in a 96-well plate. One drug (e.g., erlotinib) is serially diluted along the x-axis, and the other (OSI-906) is serially diluted along the y-axis. A fixed-ratio dilution scheme based on the previously determined IC50 values (e.g., ratios of 1:4, 1:2, 1:1, 2:1, 4:1 relative to IC50) is highly recommended.[21]
-
Cell Seeding & Treatment: Seed cells as in Protocol 1. Treat cells with 100 µL of the drug combinations. Include single-agent and vehicle controls.
-
Incubation & Readout: Follow steps 4-7 from Protocol 1.
-
Data Analysis (CompuSyn):
-
Enter the dose and effect (fraction affected, Fa; e.g., if viability is 20%, Fa is 0.8) for each single drug and each combination.
-
The software will generate a report including CI values at different effect levels (Fa).
-
Analyze the Fa-CI plot (Chou-Talalay plot) and the isobologram to visualize the interaction.
-
Expected Data Output:
| Treatment Group | Fa=0.50 | Fa=0.75 | Fa=0.90 | Interpretation |
|---|
| Erlotinib + OSI-906 | CI = 0.45 | CI = 0.38 | CI = 0.31 | Strong Synergy |
Protocol 3: Mechanistic Analysis via Western Blotting
Rationale: This protocol validates that the observed synergy in cell viability is due to the intended mechanism: dual inhibition of the EGFR and IGF-1R pathways. We will assess the phosphorylation status of the receptors and key downstream signaling nodes (Akt, ERK).
Methodology:
-
Cell Treatment: Seed cells (e.g., HCC827-ER) in 6-well plates. Grow to 70-80% confluency. Serum-starve the cells for 6-12 hours to reduce basal signaling.
-
Drug Incubation: Treat cells with erlotinib, OSI-906, and the combination at concentrations determined to be synergistic (e.g., near the IC50 values from the combination). A typical treatment time is 2-4 hours. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.[23]
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (load 20-30 µg per lane) in Laemmli buffer and boil for 5 minutes.
-
Separate proteins on an 8% SDS-PAGE gel. Given the high molecular weight of EGFR (~175 kDa), a lower percentage gel is appropriate.[24]
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour. Scientist's Note: BSA is preferred over milk for phospho-antibody detection to reduce background.[23][25]
-
Incubate with primary antibodies (e.g., anti-p-EGFR, anti-p-IGF-1Rβ) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing: Strip the membrane and reprobe for total protein levels (total EGFR, total IGF-1Rβ) and a loading control (β-Actin) to ensure equal protein loading and to normalize the phospho-protein signals.[23]
Protocol 4: In Vivo Xenograft Model Efficacy Study
Rationale: To translate in vitro findings into a more clinically relevant context, this protocol assesses the anti-tumor efficacy of the drug combination in an animal model.[20][26] Patient-derived xenografts (PDX) are considered superior models, but cell line-derived xenografts (CDX) are also widely used and effective for initial efficacy testing.[27][28]
Methodology:
-
Cell Implantation: Subcutaneously inject 2-5 million erlotinib-resistant cells (e.g., HCC827-ER) suspended in Matrigel into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle (Control)
-
Group 2: Erlotinib (e.g., 50 mg/kg, daily, oral gavage)
-
Group 3: OSI-906 (e.g., 50 mg/kg, daily, oral gavage)
-
Group 4: Erlotinib + OSI-906 (same doses)
-
-
Treatment and Monitoring: Administer treatments for 21-28 days. Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor for signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Growth Inhibition (TGI): Calculate TGI for each group relative to the vehicle control.
-
Pharmacodynamics: A subset of tumors can be harvested 2-4 hours after the final dose for Western blot analysis (as in Protocol 3) to confirm target inhibition in vivo.
-
Histology: Tumors can be fixed in formalin for immunohistochemistry (IHC) analysis of proliferation (Ki-67) and apoptosis (cleaved Caspase-3).
-
References
-
Drugs.com. (2024). How does erlotinib work (mechanism of action)?[Link]
-
Wikipedia. (2024). Erlotinib. [Link]
-
van der Veeren, A., et al. (2011). Crosstalk between epidermal growth factor receptor- and insulin-like growth factor-1 receptor signaling: implications for cancer therapy. PubMed. [Link]
-
Melior Discovery. (n.d.). The A549 Xenograft Model for Lung Cancer. [Link]
-
Chou, T.C., & Martin, N. (2005). CompuSyn for Drug Combinations and for General Dose-Effect Analysis. ComboSyn, Inc. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Erlotinib Hydrochloride?[Link]
-
ResearchGate. (n.d.). Mechanism of action of erlotinib. [Link]
-
Le, C.T. (2014). Experiment Designs for the Assessment of Drug Combination Synergism. Austin Biom and Biostat. [Link]
-
VA.gov. (n.d.). CompuSyn. [Link]
-
Scribd. (n.d.). CompuSyn. [Link]
-
ComboSyn, Inc. (n.d.). Welcome to COMPUSYN. [Link]
-
Kita, K., et al. (2019). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. PubMed Central. [Link]
-
Sperrin, M., et al. (2015). Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study. PubMed. [Link]
-
ResearchGate. (n.d.). EGFR/IGF-1R interactions at the cell surface. [Link]
-
Das, P., & El-Naggar, A.K. (2013). Targeting EGFR and IGF 1R: a promising combination therapy for metastatic cancer. Frontiers in Bioscience. [Link]
-
ComboSyn, Inc. (n.d.). CompuSyn User's Guide. [Link]
-
Chen, J., et al. (2016). Crosstalk between IGF-1R and other tumor promoting pathways. PubMed. [Link]
-
ResearchGate. (n.d.). Discovery of OSI-906: A Selective and Orally Efficacious Dual Inhibitor of the IGF-1 Receptor and Insulin Receptor. [Link]
-
MDPI. (2018). Dual Inhibition of EGFR and IGF-1R Signaling Leads to Enhanced Antitumor Efficacy against Esophageal Squamous Cancer. [Link]
-
Fang, H.B., et al. (2016). Experimental Design for Multi-drug Combination Studies Using Signaling Networks. PubMed Central. [Link]
-
Wikipedia. (2023). Linsitinib. [Link]
-
ResearchGate. (n.d.). Compromise design for combination experiment of two drugs. [Link]
-
Semantic Scholar. (n.d.). Experimental designs for drug combination studies. [Link]
-
Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. [Link]
-
GEN - Genetic Engineering & Biotechnology News. (2014). Patient-Derived Xenografts for Cancer Therapeutics Development and Predictive Modeling. [Link]
-
PubMed Central. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]
-
PubMed Central. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. [Link]
-
PubMed Central. (2014). Isolation and characterization of erlotinib-resistant human non-small cell lung cancer A549 cells. [Link]
-
ResearchGate. (n.d.). How could I detect EGFR by western blot?[Link]
-
ResearchGate. (n.d.). Sensitivity to erlotinib in cell lines. [Link]
-
ResearchGate. (n.d.). Generation and characterization of erlotinib-resistant NSCLC cancer cell lines. [Link]
-
AACR Journals. (2012). Overcoming Erlotinib Resistance in EGFR Mutation–Positive Non–Small Cell Lung Cancer Cells by Targeting Survivin. [Link]
Sources
- 1. drugs.com [drugs.com]
- 3. Erlotinib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Crosstalk between epidermal growth factor receptor- and insulin-like growth factor-1 receptor signaling: implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting EGFR and IGF 1R: a promising combination therapy for metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crosstalk between IGF-1R and other tumor promoting pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Linsitinib - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Isolation and characterization of erlotinib-resistant human non-small cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. combosyn.com [combosyn.com]
- 18. combosyn.com [combosyn.com]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. xenograft.org [xenograft.org]
- 21. austinpublishinggroup.com [austinpublishinggroup.com]
- 22. Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
Application Note: Preparing and Utilizing OSI-906 (Linsitinib) Stock Solutions for In Vitro Cancer Research
Abstract
This document provides a detailed protocol and technical guidance for the preparation, storage, and application of stock solutions of OSI-906 (Linsitinib), a potent dual inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2][3] Designed for researchers, scientists, and drug development professionals, this guide emphasizes best practices to ensure the integrity of the compound and the reproducibility of experimental results. By explaining the scientific rationale behind key procedural steps, this application note serves as a comprehensive resource for investigating IGF-1R/IR signaling in cell culture models.
Introduction: OSI-906 as a Dual IGF-1R/IR Inhibitor
OSI-906, also known as Linsitinib, is an orally bioavailable small molecule that selectively inhibits the tyrosine kinase activity of both IGF-1R and the insulin receptor (IR).[4] The IGF-1R signaling pathway is a critical mediator of cell proliferation, survival, and oncogenic transformation, and its overexpression is implicated in a variety of human cancers.[4] OSI-906 competitively binds to the ATP-binding site within the kinase domain of IGF-1R and IR, preventing autophosphorylation and the activation of downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[5][6] This action can lead to the inhibition of tumor cell growth and the induction of apoptosis.[4] Accurate preparation of OSI-906 solutions is the foundational step for reliable in vitro studies.
Table 1: Physicochemical Properties of OSI-906 (Linsitinib)
| Property | Value | Source(s) |
| IUPAC Name | cis-3-[8-amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol | [3] |
| Molecular Formula | C₂₆H₂₃N₅O | [3] |
| Molecular Weight | 421.49 g/mol | [5][7] |
| Appearance | Crystalline solid / Yellow solid | [3][7] |
| Purity | Typically ≥98% | [3] |
| IC₅₀ (Cell-Free Assay) | ~35 nM (IGF-1R), ~75 nM (IR) | [1][2][5] |
| Primary Solubility | Soluble in DMSO (e.g., >10 mM to 50 mM) | [1][2] |
| Aqueous Solubility | Insoluble | [2][5] |
Foundational Principles: Ensuring Stock Solution Integrity
The quality of a stock solution directly impacts experimental outcomes. The primary objectives are to achieve complete solubilization, ensure concentration accuracy, and maintain compound stability over time.
Solvent Selection: The Rationale for DMSO
Dimethyl sulfoxide (DMSO) is the universal solvent of choice for OSI-906 in cell culture applications.[1][2][7]
-
Solubilizing Power: OSI-906 is practically insoluble in water but exhibits high solubility in DMSO, allowing for the creation of high-concentration stocks (e.g., 10-50 mM).[1][2] This minimizes the volume of solvent added to cell culture media, thereby reducing potential vehicle-induced artifacts.
-
Chemical Inertness: DMSO is a stable, aprotic solvent that does not react with OSI-906, preserving its chemical structure.
-
Cellular Compatibility: At the final working concentrations used in cell culture (typically <0.5% v/v), DMSO is well-tolerated by most cell lines. However, it is imperative to use a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any solvent effects.
-
Hygroscopicity Warning: DMSO is hygroscopic (readily absorbs moisture from the air). Water contamination can significantly reduce the solubility of hydrophobic compounds like OSI-906.[5] Therefore, it is critical to use fresh, anhydrous, or molecular sieve-treated DMSO and to handle it promptly in a low-humidity environment.
Protocol: Preparation of a 10 mM OSI-906 Stock Solution
This protocol provides a step-by-step method for preparing a standard 10 mM stock solution.
Required Materials
-
OSI-906 (Linsitinib) powder
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Calibrated positive-displacement or air-displacement micropipettes with sterile tips
-
Sterile, amber or opaque polypropylene microcentrifuge tubes or cryovials for storage
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Step-by-Step Procedure
-
Pre-Calculation: Before weighing, calculate the mass of OSI-906 required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM × 1 mL × 421.49 g/mol / 1000 = 4.215 mg
-
-
Weighing: Accurately weigh 4.215 mg of OSI-906 powder using an analytical balance. Transfer the powder to a sterile microcentrifuge tube.
-
Expert Tip: To minimize static and ensure accurate transfer, use anti-static weigh paper or a dedicated weighing funnel.
-
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the OSI-906 powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear.
-
Aliquoting for Stability: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled cryovials.
-
Storage: Store the aliquots in a desiccated environment.
Experimental Application: Dilution and Cell Treatment
The concentrated stock solution must be diluted to the final desired concentration in cell culture medium immediately before use.
Workflow: From Stock to Working Solution
Caption: A typical workflow for diluting a high-concentration stock solution.
Protocol for Preparing Working Solutions
-
Thaw Stock: Remove one aliquot of the 10 mM stock from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the vial to collect the entire volume at the bottom.
-
Prepare Intermediate Dilution (Recommended): To ensure accuracy, especially for low final concentrations, perform a serial dilution. For example, to make a 100 µM intermediate solution, add 2 µL of the 10 mM stock to 198 µL of pre-warmed complete cell culture medium. Mix well by gentle pipetting.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture plates containing pre-warmed medium to achieve the desired final concentrations.
-
Vehicle Control: Always prepare a vehicle control by adding an equivalent volume of DMSO (without OSI-906) to a separate set of cells. The final DMSO concentration should be identical across all treated and control wells.
Mechanism of Action: Pathway Inhibition
OSI-906 blocks signaling by inhibiting the autophosphorylation of IGF-1R and IR, which in turn prevents the activation of key downstream pro-survival and proliferative pathways.
Caption: OSI-906 blocks phosphorylation (P) of IGF-1R/IR, inhibiting downstream pathways.
References
-
Cellagen Technology. (n.d.). OSI-906 (Linsitinib). Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of OSI-906: A Selective and Orally Efficacious Dual Inhibitor of the IGF-1 Receptor and Insulin Receptor. Retrieved from [Link]
-
Etherions. (2025). IGF-1R Inhibitor Linsitinib (OSI-906): What It Is & How It Works. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Linsitinib (OSI-906) | IGF-1/IR Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cellagentech.com [cellagentech.com]
- 8. Linsitinib | CAS:867160-71-2 | IGF1R/IR inhibitor,potent and novel | High Purity | Manufacturer BioCrick [biocrick.com]
Linsitinib Administration in Murine Models: An Application Guide
Introduction: Targeting the IGF-1R/IR Axis with Linsitinib
Linsitinib, also known as OSI-906, is a potent and orally bioavailable small-molecule inhibitor that dually targets the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR). [1][2]These receptor tyrosine kinases (RTKs) are critical nodes in signaling pathways that regulate cellular growth, proliferation, and survival. [3]Dysregulation of the IGF-1R/IR axis is implicated in the pathophysiology of various diseases, including a range of cancers and thyroid eye disease (TED). [1][4] Linsitinib exerts its therapeutic effect by competitively binding to the ATP-binding site within the cytoplasmic tyrosine kinase domain of both IGF-1R and IR. [5]This action blocks ligand-induced autophosphorylation, a critical step in receptor activation, thereby inhibiting downstream signaling cascades such as the PI3K/AKT/mTOR and RAS/RAF/ERK pathways. [2][3][5]The blockade of these pathways ultimately leads to the inhibition of tumor cell proliferation and the induction of apoptosis. [1]Due to its efficacy in preclinical models, linsitinib has been investigated in numerous clinical trials for various solid tumors and is under investigation for other conditions like TED. [1][5]This guide provides a detailed overview and protocols for the preparation and administration of linsitinib in mouse models, a crucial step for in vivo efficacy and pharmacology studies.
Mechanism of Action: A Visual Representation
The following diagram illustrates the signaling pathway inhibited by Linsitinib.
Caption: Linsitinib inhibits IGF-1R/IR autophosphorylation.
Formulation and Vehicle Selection
The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of linsitinib for in vivo administration. Linsitinib is insoluble in water but soluble in DMSO and ethanol. [2] Recommended Vehicle: A commonly cited and effective vehicle for oral gavage of linsitinib in mice is 25 mM tartaric acid in water . [5]This vehicle has been successfully used for daily administration over several weeks. [5] Alternative Formulation for Injection (based on general practice for similar compounds): For routes other than oral gavage, or if the tartaric acid vehicle is not suitable, a formulation for intraperitoneal (IP) or subcutaneous (SC) injection can be prepared. A common combination vehicle for poorly water-soluble compounds consists of:
-
DMSO: To initially dissolve the compound.
-
PEG300 (Polyethylene glycol 300): A solubilizing agent.
-
Tween 80 (Polysorbate 80): A surfactant to maintain the solution's stability.
-
Saline or ddH₂O: To bring the solution to the final volume.
A suggested formulation could be 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% saline. [6]The final concentration of DMSO should be kept low to minimize potential toxicity. It is imperative to perform a small-scale pilot study to ensure the solubility and stability of linsitinib in the chosen vehicle and to assess the tolerability in a small cohort of animals before commencing a large-scale experiment.
Administration Routes and Dosage in Mice
The primary route of administration for linsitinib in preclinical mouse studies is oral gavage , which mimics the intended clinical route of administration for this drug. [5][7][8][9]
Experimental Workflow for Administration
The following diagram outlines the key decision points and steps for administering linsitinib to mice.
Caption: Workflow for Linsitinib administration in mice.
Dosage Summary
The effective dose of linsitinib can vary significantly depending on the mouse model, the disease being studied, and the desired level of target engagement. The table below summarizes dosages reported in the literature.
| Mouse Model | Disease/Cancer Type | Linsitinib Dose (mg/kg) | Dosing Schedule | Administration Route | Key Findings/Outcome | Reference |
| BALB/c | Thyroid Eye Disease (Graves' Disease Model) | 10 mg/kg | Daily for 4 weeks | Oral Gavage | Prevented autoimmune hyperthyroidism and reduced orbital inflammation. [5][8] | [5][8] |
| Xenograft (IGF-1R-driven LISN) | Cancer | 25 mg/kg | Once-daily | Not specified, likely oral | 60% tumor growth inhibition (TGI). [6] | [6] |
| Xenograft (IGF-1R-driven LISN) | Cancer | 75 mg/kg | Once-daily | Not specified, likely oral | 100% TGI with 55% tumor regression. [6] | [6] |
| Xenograft (NCI-H292) | Non-Small Cell Lung Cancer | 60 mg/kg | Single dose | Not specified, likely oral | Inhibited glucose uptake in the tumor. [6] | [6] |
Important Consideration: At higher doses (e.g., 25 mg/kg administered over 12 days), linsitinib can elevate blood glucose levels due to its inhibitory effect on the insulin receptor. [6]However, at lower doses, such as 10 mg/kg daily for four weeks, no significant effect on blood glucose was observed. [5]Researchers must monitor for potential hyperglycemia, especially when using higher dose regimens.
Detailed Protocol: Oral Gavage Administration
This protocol provides a step-by-step guide for the oral administration of linsitinib to mice using a tartaric acid-based vehicle.
Materials:
-
Linsitinib (OSI-906) powder
-
L-(+)-Tartaric acid
-
Sterile, deionized water
-
5 mL or 10 mL sterile conical tube
-
Vortex mixer and/or sonicator
-
Adjustable micropipettes and sterile tips
-
Analytical balance
-
Appropriate size feeding needles for mice (e.g., 20-22 gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
-
70% ethanol for disinfection
Procedure:
-
Vehicle Preparation (25 mM Tartaric Acid): a. Weigh out the appropriate amount of L-(+)-tartaric acid (Molar Mass: 150.09 g/mol ). For 10 mL of solution, you will need 15.01 mg. b. Dissolve the tartaric acid in the desired volume of sterile water. c. Mix thoroughly using a vortex mixer until fully dissolved. The solution can be sterile-filtered if necessary.
-
Linsitinib Solution Preparation: a. Calculation: Determine the required concentration of the linsitinib solution based on the target dose (e.g., 10 mg/kg) and the average weight of the mice. A standard dosing volume for oral gavage in mice is 100-200 µL. [5]For a 25g mouse receiving a 10 mg/kg dose in a 150 µL volume, the calculation is as follows:
- Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg
- Required concentration = 0.25 mg / 0.150 mL = 1.67 mg/mL b. Weigh the calculated amount of linsitinib powder and place it in a sterile conical tube. c. Add the prepared 25 mM tartaric acid vehicle to the tube to achieve the final desired concentration. d. Vortex vigorously and/or sonicate until the linsitinib is fully suspended. The solution should be made fresh every five days and stored at room temperature, protected from light. [5]
-
Animal Handling and Administration: a. Weigh each mouse accurately on the day of dosing to calculate the precise volume to be administered. b. Gently but firmly restrain the mouse, ensuring a secure grip on the scruff of the neck to prevent movement and immobilize the head. c. Attach the feeding needle to the 1 mL syringe containing the calculated volume of linsitinib solution. Ensure there are no air bubbles in the syringe. d. With the mouse's head tilted slightly upwards, gently insert the ball-tipped needle into the side of the mouth, advancing it along the roof of the mouth and over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition. e. Once the needle is properly positioned in the esophagus, slowly dispense the contents of the syringe. f. Carefully withdraw the needle and return the mouse to its cage.
-
Post-Administration Monitoring: a. Observe the mouse for at least 15-30 minutes post-administration for any signs of immediate distress, such as labored breathing or lethargy, which could indicate improper gavage. b. Monitor the general health of the animals daily, including body weight, food and water intake, and overall behavior. c. For studies involving higher doses, consider periodic blood glucose monitoring.
References
-
Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. (2023). Frontiers in Endocrinology. Available at: [Link]
-
Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. (2024). Frontiers in Immunology. Available at: [Link]
-
Linsitinib. (n.d.). Wikipedia. Available at: [Link]
-
Disrupting Insulin and IGF Receptor Function in Cancer. (2021). MDPI. Available at: [Link]
-
Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. (2023). ResearchGate. Available at: [Link]
-
Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. (2023). PubMed. Available at: [Link]
-
OR26-03 Treatment With Linsitinib, An IGF-1 Receptor Inhibitor, Prevents Disease Development And Progression In An Experimental Model Of Thyroid Eye Disease. (2023). ResearchGate. Available at: [Link]
Sources
- 1. Linsitinib - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Efficacy of OSI-906 (Linsitinib) in 3D Spheroid Cultures: An Application Note
Introduction: Bridging the Gap Between In Vitro Models and Clinical Reality
Traditional two-dimensional (2D) cell culture has been a cornerstone of cancer research and drug discovery for decades. However, these monolayer cultures often fail to recapitulate the complex three-dimensional (3D) architecture, cell-cell interactions, and microenvironmental gradients characteristic of solid tumors in vivo.[1][2] This discrepancy can lead to an overestimation of drug efficacy and a high attrition rate for promising compounds in clinical trials. 3D spheroid cultures have emerged as a more physiologically relevant in vitro model, better mimicking the cellular heterogeneity and drug penetration barriers of actual tumors.[1][3][4]
The Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[5][6] Its dysregulation is a common feature in many malignancies, making it an attractive target for therapeutic intervention. OSI-906 (linsitinib) is a potent and selective dual inhibitor of IGF-1R and IR, targeting the intrinsic tyrosine kinase activity of these receptors.[7][8] By blocking the autophosphorylation of IGF-1R and IR, linsitinib impedes the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, thereby inhibiting tumor cell growth and inducing apoptosis.[8][9][10]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on assessing the efficacy of OSI-906 in 3D spheroid cultures. We will detail the rationale behind experimental choices, provide step-by-step protocols for spheroid generation and drug treatment, and outline robust methods for evaluating the therapeutic response, ensuring a self-validating and reproducible experimental system.
The Scientific Rationale: Why 3D Spheroids for OSI-906 Evaluation?
The decision to employ 3D spheroid models for evaluating an IGF-1R/IR inhibitor like OSI-906 is grounded in several key scientific principles:
-
Mimicking Tumor Microenvironment: Spheroids develop gradients of nutrients, oxygen, and catabolites, creating distinct cellular layers reminiscent of a solid tumor. This includes a proliferative outer layer, a quiescent intermediate layer, and a necrotic core, all of which can influence drug response.[11]
-
Cell-Cell and Cell-Matrix Interactions: The intricate network of cell-cell and cell-extracellular matrix (ECM) interactions within spheroids more accurately reflects the native tumor architecture, influencing signaling pathways and drug sensitivity.[2]
-
Drug Penetration Barriers: Unlike in 2D cultures where cells are uniformly exposed to the drug, the compact structure of spheroids presents a physical barrier to drug penetration. This allows for a more realistic assessment of a compound's ability to reach its target cells within a tumor mass.
-
Enhanced Drug Resistance: Cells grown in 3D spheroids often exhibit increased resistance to chemotherapeutic agents compared to their 2D counterparts, providing a more stringent and predictive model for preclinical drug screening.[1]
By leveraging these advantages, researchers can gain more clinically relevant insights into the anti-tumor activity of OSI-906.
Signaling Pathway Overview: OSI-906 Target
OSI-906 exerts its therapeutic effect by inhibiting the IGF-1R and IR signaling pathways. The diagram below illustrates the key components of this pathway and the point of intervention for OSI-906.
Caption: IGF-1R/IR signaling and OSI-906 inhibition.
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines the general workflow for assessing the efficacy of OSI-906 in 3D spheroid cultures.
Caption: Experimental workflow for OSI-906 efficacy testing.
Detailed Protocols
Protocol 1: Generation of 3D Spheroids
This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) round-bottom plates.
Materials:
-
Cancer cell line of interest (e.g., HT-29, A549, MCF7)[12]
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Maintain the chosen cancer cell line in 2D culture flasks according to standard protocols. Ensure cells are in the logarithmic growth phase and exhibit high viability (>90%) before proceeding.[11]
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Add trypsin-EDTA and incubate until cells detach.
-
Cell Counting: Neutralize the trypsin with complete medium and collect the cell suspension. Determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Seeding: Prepare a cell suspension in complete medium at the desired concentration. The optimal seeding density will vary depending on the cell line and should be determined empirically (typically ranging from 1,000 to 10,000 cells per well).[12]
-
Spheroid Formation: Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate. Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.[11]
-
Incubation: Incubate the plate in a humidified incubator at 37°C and 5% CO2. Spheroids will typically form within 24-72 hours.[12] Monitor spheroid formation and compactness daily using an inverted microscope.
Protocol 2: OSI-906 Treatment of 3D Spheroids
Materials:
-
OSI-906 (linsitinib) stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Mature spheroids in a 96-well ULA plate
Procedure:
-
Prepare Drug Dilutions: Prepare a series of OSI-906 dilutions in complete culture medium to achieve the desired final concentrations for a dose-response curve. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment Application: After the spheroids have reached a consistent size and morphology (typically 48-72 hours post-seeding), carefully remove 50 µL of the medium from each well and replace it with 50 µL of the appropriate OSI-906 dilution or vehicle control.
-
Incubation: Return the plate to the incubator and treat for the desired duration (e.g., 24, 48, 72 hours). The incubation time should be optimized based on the specific research question.
Protocol 3: Assessment of Spheroid Viability using Live/Dead Staining
This protocol utilizes a two-color fluorescence assay to distinguish between live and dead cells within the spheroid.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein-AM and Ethidium Homodimer-1 or Propidium Iodide)[13]
-
PBS
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Prepare the live/dead staining solution according to the manufacturer's instructions. Typically, this involves diluting the stock solutions of the fluorescent dyes in PBS or serum-free medium.[13]
-
Staining: Carefully add the staining solution to each well containing a spheroid.[14]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[13][14]
-
Imaging: Visualize the spheroids using a fluorescence microscope with appropriate filter sets for the live (green fluorescence) and dead (red fluorescence) cell stains.[13]
-
Analysis: Capture images and analyze the fluorescence intensity to quantify the proportion of live and dead cells. Image analysis software can be used to measure the area or volume of green and red fluorescence.[4]
Protocol 4: Measurement of Apoptosis using Caspase-3/7 Activity Assay
This protocol describes a luminescent assay to quantify the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
Procedure:
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 3D Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[15]
-
Assay Plate Equilibration: Remove the 96-well plate containing the treated spheroids from the incubator and let it equilibrate to room temperature for approximately 30 minutes.[15]
-
Reagent Addition: Add a volume of the Caspase-Glo® 3/7 3D Reagent to each well equal to the volume of the medium in the well (typically a 1:1 ratio).[15][17]
-
Mixing and Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30-60 seconds to ensure lysis and reagent penetration. Incubate at room temperature for at least 30 minutes to 3 hours, protected from light.[15]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.[15][17] The luminescent signal is directly proportional to the amount of caspase-3/7 activity.
Data Analysis and Interpretation
The efficacy of OSI-906 should be evaluated using multiple endpoints to provide a comprehensive understanding of its anti-tumor activity.
Spheroid Size and Morphology
Changes in spheroid size and morphology can be monitored throughout the treatment period using brightfield microscopy. A decrease in spheroid diameter or the appearance of fragmented or irregular spheroids can indicate a cytotoxic or cytostatic effect.[18][19]
Quantitative Viability and Apoptosis Data
The data obtained from the viability and apoptosis assays should be analyzed to determine the dose-dependent effects of OSI-906.
Table 1: Example Data for OSI-906 Efficacy in 3D Spheroids
| OSI-906 Conc. (µM) | Average Spheroid Diameter (µm) | % Viable Cells (Live/Dead Assay) | Relative Luminescence (Caspase-3/7 Assay) |
| 0 (Vehicle) | 550 ± 25 | 92 ± 4 | 1.0 ± 0.1 |
| 0.1 | 530 ± 30 | 85 ± 5 | 1.5 ± 0.2 |
| 1 | 450 ± 28 | 65 ± 7 | 3.2 ± 0.4 |
| 10 | 320 ± 40 | 30 ± 6 | 6.8 ± 0.7 |
| 100 | 210 ± 35 | 12 ± 3 | 10.5 ± 1.1 |
Data are represented as mean ± standard deviation.
From this data, IC50 (half-maximal inhibitory concentration) values can be calculated for each endpoint to quantify the potency of OSI-906. A significant, dose-dependent decrease in spheroid size and viability, coupled with a dose-dependent increase in caspase-3/7 activity, would strongly indicate that OSI-906 is effectively inducing apoptosis and inhibiting the growth of cancer cells in a 3D spheroid model.
Troubleshooting and Best Practices
-
Uneven Spheroid Formation: Ensure a single-cell suspension before seeding and centrifuge the plate after seeding to promote uniform aggregation.[20]
-
Poor Reagent Penetration: For larger or more compact spheroids, consider increasing the incubation time with staining solutions or assay reagents. Some assay kits are specifically optimized for 3D cultures.[21]
-
High Background in Assays: Always include appropriate controls, such as no-cell controls and vehicle-treated spheroids, to determine background signal levels.
-
Cell Line Variability: Different cell lines will form spheroids with varying characteristics and may exhibit different sensitivities to OSI-906. It is crucial to optimize protocols for each cell line used.[12]
Conclusion
The use of 3D spheroid cultures provides a more physiologically relevant and predictive platform for evaluating the efficacy of anti-cancer agents like OSI-906. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can generate robust and reproducible data to better understand the therapeutic potential of IGF-1R/IR inhibitors in a model that more closely mimics the complexity of solid tumors. This approach is instrumental in bridging the gap between preclinical research and clinical success, ultimately contributing to the development of more effective cancer therapies.
References
-
Madoux, F., Tanner, A., et al. A 1536-Well 3D Viability Assay to Assess the Cytotoxic Effect of Drugs on Spheroids. SLAS Discovery. [Link]
-
ResearchGate. Signaling pathways of IGF-1R and its related functions in the cell. [Link]
-
ResearchGate. Schematic diagram of IGF1R mediated signalling events. [Link]
-
Olympus. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow. [Link]
-
Corning. Corning® Spheroid Microplates - Spheroid Formation Protocol. [Link]
-
Creative Diagnostics. IGF-1 Signaling Pathway. [Link]
-
National Institutes of Health. Methods in cancer research: Assessing therapy response of spheroid cultures by life cell imaging using a cost-effective live-dead staining protocol. [Link]
-
faCellitate. Analysing Drug Response in 3D Spheroid Culture Models. [Link]
-
National Institutes of Health. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. [Link]
-
ResearchGate. Discovery of OSI-906: A Selective and Orally Efficacious Dual Inhibitor of the IGF-1 Receptor and Insulin Receptor. [Link]
-
faCellitate. Establishment of perfect 3D spheroids for cancer research – your guideline. [Link]
-
Bio-protocol. 4.4. Caspase 3/7 Activity Assay. [Link]
-
National Institutes of Health. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. [Link]
-
Clinicaltrials.eu. Linsitinib – Application in Therapy and Current Clinical Research. [Link]
-
National Institutes of Health. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures. [Link]
-
MDPI. The IGF1 Signaling Pathway. [Link]
-
Wikipedia. Linsitinib. [Link]
-
Promega Corporation. 3D Cell Cultures. [Link]
-
PubMed Central. High-Content Monitoring of Drug Effects in a 3D Spheroid Model. [Link]
-
ResearchGate. Effects of linsitinib on M22 and IGF:1-treated 3D spheroids of human orbital fibroblasts. [Link]
-
YouTube. A Quick Organoid Viability Measurement by Using Cyto3D® Live-Dead Assay Kit -Dr. Kalhara Menikdiwela. [Link]
-
MDPI. Disrupting Insulin and IGF Receptor Function in Cancer. [Link]
-
PubMed Central. Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors. [Link]
-
ClinicalTrials.gov. Linsitinib in Treating Patients With Gastrointestinal Stromal Tumors. [Link]
-
Frontiers. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. [Link]
-
ResearchGate. A Phase I Dose‐Escalation Study of Linsitinib (OSI‐906), a Small‐Molecule Dual Insulin‐Like Growth Factor‐1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer. [Link]
-
PubMed. Linsitinib inhibits IGF-1-induced cell proliferation and hyaluronic acid secretion by suppressing PI3K/Akt and ERK pathway in orbital fibroblasts from patients with thyroid-associated ophthalmopathy. [Link]
Sources
- 1. facellitate.com [facellitate.com]
- 2. benchchem.com [benchchem.com]
- 3. A 1536-Well 3D Viability Assay to Assess the Cytotoxic Effect of Drugs on Spheroids | Semantic Scholar [semanticscholar.org]
- 4. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 5. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods in cancer research: Assessing therapy response of spheroid cultures by life cell imaging using a cost-effective live-dead staining protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. corning.com [corning.com]
- 13. Cyto3D® Live-Dead Assay Kit for 3D / 2D Cell Culture [thewellbio.com]
- 14. Staining 3D Cell Cultures for Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. promega.com [promega.com]
- 16. Caspase-Glo® 3/7 3D Assay [promega.kr]
- 17. promega.com [promega.com]
- 18. Analysing Drug Response in 3D Spheroid Culture Models – faCellitate [facellitate.com]
- 19. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. eastport.cz [eastport.cz]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Linsitinib Treatment
I. Executive Overview
Linsitinib (OSI-906) is a potent and selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] The IGF-1R signaling pathway is a critical mediator of cell proliferation, differentiation, and survival.[3][4] Its dysregulation is a hallmark of many malignancies, making it a key target for therapeutic intervention. Linsitinib obstructs this pro-survival signaling, thereby preventing tumor cell proliferation and actively inducing programmed cell death, or apoptosis.[5][6] This application note provides a comprehensive guide for researchers to reliably quantify the pro-apoptotic effects of linsitinib using flow cytometry, a cornerstone technique for single-cell analysis. We will delve into the mechanism of linsitinib, the principles of apoptosis detection, and provide a field-proven, step-by-step protocol for the Annexin V and Propidium Iodide (PI) assay.
II. Scientific Principles
A. Linsitinib's Mechanism of Action: Inhibiting the IGF-1R Survival Pathway
The IGF-1 receptor is a transmembrane tyrosine kinase. Upon binding its ligands, primarily IGF-1 and IGF-2, the receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events.[7] Two major pro-survival pathways are activated: the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Mitogen-activated protein kinase (MAPK/ERK) pathway.[8][9] The activation of these cascades ultimately leads to the phosphorylation and inactivation of pro-apoptotic proteins (like BAD) and the upregulation of factors that promote cell cycle progression and inhibit cell death.[3]
Linsitinib functions as a small molecule inhibitor that competes with ATP for the binding site in the tyrosine kinase domain of IGF-1R and IR.[2][5] This blockade prevents receptor autophosphorylation, effectively shutting down the downstream PI3K/AKT and ERK signaling.[10][11] The termination of these survival signals is a potent trigger for the cell to initiate the apoptotic cascade, leading to a controlled cellular demolition.[12][13]
Caption: IGF-1R signaling pathway and the inhibitory action of Linsitinib.
B. Quantifying Apoptosis with Annexin V & Propidium Iodide
Flow cytometry offers a rapid and quantitative method to assess apoptosis at the single-cell level. The most common assay utilizes the dual staining of Annexin V and Propidium Iodide (PI).[14]
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner leaflet of the plasma membrane to the outer leaflet.[15] Annexin V is a protein with a high affinity for PS in the presence of calcium. By conjugating Annexin V to a fluorochrome (e.g., FITC, PE, or APC), we can identify these early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[14] However, in late-stage apoptosis or necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus red.[15]
This dual-staining strategy allows for the differentiation of four distinct cell populations:
-
Live Cells: Annexin V-negative and PI-negative (Lower Left Quadrant).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Lower Right Quadrant).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Upper Right Quadrant).
-
Necrotic Cells: Annexin V-negative and PI-positive (Upper Left Quadrant).[16]
III. Experimental Design and Key Considerations
A robust experimental design is paramount for trustworthy and reproducible results. The narrative of your experiment is told through its controls.
A. Cell Line Selection and Culture
The choice of cell line is critical. Ideally, select cell lines with documented expression of IGF-1R. The anti-proliferative and pro-apoptotic effects of linsitinib have been demonstrated in various cancer cell lines, including those from colorectal cancer, adrenocortical carcinoma, and non-small cell lung cancer.[1][5][10] Always maintain cells in a healthy, logarithmic growth phase before treatment.
B. Linsitinib Dose and Incubation Time
The apoptotic effect of linsitinib is both dose- and time-dependent.
-
Dose-Response: To determine the optimal concentration, perform a dose-response experiment. A typical starting range for linsitinib can be from 0.1 µM to 10 µM, though specific IC50 values are cell-line dependent.[10] Studies have shown significant apoptosis at concentrations in the low micromolar range.[5][17]
-
Time-Course: Apoptosis is a process that unfolds over time. A time-course experiment (e.g., 12, 24, 48, 72 hours) is essential to capture the peak apoptotic response.
C. Mandatory Controls for a Self-Validating Assay
For each experiment, the following controls are non-negotiable and essential for proper instrument setup and data interpretation.
| Control Type | Purpose | Staining |
| Unstained Cells | To set the baseline fluorescence of the cell population and adjust cytometer voltages. | None |
| Vehicle Control | To measure the baseline level of apoptosis in the untreated cell culture. | Annexin V & PI |
| Compensation Control 1 | To correct for spectral overlap of the Annexin V fluorochrome into the PI channel. | Annexin V only |
| Compensation Control 2 | To correct for spectral overlap of PI into the Annexin V channel. | PI only |
| Positive Control | To confirm that the staining protocol and reagents are working correctly. | Annexin V & PI |
Note: For compensation controls, it is crucial to have a bright positive population. For the PI control, cells can be heat-shocked or permeabilized. For the Annexin V control, a known apoptotic inducer like staurosporine or etoposide can be used.
IV. Detailed Step-by-Step Protocol
This protocol is a generalized guideline. Optimization may be required based on the specific cell line and flow cytometer used.
Caption: Experimental workflow for apoptosis analysis via flow cytometry.
A. Materials and Reagents
-
Linsitinib (OSI-906)
-
Cell line of interest (e.g., IGF-1R expressing cancer cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)
-
Deionized water
-
Flow cytometry tubes
-
Micropipettes and sterile tips
-
Flow Cytometer
B. Protocol Steps
-
Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are approximately 70-80% confluent at the time of harvesting. Allow cells to adhere overnight.[18]
-
Linsitinib Treatment: Aspirate the medium and replace it with fresh medium containing the desired concentrations of linsitinib or the vehicle control (e.g., DMSO). Incubate for the predetermined time (e.g., 24-48 hours).
-
Cell Harvesting:
-
Adherent Cells: Carefully collect the culture medium from each well into a corresponding flow cytometry tube (this contains floating apoptotic cells). Wash the adherent cells once with PBS. Add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete medium and add the detached cells to the same flow cytometry tube containing the supernatant.[18]
-
Suspension Cells: Gently collect the cells directly into a flow cytometry tube.
-
-
Washing: Centrifuge the tubes at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Wash the cell pellet once with 1-2 mL of cold PBS and centrifuge again.
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock 1:10 with deionized water.
-
Carefully discard the PBS supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension. Note: Volumes may vary based on the kit manufacturer's instructions.[14]
-
Gently vortex the tubes and incubate at room temperature (20-25°C) for 15 minutes in the dark.[16][19]
-
-
Final Preparation for Acquisition: After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining. Keep samples on ice and protected from light.
-
Flow Cytometry Analysis: Analyze the samples on the flow cytometer immediately, preferably within one hour. Use the unstained and single-stain controls to set the appropriate voltages and compensation settings before acquiring the experimental samples. Collect at least 10,000 events per sample for statistical significance.
V. Data Interpretation and Expected Results
Following linsitinib treatment, a clear dose- and time-dependent increase in the percentage of apoptotic cells is expected. The primary population shift will be from the live cell quadrant (Lower Left) to the early apoptotic quadrant (Lower Right), and subsequently to the late apoptotic quadrant (Upper Right).
Table 1: Representative Data of Linsitinib-Induced Apoptosis
| Treatment | Concentration (µM) | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle (DMSO) | 0 | 92.5 ± 2.1 | 4.1 ± 1.5 | 3.4 ± 0.8 |
| Linsitinib | 1.0 | 75.3 ± 3.5 | 18.2 ± 2.8 | 6.5 ± 1.1 |
| Linsitinib | 5.0 | 48.9 ± 4.2 | 35.6 ± 3.9 | 15.5 ± 2.4 |
| Linsitinib | 10.0 | 25.1 ± 3.8 | 42.3 ± 4.5 | 32.6 ± 3.1 |
Note: The data presented in this table is illustrative and represents a typical trend. Actual results will vary depending on the cell line, treatment duration, and experimental conditions.[14]
VI. Conclusion
The inhibition of the IGF-1R pathway by linsitinib is a validated strategy for inducing apoptosis in cancer cells. The Annexin V/PI flow cytometry assay provides a robust, sensitive, and quantitative method to evaluate the efficacy of linsitinib and similar targeted therapies. By adhering to the principles of rigorous experimental design, including meticulous attention to controls, researchers can generate high-quality, trustworthy data that is crucial for advancing drug development and our understanding of cancer biology.
VII. References
-
Leiphrakpam, P. D., Agarwal, E., Mathiesen, M., Haferbier, K. L., Brattain, M. G., & Chowdhury, S. (2019). In vivo analysis of insulin-like growth factor type 1 receptor humanized monoclonal antibody MK-0646 and small... Endocrine, 64, 673–684. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining by Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways of IGF-1R and its related functions in the cell. Retrieved from [Link]
-
Wikipedia. (2023). Linsitinib. Retrieved from [Link]
-
Wang, Y., et al. (2018). Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor‐κB signaling in esophageal squamous cell carcinoma. Cancer Science. [Link]
-
Papadopoulou, A., et al. (2024). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. Frontiers in Immunology. [Link]
-
ResearchGate. (n.d.). Effects of linsitinib on apoptosis in epidermal growth factor receptor (EGFR)-sensitive and -resistant cells. Retrieved from [Link]
-
Papadopoulou, A., et al. (2024). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. PubMed. [Link]
-
ResearchGate. (n.d.). Schematic diagram of IGF1R mediated signalling events. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). IGF-1 Signaling Pathway. Retrieved from [Link]
-
Thiyagarajan, D., Basith, S., & Choi, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Papadopoulou, A., et al. (2024). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. CoLab. [Link]
-
Gualberto, A., & Pollak, M. (2016). Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. Clinical Cancer Research. [Link]
-
Boster Biological Technology. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Farsaei, S., et al. (2021). Linsitinib and aspirin as the IGF1-R antagonists, inhibit regorafenib-resistant chemotherapy in colon cancer. BMC Cancer. [Link]
-
MDPI. (2023). The IGF1 Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. Retrieved from [Link]
-
Papadopoulou, A., et al. (2024). 12422 Linsitinib Inhibits Proliferation And Induces Apoptosis Of IGF-1R And TSH-R Expressing Cells. Journal of the Endocrine Society. [Link]
-
Thiyagarajan, D., Basith, S., & Choi, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
Sources
- 1. Linsitinib - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells [frontiersin.org]
- 3. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linsitinib and aspirin as the IGF1-R antagonists, inhibit regorafenib-resistant chemotherapy in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor‐κB signaling in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells | CoLab [colab.ws]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. bosterbio.com [bosterbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes & Protocols: A Comprehensive Guide to Evaluating OSI-906 Resistance In Vitro
For distribution to: Researchers, scientists, and drug development professionals in oncology and translational medicine.
Introduction: The Clinical Challenge of OSI-906 (Linsitinib) Resistance
OSI-906, also known as Linsitinib, is a potent and selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] The IGF-1R signaling pathway is a critical mediator of cell proliferation, survival, and transformation, and its aberrant activation is implicated in the progression of numerous cancers.[4] By targeting both IGF-1R and IR, OSI-906 aims to abrogate these pro-tumorigenic signals, thereby inhibiting tumor growth and inducing apoptosis.[5][6][7]
Despite its promising mechanism of action, the clinical efficacy of OSI-906, like many targeted therapies, can be hampered by the development of drug resistance.[8] This resistance can be either intrinsic (pre-existing) or acquired (developing during treatment). Understanding the molecular mechanisms that drive resistance is paramount for developing effective counter-strategies, such as combination therapies or next-generation inhibitors, to improve patient outcomes.[8][9]
This comprehensive guide provides a detailed framework and step-by-step protocols for evaluating OSI-906 resistance in vitro. We will explore methodologies ranging from the initial generation of resistant cell line models to in-depth molecular characterization of resistance mechanisms.
Part 1: Establishing In Vitro Models of OSI-906 Resistance
The foundation of any in vitro resistance study is a robust and well-characterized cell model. Two primary approaches are commonly employed: the generation of drug-induced resistant models and the use of engineered resistance models.[10]
Generation of Drug-Induced Resistant Cell Lines
This method mimics the clinical scenario of acquired resistance by subjecting cancer cell lines to gradually increasing concentrations of OSI-906 over an extended period.[10][11] This selective pressure allows for the emergence and clonal expansion of cells that have developed mechanisms to survive and proliferate in the presence of the drug.
Protocol 1: Generating OSI-906 Resistant Cell Lines
-
Cell Line Selection: Begin with a cancer cell line known to be initially sensitive to OSI-906. This can be determined by a baseline IC50 (half-maximal inhibitory concentration) assessment (see Protocol 2).
-
Initial Dosing: Culture the parental cells in their recommended growth medium supplemented with OSI-906 at a concentration equal to the IC50 value.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily (typically after 2-3 passages), double the concentration of OSI-906.
-
Iterative Process: Repeat the dose escalation process, allowing the cells to recover and resume proliferation at each new concentration. This process can take several months.
-
Resistance Confirmation: A cell line is generally considered resistant when it can proliferate in a concentration of OSI-906 that is at least 5-10 times higher than the IC50 of the parental cell line.
-
Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Cryopreservation: It is crucial to cryopreserve cell stocks at various stages of resistance development for future comparative studies.
Engineered Resistance Models
This approach involves genetically modifying sensitive cell lines to express specific alterations known or hypothesized to confer resistance.[10] This is particularly useful for validating the role of a specific gene or mutation in driving resistance. Techniques like CRISPR-Cas9 gene editing can be used to introduce point mutations, gene amplifications, or knockouts.[10]
Part 2: Phenotypic Characterization of OSI-906 Resistance
Once resistant cell models are established, the next step is to quantify the degree of resistance and assess its impact on key cellular processes.
Determining the IC50 Shift: Cell Viability Assays
The most fundamental method to confirm and quantify drug resistance is to measure the shift in the IC50 value.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT/MTS or CellTiter-Glo®)
-
Cell Seeding: Plate both parental (sensitive) and OSI-906 resistant cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of OSI-906. A typical concentration range would span from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assessment:
-
For MTT/MTS assays: Add the reagent to each well and incubate for 2-4 hours. Read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the reagent to each well, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis: Plot the cell viability (%) against the log of the OSI-906 concentration. Use a non-linear regression model to calculate the IC50 for both parental and resistant cell lines. The "resistance factor" can be calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.
Table 1: Example IC50 Data for Parental vs. OSI-906 Resistant Cells
| Cell Line | IC50 (µM) | Resistance Factor |
| Parental (Sensitive) | 0.5 | - |
| OSI-906 Resistant | 10.0 | 20 |
Long-Term Survival: Colony Formation Assay
This assay assesses the ability of single cells to undergo multiple divisions and form colonies in the presence of the drug, providing insight into long-term cell survival and proliferative capacity.
Protocol 3: Colony Formation Assay
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Drug Treatment: Treat the cells with varying concentrations of OSI-906.
-
Incubation: Incubate the plates for 10-14 days, replacing the media with fresh drug-containing media every 3-4 days.
-
Colony Staining: Once visible colonies have formed, wash the wells with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of colonies in each well. The results can be expressed as a percentage of the vehicle-treated control.
Apoptosis Assays
Resistance to targeted therapies often involves the evasion of apoptosis. Therefore, assessing the apoptotic response to OSI-906 is crucial.
Protocol 4: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat parental and resistant cells with OSI-906 at concentrations around their respective IC50 values for 24-48 hours.
-
Cell Staining: Harvest the cells and stain with fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
-
Data Interpretation: Compare the percentage of apoptotic cells in the parental versus resistant cell lines following treatment. A blunted apoptotic response in the resistant cells is indicative of a resistance mechanism that involves apoptosis evasion.
Part 3: Molecular Investigation of Resistance Mechanisms
Delving into the molecular underpinnings of resistance is essential for identifying novel therapeutic targets to overcome it.
Target and Downstream Signaling Pathway Analysis
OSI-906 inhibits the phosphorylation of IGF-1R and IR, which in turn blocks downstream signaling through the PI3K/AKT/mTOR and MAPK/ERK pathways.[3][5] Resistance can emerge from alterations in these pathways.
Protocol 5: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat parental and resistant cells with OSI-906 for a short duration (e.g., 2-4 hours) to assess the immediate impact on signaling. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against key signaling proteins, including:
-
Phospho-IGF-1R/IR
-
Total IGF-1R/IR
-
Phospho-AKT
-
Total AKT
-
Phospho-ERK1/2
-
Total ERK1/2
-
A loading control (e.g., β-actin or GAPDH)
-
-
Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities to compare the phosphorylation status of key proteins between sensitive and resistant cells, both at baseline and after OSI-906 treatment.
Expected Outcomes and Interpretations:
-
Reactivation of Downstream Signaling: Resistant cells may exhibit sustained phosphorylation of AKT or ERK even in the presence of OSI-906, suggesting the activation of bypass signaling pathways.[8]
-
Upregulation of Receptor Expression: An increase in the total levels of IGF-1R or IR in resistant cells could indicate a mechanism to overcome receptor inhibition.
Gene Expression and Mutation Analysis
Identifying genetic alterations that contribute to resistance is a critical step.
Protocol 6: Gene Expression and Mutation Analysis
-
Nucleic Acid Extraction: Isolate RNA and genomic DNA from both parental and resistant cell lines.
-
Quantitative PCR (qPCR): Use qPCR to assess the mRNA expression levels of genes involved in the IGF-1R pathway and other potential resistance-conferring genes (e.g., genes encoding other receptor tyrosine kinases).
-
Next-Generation Sequencing (NGS):
-
Whole-Exome Sequencing: To identify novel mutations across the entire coding region of the genome.
-
Targeted Sequencing: To look for mutations in a specific panel of cancer-related genes, including IGF1R, IR, PIK3CA, KRAS, BRAF, etc.
-
-
Data Analysis: Compare the genetic and expression profiles of the resistant cells to the parental cells to identify potential driver alterations.
Visualizing Workflows and Pathways
Experimental Workflow for Evaluating OSI-906 Resistance
Caption: Workflow for generating and characterizing OSI-906 resistant cell lines.
Simplified IGF-1R Signaling Pathway and OSI-906 Inhibition
Caption: OSI-906 inhibits the IGF-1R signaling cascade.
Conclusion
The methodologies outlined in this guide provide a robust framework for the in vitro evaluation of resistance to OSI-906. By combining the generation of resistant cell line models with comprehensive phenotypic and molecular characterization, researchers can elucidate the complex mechanisms that drive resistance. These insights are critical for the rational design of new therapeutic strategies to overcome resistance and improve the clinical utility of IGF-1R/IR inhibitors.
References
-
How to use in vitro models to study and overcome drug resistance in oncology . (2025). Crown Bioscience. Retrieved from [Link]
-
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies . (n.d.). Bentham Science. Retrieved from [Link]
-
OSI-906 (Linsitinib) | IFG-1R/IR inhibitor - Cellagen Technology . (n.d.). Cellagen Technology. Retrieved from [Link]
-
Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models . (2025). Crown Bioscience. Retrieved from [Link]
-
Linsitinib - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]
-
In vitro microbial culture models and their application in drug development . (2014). Princeton University. Retrieved from [Link]
-
Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor . (2009). PubMed. Retrieved from [Link]
-
In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies . (2025). PubMed. Retrieved from [Link]
-
Linsitinib - PubChem . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors . (2014). JoVE. Retrieved from [Link]
-
A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors . (2014). JoVE. Retrieved from [Link]
-
Linsitinib (OSI-906) antagonizes ATP-binding cassette subfamily G member 2 and subfamily C member 10-mediated drug resistance . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor‐κB signaling in esophageal squamous cell carcinoma . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
IGF-1R Inhibitor Linsitinib (OSI-906): What It Is & How It Works . (2025). Etherions. Retrieved from [Link]
-
Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors . (n.d.). AACR Journals. Retrieved from [Link]
-
Assessment of Resistance to Tyrosine Kinase Inhibitors by an Interrogation of Signal Transduction Pathways by Antibody Arrays . (2018). JoVE. Retrieved from [Link]
-
Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines . (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
Known resistance mechanisms to osimertinib after (a) first-line... . (n.d.). ResearchGate. Retrieved from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. cellagentech.com [cellagentech.com]
- 3. apexbt.com [apexbt.com]
- 4. Linsitinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Linsitinib - Wikipedia [en.wikipedia.org]
- 7. Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor‐κB signaling in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. blog.crownbio.com [blog.crownbio.com]
Troubleshooting & Optimization
Linsitinib Solubility Technical Support Center
Welcome to the technical support resource for linsitinib. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges associated with linsitinib in aqueous buffers. Our goal is to equip you with the knowledge to ensure the accuracy and reproducibility of your experiments.
Understanding Linsitinib's Solubility Profile
Linsitinib is a potent dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1] As a crystalline solid, linsitinib is characterized by its poor solubility in aqueous solutions, a common challenge for many small molecule kinase inhibitors.[2] This property is critical to consider when designing in vitro and in vivo experiments to ensure accurate and reliable results.
This guide will walk you through the fundamental principles of linsitinib's solubility and provide detailed protocols and troubleshooting tips to overcome common hurdles.
Troubleshooting Guide: Linsitinib Precipitation in Aqueous Buffers
Encountering precipitation when preparing your linsitinib working solution can be a frustrating experience. This troubleshooting guide is designed to help you diagnose and resolve these issues systematically.
Caption: Troubleshooting workflow for linsitinib precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is linsitinib so poorly soluble in aqueous buffers?
Linsitinib is a synthetic organic molecule with a complex, multi-ring structure, making it inherently hydrophobic.[3] This hydrophobicity means it has a low affinity for polar solvents like water and aqueous buffers. The molecular structure favors interactions with non-polar organic solvents.
Caption: Factors influencing linsitinib's solubility.
Q2: What is the recommended solvent for preparing a linsitinib stock solution?
For preparing a high-concentration stock solution, organic solvents are recommended. Linsitinib is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2] It is also soluble in ethanol, but to a lesser extent.[1][2]
| Solvent | Approximate Solubility |
| DMSO | 20 mg/mL[1][2] to 100 mM[4] |
| DMF | 25 mg/mL[1][2] |
| Ethanol | 1 mg/mL[1][2] |
Note: These values are approximate and may vary between batches. Always refer to the certificate of analysis for your specific lot.
Q3: What is the best practice for preparing a working solution of linsitinib in an aqueous buffer?
Directly dissolving linsitinib in an aqueous buffer is not recommended due to its poor solubility. The standard and most effective method is to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF, and then dilute this stock solution into your aqueous buffer of choice.[2]
Q4: I've diluted my DMSO stock into my cell culture media and see a precipitate. What should I do?
This is a common issue and can be addressed with the following steps:
-
Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent in your working solution is as low as possible, ideally below 0.5%, to minimize solvent-induced cellular toxicity.
-
Dilution Technique: Add the stock solution to the aqueous buffer dropwise while gently vortexing or stirring. This rapid dispersion can prevent localized high concentrations that lead to precipitation.[5]
-
Temperature: Pre-warming the aqueous buffer to 37°C can sometimes aid in solubility.[5]
-
Lower the Final Concentration: You may be exceeding the solubility limit of linsitinib in your final aqueous solution. Try preparing a more dilute working solution. For instance, the solubility of linsitinib in a 1:30 solution of DMF:PBS (pH 7.2) is approximately 0.03 mg/mL.[2]
Q5: How should I store my linsitinib solutions?
-
Solid Compound: Linsitinib as a crystalline solid should be stored at -20°C and is stable for at least four years.[2]
-
Organic Stock Solutions: Stock solutions in DMSO or DMF can be stored at -20°C. For DMSO stocks, it's recommended to aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[6] A DMSO solution is reported to be stable for 6 months when stored properly.[4]
-
Aqueous Working Solutions: It is not recommended to store aqueous solutions of linsitinib for more than one day due to potential instability and precipitation over time.[2] Always prepare fresh aqueous working solutions for your experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Linsitinib Stock Solution in DMSO
Materials:
-
Linsitinib powder (Molecular Weight: 421.49 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.215 mg of linsitinib.
-
Weigh the linsitinib: Accurately weigh the calculated amount of linsitinib powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the linsitinib is completely dissolved. If necessary, you can gently warm the solution in a 37°C water bath or use a sonicator to aid dissolution.
-
Storage: Store the stock solution in aliquots at -20°C.
Protocol 2: Preparation of a Linsitinib Working Solution in Aqueous Buffer (e.g., PBS)
Materials:
-
10 mM Linsitinib stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes
Procedure:
-
Pre-warm the buffer: Warm the PBS to 37°C.
-
Dispense the buffer: In a sterile conical tube, add the required volume of pre-warmed PBS.
-
Dilute the stock solution: While gently vortexing the PBS, add the calculated volume of the 10 mM linsitinib stock solution dropwise to achieve your desired final concentration. For example, to make a 10 µM working solution in 10 mL of PBS, add 10 µL of the 10 mM stock solution.
-
Final check: Ensure the final solution is clear and free of any precipitate before use.
-
Use immediately: Use the freshly prepared aqueous working solution for your experiment. Do not store for more than one day.[2]
References
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Linsitinib. Retrieved from [Link]
- Neupane, Y. R., et al. (2024).
-
Cellagen Technology. (n.d.). OSI-906 (Linsitinib). Retrieved from [Link]
- Herbrink, M., et al. (2017). Improving the solubility of nilotinib through novel spray-dried solid dispersions. International journal of pharmaceutics, 529(1-2), 362-370.
-
Wikipedia. (n.d.). Linsitinib. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Linsitinib. PubChem Compound Database. Retrieved from [Link]
- Herbrink, M., et al. (2017). Improving the solubility of nilotinib through novel spray-dried solid dispersions. Sigma-Aldrich.
- Herbrink, M., et al. (2017). Improving the solubility of nilotinib through novel spray-dried solid dispersions. PubMed.
-
The Chemical Probes Portal. (n.d.). Linsitinib. Retrieved from [Link]
- Janssen, J., et al. (2023). Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. Frontiers in Endocrinology, 14, 1188615.
-
BioCrick. (n.d.). Linsitinib. Retrieved from [Link]
- Janssen, J., et al. (2023). Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease.
- Lee, J., et al. (2024). Linsitinib inhibits IGF-1-induced cell proliferation and hyaluronic acid secretion by suppressing PI3K/Akt and ERK pathway in orbital fibroblasts from patients with thyroid-associated ophthalmopathy. Journal of Ocular Pharmacology and Therapeutics.
- BenchChem. (n.d.). Overcoming Soquelitinib solubility issues in experimental buffers.
- Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide.
- Gote, V., et al. (2020). Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics, 12(12), 1187.
Sources
troubleshooting inconsistent western blot results for p-Akt with Osi-906
As a Senior Application Scientist, I understand that inconsistent Western blot results can be a significant source of frustration and can delay critical research. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and achieve reliable p-Akt (phosphorylated Akt) detection, particularly when using the IGF-1R/IR inhibitor Osi-906 (linsitinib).
This is not just a list of steps; it's a logical framework for understanding the critical variables in your experiment, from sample integrity to the specific mechanism of your inhibitor.
Technical Support Center: p-Akt Western Blotting with Osi-906
Understanding the System: The IGF-1R/Akt Pathway and Osi-906 Inhibition
Before troubleshooting, it's crucial to understand the biological system you're probing. The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling cascade is a primary driver of cell proliferation and survival.[1][2] Osi-906 is a potent, selective, and orally bioavailable dual inhibitor of the IGF-1 receptor and the structurally similar insulin receptor (IR).[3][4][5]
Mechanism of Action:
-
Activation: Upon binding of ligands like IGF-1, the IGF-1R undergoes autophosphorylation.[6]
-
Signal Transduction: This activates downstream pathways, primarily the PI3K/Akt and Ras/MAPK pathways.[6][7] The PI3K/Akt pathway is central to cell survival.[8]
-
Inhibition by Osi-906: Osi-906 binds to the ATP-binding pocket in the kinase domain of IGF-1R and IR, preventing autophosphorylation and blocking all subsequent downstream signaling.[9][10] This directly leads to a decrease in the phosphorylation of Akt at key residues like Serine 473 (Ser473).[9][11][12]
| Inhibitor Profile: Osi-906 (Linsitinib) | |
| Primary Target | IGF-1 Receptor (IGF-1R) |
| Secondary Target | Insulin Receptor (IR) |
| IC₅₀ (IGF-1R) | ~35 nM[3][4][9] |
| IC₅₀ (IR) | ~75 nM[3][4][9] |
| Mechanism | ATP-competitive kinase inhibitor, blocks receptor autophosphorylation.[5][10] |
Below is a diagram illustrating this pathway and the point of inhibition.
Caption: IGF-1R signaling pathway and Osi-906 inhibition point.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when performing Western blots for p-Akt, especially in the context of inhibitor studies.
Category 1: Weak or No p-Akt Signal
Question: I've treated my cells with Osi-906, and now I see no p-Akt signal in any lane, including my untreated control. What went wrong?
This is a classic and often multifaceted problem. The lack of a signal in your untreated control points to a systemic issue with sample preparation or the blotting protocol itself, rather than the inhibitor's effect.
Causality-Based Solutions:
-
Phosphatase Activity (The #1 Culprit): Upon cell lysis, endogenous phosphatases are released and can dephosphorylate your target protein in milliseconds.[13] This is the most common reason for losing a phospho-signal.
-
Action: Your lysis buffer must contain a freshly prepared cocktail of phosphatase inhibitors.[14][15][16][17][18] Commercial cocktails are effective, but ensure they inhibit both serine/threonine and tyrosine phosphatases.[18][19] Always keep lysates on ice at all times to slow enzymatic activity.[13][15][20]
Key Lysis Buffer Components for Phospho-Proteins Purpose Protease Inhibitor Cocktail Prevents protein degradation.[21] Phosphatase Inhibitor Cocktail Prevents dephosphorylation of target.[19][21] (e.g., NaF, Na₃VO₄, β-glycerophosphate) (Components of many commercial cocktails)[18][19] Buffer (e.g., RIPA, NP-40) Solubilizes proteins.[17] -
-
Low Basal p-Akt Levels: Many cell lines require stimulation to induce a detectable level of Akt phosphorylation.[13][22] If your untreated cells were serum-starved or in a quiescent state, the basal p-Akt level might be below the detection limit of your assay.[23]
-
Suboptimal Antibody or Detection: The primary antibody may not be sensitive enough, or your detection reagents may be weak.
-
Action:
-
Antibody Titration: Increase the primary antibody concentration (e.g., from 1:1000 to 1:500).[25]
-
Sensitive Substrate: Use a highly sensitive ECL substrate, especially for low-abundance proteins.[15][20]
-
Protein Load: Increase the amount of total protein loaded per lane (e.g., from 20µg to 40µg).[22][25]
-
-
Question: My positive control (IGF-1 stimulated) works, but my untreated control and Osi-906 treated samples are blank. Is this expected?
This is a much better scenario! It indicates your core protocol is sound. The result is likely biological.
Causality-Based Solutions:
-
Effective Inhibition & Low Basal Activity: This result suggests two things: (A) Osi-906 is effectively inhibiting the pathway, and (B) your cell line has very low basal (unstimulated) p-Akt activity. This is common in cells grown in low-serum media.
-
Time-Course Mismatch: The time point you chose for harvesting after Osi-906 treatment might be too late, or the effect of the inhibitor is very rapid.
-
Action: Perform a time-course experiment. Pre-treat with Osi-906 for various times (e.g., 1, 4, 8, 24 hours) before stimulating with IGF-1 for a short period (e.g., 15 minutes) to see the inhibitory effect over time.
-
Category 2: High Background or Non-Specific Bands
Question: My blot is very messy with high background, making it hard to see a clear p-Akt band.
High background obscures your specific signal and is usually caused by non-specific antibody binding.
Causality-Based Solutions:
-
Incorrect Blocking Reagent: This is a critical error for phospho-antibodies. Non-fat dry milk, a common blocking agent, is rich in casein, which is itself a phosphoprotein.[13][17][20] Your phospho-specific antibody can bind to the casein on the membrane, causing high background.[17][23]
-
Improper Washing or Antibody Concentration: Insufficient washing fails to remove unbound primary or secondary antibodies. Conversely, an overly high antibody concentration promotes low-affinity, non-specific binding.
-
Action:
-
Increase the number and duration of your TBST washes (e.g., 3 x 10 minutes).
-
Decrease the primary antibody concentration.[26]
-
Ensure your secondary antibody is highly cross-adsorbed and used at the correct dilution.
-
-
-
Use of Phosphate-Based Buffers (PBS): The free phosphate in PBS can compete with the phospho-epitope on your target protein for binding to the antibody, leading to weaker specific signals and sometimes higher background.[15][22]
Category 3: Inconsistent Results
Question: I'm getting different p-Akt levels between experiments, even with the same Osi-906 treatment. How can I improve reproducibility?
This is the core challenge. Inconsistency points to unaccounted-for variables in your experimental workflow.
Causality-Based Solutions:
-
The "Total Akt" Normalization Problem: The most critical control for any phospho-protein analysis is to measure the total protein level.[16][22] Changes in the phospho-signal are only meaningful when normalized to the total amount of Akt protein, which can also change under different experimental conditions.
-
Action: After probing for p-Akt, strip the membrane and re-probe with an antibody for total Akt .[22] Alternatively, use a multiplex fluorescent Western blotting approach to detect both p-Akt and total Akt simultaneously on the same membrane.[13][22] This normalization corrects for any variations in protein loading.
-
-
Inconsistent Cell Culture Conditions: Minor variations in cell confluence, serum levels, or passage number can significantly alter signaling pathway activation.
-
Action: Standardize your cell culture protocol rigorously. Plate the same number of cells, treat them at the same confluence level (e.g., 70-80%), and use the same batch of serum.
-
-
Variable Inhibitor Activity: Osi-906, like any chemical inhibitor, must be handled correctly.
-
Action: Prepare fresh dilutions of Osi-906 from a validated stock solution for each experiment. Ensure complete solubilization in your vehicle (e.g., DMSO). Include a "vehicle only" control in every experiment to account for any effects of the solvent.
-
Below is a troubleshooting workflow to help you systematically diagnose issues.
Caption: Standardized workflow for a p-Akt Western blot experiment.
1. Cell Seeding and Treatment:
-
Seed cells to reach 70-80% confluency on the day of the experiment.
-
If applicable, serum-starve cells overnight to reduce basal p-Akt levels.
-
Pre-treat with desired concentrations of Osi-906 (or vehicle control) for the specified duration.
-
For positive controls, stimulate cells with a known ligand (e.g., 50 ng/mL IGF-1) for 15-30 minutes before lysis.
2. Sample Preparation (On Ice):
-
Aspirate media and wash cell monolayer once with ice-cold PBS.
-
Immediately add ice-cold lysis buffer (e.g., RIPA) freshly supplemented with protease and phosphatase inhibitor cocktails. [16][17][18] * Scrape cells, transfer lysate to a pre-chilled microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new chilled tube. Determine protein concentration using a standard assay (e.g., BCA).
-
Add Laemmli sample buffer to the lysate, boil at 95-100°C for 5 minutes, and store at -80°C. [14][17] 3. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane. [22]Ensure the membrane is pre-wetted with methanol. [17]Confirm transfer efficiency with Ponceau S staining.
4. Immunoblotting:
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation. [14][17]Do not use milk. [13][16][20] * Primary Antibody: Incubate the membrane with anti-phospho-Akt (Ser473) antibody diluted in 5% BSA/TBST overnight at 4°C. [17](Typical dilutions range from 1:1000 to 1:2000).
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Wash three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Acquire the chemiluminescent signal using a digital imager or film.
-
Normalization:
-
Strip the membrane using a mild stripping buffer.
-
Re-block and re-probe with an antibody against total Akt.
-
Quantify band intensities for both p-Akt and total Akt. The final result should be expressed as the ratio of (p-Akt / total Akt).
-
By implementing these rigorous controls and protocols, you can move from inconsistent observations to robust, reproducible data that accurately reflects the biological impact of Osi-906 on the Akt signaling pathway.
References
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
DC Chemicals. (n.d.). Linsitinib(OSI-906) Datasheet. Retrieved from [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
-
Advansta Inc. (2015, January 20). 8 Tips for Detecting Phosphorylated Proteins by Western Blot. Retrieved from [Link]
- O'Reilly, K. E., et al. (2005). The IGF-1 dependent feedback activation of AKT. Cancer Research, 65(9_Supplement), 398.
- Maddika, S., et al. (2012). The IGF-1R/AKT pathway determines cell fate in response to p53. Frontiers in Oncology, 2, 18.
- Laron, Z. (2018). The signaling landscape of insulin-like growth factor 1. Journal of Molecular Endocrinology, 61(1), T13-T21.
-
ResearchGate. (n.d.). IGF-1 signaling controls several pathways through the IGF1R/AKT and IGF1R/ERK cascades. Retrieved from [Link]
- Mulvihill, M. J., et al. (2009). Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor. Future Medicinal Chemistry, 1(6), 1153-1171.
- Experimental and Therapeutic Medicine. (2017). IGF-1 activates the P13K/AKT signaling pathway via upregulation of secretory clusterin. Experimental and Therapeutic Medicine, 14(4), 3465-3469.
- Paik, J. S., et al. (2025). Linsitinib inhibits IGF-1-induced cell proliferation and hyaluronic acid secretion by suppressing PI3K/Akt and ERK pathway in orbital fibroblasts from patients with thyroid-associated ophthalmopathy. Investigative Ophthalmology & Visual Science, 66(8), 2905.
- Lee, J. Y., et al. (2024).
-
National Center for Biotechnology Information. (n.d.). Linsitinib. PubChem Compound Summary for CID 11626531. Retrieved from [Link]
-
ResearchGate. (n.d.). Linsitinib-mediated reciprocal co-activation of IGF-1R and Src confers.... Retrieved from [Link]
-
Frontiers. (n.d.). Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. Retrieved from [Link]
-
AACR Journals. (n.d.). Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors. Retrieved from [Link]
-
Biocompare. (2023, November 14). Protease and Phosphatase Inhibitors: Tips for the Lab. Retrieved from [Link]
- Cancers (Basel). (2020). Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. 12(12), 3739.
-
ResearchGate. (2020, May 12). Any tips on why I am unable to detect p-AKT on WB?. Retrieved from [Link]
-
Etherions. (2025, December 5). IGF-1R Inhibitor Linsitinib (OSI-906): What It Is & How It Works. Retrieved from [Link]
-
ResearchGate. (2014, February 5). Can someone advise on a detection problem p-Akt in western blot?. Retrieved from [Link]
- Journal of Visualized Experiments. (2019). Antibody validation for Western blot: By the user, for the user. (149), e59363.
- Barata, P., et al. (2018). A phase 2 study of OSI-906 (linsitinib, an insulin-like growth factor receptor-1 inhibitor) in patients with asymptomatic or mildly symptomatic (non-opioid requiring) metastatic castrate resistant prostate cancer (CRPC).
-
ResearchGate. (2013, September 17). Could anyone suggest a validated antibody to detect activated Akt in rat tissue?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Phase I Dose‐Escalation Study of Linsitinib (OSI‐906), a Small‐Molecule Dual Insulin‐Like Growth Factor‐1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer. Retrieved from [Link]
- Davis, S. L., et al. (2018). A Phase I Dose-Escalation Study of Linsitinib (OSI-906), a Small-Molecule Dual Insulin-Like Growth Factor-1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer. The Oncologist, 23(12), 1414-e137.
-
AACR Journals. (2007). Inhibition of IGF-1R by OSI-906 potentiates efficacy of various molecular targeted agents by blocking feedback loops converging at the level of IRS-1. Retrieved from [Link]
-
Precision Biosystems. (2019, September 12). What went wrong? A Western Blot Troubleshooting Guide. Retrieved from [Link]
Sources
- 1. Linsitinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. etherions.com [etherions.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Linsitinib(OSI-906) Datasheet DC Chemicals [dcchemicals.com]
- 5. Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease [frontiersin.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Linsitinib inhibits IGF-1-induced cell proliferation and hyaluronic acid secretion by suppressing PI3K/Akt and ERK pathway in orbital fibroblasts from patients with thyroid-associated ophthalmopathy | PLOS One [journals.plos.org]
- 13. inventbiotech.com [inventbiotech.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 19. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 20. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 21. biocompare.com [biocompare.com]
- 22. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 23. researchgate.net [researchgate.net]
- 24. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 25. researchgate.net [researchgate.net]
- 26. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Managing OSI-906-Induced Hyperglycemia in Animal Studies
Welcome to the technical support center for managing the metabolic side effects of OSI-906 (linsitinib) in preclinical animal research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the mechanisms, monitoring, and management of hyperglycemia associated with the administration of this potent dual IGF-1R/IR inhibitor. Our goal is to equip you with the necessary knowledge and protocols to ensure the scientific integrity of your studies while maintaining the welfare of your animal subjects.
Frequently Asked Questions (FAQs)
Q1: What is OSI-906 and why does it cause hyperglycemia?
OSI-906, also known as linsitinib, is a selective, orally bioavailable small-molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2] It functions by competing with ATP to block the autophosphorylation and activation of these receptors, thereby inhibiting downstream signaling pathways like PI3K/Akt and MAPK, which are crucial for cell proliferation and survival in many cancers.[3][4]
The hyperglycemic effect is a direct consequence of its mechanism of action. By inhibiting the insulin receptor, OSI-906 interferes with normal glucose metabolism. Insulin signaling is essential for glucose uptake in peripheral tissues (like muscle and fat) and for suppressing glucose production in the liver. Inhibition of the IR by OSI-906 leads to a state of insulin resistance, resulting in elevated blood glucose levels.[5][6] This on-target side effect is a critical consideration in preclinical study design.
Q2: At what doses of OSI-906 is hyperglycemia typically observed in animal models?
Hyperglycemia is a dose-dependent side effect of OSI-906.[5] In mouse xenograft models, doses as low as 25 mg/kg have been shown to elevate blood glucose levels after repeated administration.[3] Higher doses, such as 60-75 mg/kg, which are often used to achieve maximal tumor growth inhibition, are more likely to induce significant and acute hyperglycemia.[3][4] It is crucial to establish a dose-response relationship for both anti-tumor efficacy and hyperglycemia in your specific animal model and cancer cell line.
Q3: How soon after OSI-906 administration should I expect to see changes in blood glucose?
The onset of hyperglycemia can be rapid. Following a single oral dose of OSI-906, changes in blood glucose can be detected within hours. For instance, a single 60 mg/kg dose in mice has been shown to inhibit glucose uptake at 2, 4, and 24 hours post-treatment.[3] Chronic daily dosing will likely lead to sustained hyperglycemia. Therefore, baseline glucose monitoring and frequent measurements after the initial doses are essential.
Q4: What are the long-term consequences of unmanaged hyperglycemia in study animals?
Unmanaged, persistent hyperglycemia can lead to several confounding factors in your research and compromise animal welfare. These can include:
-
Weight loss and altered body composition: Despite increased food intake, animals may lose weight.[7]
-
Dehydration and increased water intake (polydipsia).
-
Increased urine output (polyuria).
-
General malaise and lethargy, which can affect behavioral studies and overall animal health.
-
Confounding effects on tumor metabolism and growth, potentially obscuring the true anti-tumor efficacy of OSI-906.
Proper management of this side effect is not only ethically imperative but also critical for the validity of your experimental results.
Troubleshooting Guide: Proactive and Reactive Management of Hyperglycemia
This section provides a structured approach to anticipating, monitoring, and mitigating OSI-906-induced hyperglycemia.
Foundational Knowledge: Understanding the Signaling Pathway
A clear understanding of the IGF-1R/IR signaling pathway is fundamental to managing the side effects of its inhibition.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. cellagentech.com [cellagentech.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the antitumor drug OSI-906, a dual inhibitor of IGF-1 receptor and insulin receptor, on the glycemic control, β-cell functions, and β-cell proliferation in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Dietary or pharmacological inhibition of insulin-like growth factor-1 protects from renal ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linsitinib Concentration for Long-Term Cell Culture
Welcome to the technical support center for Linsitinib (also known as OSI-906). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of Linsitinib in long-term cell culture experiments. Here, we will delve into the critical aspects of optimizing Linsitinib concentration to ensure reproducible and meaningful results.
Understanding Linsitinib's Mechanism of Action
Linsitinib is a potent and selective dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] By competing with ATP at the kinase domain of these receptors, Linsitinib effectively blocks their autophosphorylation and subsequent activation of downstream signaling pathways, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][4] This inhibition ultimately leads to a reduction in cell proliferation and the induction of apoptosis, making it a valuable tool in cancer research.[2][5]
Signaling Pathway Overview
To visualize the mechanism of Linsitinib, the following diagram illustrates its point of intervention in the IGF-1R/IR signaling cascade.
Caption: Linsitinib's inhibition of the IGF-1R/IR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for Linsitinib in cell culture?
A1: For initial experiments, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on published data, a starting range of 0.01 µM to 10 µM is appropriate for most cancer cell lines.[6] Some studies have shown effective inhibition of proliferation in the nanomolar to low micromolar range. For example, EC50 values for proliferation inhibition have been reported to be between 0.021 to 0.810 μM in various tumor cell lines.[3]
Q2: How long does it take for Linsitinib to exert its effects?
A2: The onset of action can vary. Inhibition of receptor phosphorylation can be observed within hours of treatment.[3] However, effects on cell proliferation and apoptosis may require longer incubation periods, typically ranging from 24 to 72 hours or more, depending on the cell line's doubling time and the experimental endpoint.[7]
Q3: Should I be concerned about off-target effects with Linsitinib?
A3: Linsitinib is a selective inhibitor of IGF-1R and IR.[1] At a concentration of 1 µM, it showed negligible inhibition of a panel of 88 other kinases.[8] However, as with any kinase inhibitor, the potential for off-target effects increases at higher concentrations. It is crucial to use the lowest effective concentration to minimize these risks.
Q4: Can I use Linsitinib in combination with other drugs?
A4: Yes, Linsitinib has been investigated in combination with other therapeutic agents. For instance, combining Linsitinib with an NF-κB inhibitor has been shown to overcome resistance in some esophageal squamous cell carcinoma cells.[7][9] When planning combination studies, it is essential to consider potential synergistic, additive, or antagonistic effects and to perform appropriate dose-matrix experiments.
Troubleshooting Guide for Long-Term Cell Culture
Long-term experiments with Linsitinib can present unique challenges. This section addresses common issues and provides a systematic approach to troubleshooting.
Issue 1: Diminished or Loss of Efficacy Over Time
Q: I initially observed a strong anti-proliferative effect with Linsitinib, but after several weeks of continuous culture, the cells seem to be recovering and proliferating again. What is happening?
A: This is a classic example of acquired resistance, a common phenomenon in long-term drug treatment studies. Here’s a breakdown of potential causes and troubleshooting steps:
-
Causality:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to circumvent the block on IGF-1R/IR. For example, activation of the NF-κB pathway has been identified as a mechanism of intrinsic resistance to Linsitinib in some cancer cells.[7][9] Another study pointed to the reciprocal co-activation of Src as a resistance mechanism.
-
Drug Efflux: Overexpression of multidrug resistance (MDR) transporters can lead to increased efflux of the drug from the cells, reducing its intracellular concentration and efficacy.
-
Target Alteration: Although less common for kinase inhibitors, mutations in the target proteins (IGF-1R or IR) could potentially reduce the binding affinity of Linsitinib.
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting acquired resistance to Linsitinib.
Issue 2: Excessive Cytotoxicity or Cell Death
Q: I'm observing widespread cell death even at what I believed to be a low concentration of Linsitinib. How can I find a therapeutic window for long-term studies?
A: Achieving a balance between target inhibition and cell viability is crucial for long-term experiments. Here's how to address excessive cytotoxicity:
-
Causality:
-
High Sensitivity of the Cell Line: Some cell lines are exquisitely dependent on the IGF-1R/IR signaling pathway for survival, making them highly susceptible to Linsitinib-induced apoptosis.
-
Incorrect Concentration: Errors in calculating or preparing the drug dilutions can lead to unintentionally high concentrations.
-
Solvent Toxicity: The solvent used to dissolve Linsitinib (typically DMSO) can be toxic to cells at higher concentrations.
-
-
Troubleshooting Steps:
-
Verify Drug Concentration: Double-check all calculations and dilutions. If possible, use a fresh, validated stock of Linsitinib.
-
Perform a Detailed Dose-Response Curve: Conduct a comprehensive dose-response experiment with a wider range of concentrations and multiple time points (e.g., 24, 48, 72 hours). This will help you identify a concentration that inhibits proliferation without causing excessive cell death.
-
Assess Apoptosis: Use assays like Annexin V/PI staining or caspase activity assays to quantify the level of apoptosis at different Linsitinib concentrations.[10][11][12] This will provide a more precise measure of cytotoxicity than simple viability assays.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is consistent across all conditions (including the vehicle control) and is at a non-toxic level (typically ≤ 0.1%).
-
Data Presentation: Recommended Concentration Ranges
The optimal concentration of Linsitinib is highly cell-line dependent. The following table provides a summary of effective concentrations reported in the literature for different experimental endpoints.
| Experimental Assay | Cell Line Type | Effective Concentration Range (µM) | Reference |
| Inhibition of Proliferation (EC50) | Various Tumor Cell Lines | 0.021 - 0.810 | [3] |
| Inhibition of IGF-1R Phosphorylation | Breast Cancer Cells | 0.1 - 1.6 | [1] |
| Induction of Apoptosis | IGF-1R & TSH-R expressing cells | ~31.6 - 63.2 (ng/mL) | [10][11][12] |
| Overcoming Resistance (in combination) | Esophageal Squamous Cell Carcinoma | 1.0 - 10.0 | [7] |
Note: The concentrations in ng/mL from the cited study correspond to a high micromolar range and may reflect specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines the general steps for determining the concentration of Linsitinib that inhibits cell proliferation by 50%.
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of Linsitinib in your complete cell culture medium. A common starting range is 0.001 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest Linsitinib concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Linsitinib.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence. Normalize the data to the vehicle control and plot the results as percent inhibition versus log concentration. Use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: Assessment of Target Engagement by Western Blot
This protocol is used to confirm that Linsitinib is inhibiting the phosphorylation of its targets, IGF-1R and IR, and their downstream effectors.
-
Cell Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with different concentrations of Linsitinib for a predetermined time (e.g., 2, 6, or 24 hours).
-
Ligand Stimulation (Optional but Recommended): In some experimental setups, especially with serum-starved cells, a short stimulation with IGF-1 or insulin before cell lysis can provide a more robust and consistent signal for phosphorylated proteins.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of IGF-1R, IR, Akt, and ERK.[6]
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Densitometry can be used to quantify the changes in protein phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Linsitinib - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Linsitinib (OSI-906) | IGF-1/IR Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 5. Linsitinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor‐κB signaling in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe Linsitinib | Chemical Probes Portal [chemicalprobes.org]
- 9. Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor-κB signaling in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Off-Target Effects and Resistance Mechanisms of OSI-906 (Linsitinib) in Cancer Research
Welcome to the comprehensive technical support guide for OSI-906 (linsitinib). This resource is tailored for researchers, scientists, and drug development professionals employing this potent dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) in their cancer research. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot unexpected results, interpret your data with confidence, and design robust experimental strategies.
This guide is structured to address the common and complex challenges encountered when working with OSI-906, moving from foundational knowledge to advanced troubleshooting and experimental validation.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of OSI-906
This section addresses the most common initial questions regarding OSI-906's mechanism and specificity.
Q1: What is the precise on-target mechanism of action for OSI-906?
A1: OSI-906, also known as linsitinib, is a potent, orally bioavailable, ATP-competitive small molecule inhibitor that selectively targets the tyrosine kinase domains of both the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1] By binding to the kinase domain, OSI-906 prevents the autophosphorylation of these receptors, which is the critical first step in activating their downstream signaling cascades.[2] Consequently, it blocks the pro-survival and proliferative signals transmitted through pathways such as the PI3K/Akt/mTOR and Ras/MAPK/ERK pathways.[3]
Q2: How selective is OSI-906 for IGF-1R and IR against other kinases?
A2: OSI-906 exhibits a high degree of selectivity for IGF-1R and IR. In cell-free assays, it demonstrates IC50 values of approximately 35 nM for IGF-1R and 75 nM for IR.[1][4] Extensive kinase profiling has shown that at a concentration of 1 µM, OSI-906 does not inhibit a panel of 88 other kinases by more than 50%.[5] Furthermore, in a screen against 42 receptor tyrosine kinases, 40 were found to have IC50 values greater than 10 µM.[5] Kinases for which OSI-906 shows no significant activity include Abl, ALK, BTK, EGFR, FGFR1/2, and PKA.[1] This high selectivity is a key feature of the compound, although as we will discuss, it does not eliminate the possibility of off-target effects or compensatory cellular responses.
Q3: I'm observing a weaker than expected anti-proliferative effect in my cancer cell line. What are the initial factors to consider?
A3: Reduced sensitivity to OSI-906 can stem from several factors. First and foremost is the expression and activation status of its primary targets, IGF-1R and IR, in your cell line.[3] Cell lines with low expression or lack of constitutive activation of these receptors will naturally be less sensitive. Secondly, intrinsic resistance mechanisms may be at play. A crucial aspect to investigate is the presence of compensatory or "bypass" signaling pathways that can sustain proliferation and survival even when IGF-1R and IR are inhibited.[6] A notable example is the activation of the NF-κB signaling pathway, which has been linked to innate resistance to linsitinib in some cancer cell lines.[7]
Part 2: Deep Dive into Off-Target Effects and Compensatory Signaling
While OSI-906 is highly selective, its use can lead to unexpected cellular responses. These are often not due to direct off-target kinase inhibition but rather the cell's adaptive response to the potent on-target inhibition.
Understanding Compensatory Signaling: The Cell's Response to Inhibition
A common challenge in targeted therapy is the activation of compensatory signaling pathways that circumvent the inhibited node. When using OSI-906, two key compensatory mechanisms have been identified:
-
Activation of the NF-κB Pathway: In some esophageal squamous cell carcinoma cell lines, intrinsic resistance to OSI-906 has been correlated with the activation of the NF-κB pathway.[7] Inhibition of IGF-1R/IR can lead to an increase in the phosphorylation of the p65 subunit of NF-κB, promoting its nuclear translocation and the transcription of pro-survival genes.
-
Reciprocal Co-activation of Src Family Kinases: A more complex resistance mechanism involves the reciprocal activation of IGF-1R and Src family kinases (SFKs).[8][9] In some non-small cell lung cancer (NSCLC) cell lines, linsitinib treatment can paradoxically lead to the stabilization of both IGF-1R and Src proteins. This results in their mutual phosphorylation and activation, thereby reactivating downstream pro-survival signaling, including the Akt pathway.[8]
Known Off-Target Kinase Profile of OSI-906 (Linsitinib)
While a comprehensive quantitative kinome scan with percentage inhibition for all kinases is not publicly available, extensive selectivity profiling has provided a clear picture of kinases that are not significantly inhibited by OSI-906 at concentrations up to 1 µM. This information is critical for designing experiments to distinguish on-target from off-target effects.
| Kinase Family/Group | Specific Kinases Not Significantly Inhibited by OSI-906 (at 1 µM) |
| Tyrosine Kinases | Abl, ALK, BTK, EGFR, FGFR1/2 |
| Serine/Threonine Kinases | PKA |
Data compiled from publicly available selectivity screening data.[1][5]
It is important to note that the absence of significant inhibition at 1 µM does not entirely rule out weaker interactions or effects at higher concentrations.
Part 3: Troubleshooting Guides for Common Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during experiments with OSI-906.
Guide 1: Unexpected Cell Viability and Proliferation Results
Scenario: You observe a biphasic dose-response curve in your cell viability assay (e.g., MTT, CellTiter-Glo), where higher concentrations of OSI-906 lead to a partial recovery of cell viability, or you see a complete lack of response in a cell line expected to be sensitive.
Troubleshooting Workflow:
Troubleshooting Unexpected Cell Viability
Causality and Actionable Insights:
-
Confirming On-Target Inhibition (Step B-D): Before exploring complex resistance mechanisms, it is imperative to verify that OSI-906 is effectively inhibiting its intended targets in your experimental system. A lack of inhibition of p-IGF-1R/p-IR at appropriate concentrations points to issues with the compound or the experimental setup.
-
Investigating Compensatory Pathways (Step E, J-L): If on-target inhibition is confirmed, the next logical step is to investigate the activation of known compensatory pathways like NF-κB and Src. An increase in the phosphorylation of p65 (NF-κB) or Src upon OSI-906 treatment is a strong indicator of this resistance mechanism.
-
Protocol Troubleshooting (Step F-I): Seemingly complex biological results can sometimes stem from simple experimental errors. Always ensure the integrity of your compound, the health and identity of your cells, and the optimization of your assay parameters.
Guide 2: Paradoxical Increase in p-Akt Levels
Scenario: After treating your cells with OSI-906, you observe an unexpected increase in the phosphorylation of Akt (a key downstream effector of IGF-1R/IR) at later time points, despite initial inhibition.
Troubleshooting Workflow:
Troubleshooting Paradoxical p-Akt Reactivation
Causality and Actionable Insights:
-
Time-Course Analysis (Step B-D): A paradoxical increase in p-Akt is often a time-dependent phenomenon. A detailed time-course experiment is crucial to capture the dynamics of initial inhibition followed by reactivation.
-
Src-Mediated Reactivation (Step E-J): The reciprocal activation of Src and IGF-1R is a documented mechanism for the reactivation of the Akt pathway.[8] If you observe a rebound in p-Akt, assessing the phosphorylation status of Src is the next logical step. A successful rescue with a Src inhibitor provides strong evidence for this mechanism.
Part 4: Detailed Experimental Protocols for Validation
To ensure the trustworthiness of your results, it is essential to employ validated experimental protocols. The following are detailed, step-by-step methodologies for key experiments.
Protocol 1: Western Blot for On-Target and Compensatory Pathway Activation
This protocol is designed to assess the phosphorylation status of IGF-1R, IR, Akt, ERK, p65 (NF-κB), and Src.
1. Cell Lysis and Protein Quantification: a. Plate cells and treat with OSI-906 at various concentrations and time points. b. After treatment, wash cells twice with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. d. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer: a. Normalize protein concentrations for all samples. b. Add Laemmli sample buffer to your protein lysates and boil at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane on an 8-12% SDS-polyacrylamide gel. d. Run the gel until the dye front reaches the bottom. e. Transfer the proteins to a PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (diluted in 5% BSA in TBST) overnight at 4°C. Recommended primary antibodies include:
- p-IGF-1Rβ (Tyr1135/1136) / p-IRβ (Tyr1150/1151)
- Total IGF-1Rβ
- Total IRβ
- p-Akt (Ser473)
- Total Akt
- p-p65 (Ser536)
- Total p65
- p-Src family (Tyr416)
- Total Src c. Wash the membrane 3 times for 10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3 times for 10 minutes each with TBST.
4. Detection and Analysis: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. b. Quantify band intensities using densitometry software. c. Normalize the levels of phosphorylated proteins to their respective total protein levels.
Protocol 2: In Vitro Kinase Assay for Off-Target Inhibition
This protocol provides a general framework for assessing the direct inhibitory effect of OSI-906 on a potential off-target kinase, such as Src.
1. Reagents and Setup: a. Recombinant active kinase (e.g., Src) b. Kinase-specific substrate (e.g., a synthetic peptide for Src) c. Kinase assay buffer d. ATP solution e. OSI-906 stock solution f. ADP-Glo™ Kinase Assay kit (or similar)
2. Assay Procedure: a. Prepare serial dilutions of OSI-906 in the kinase assay buffer. b. In a 96-well plate, add the recombinant kinase and the kinase-specific substrate. c. Add the diluted OSI-906 or vehicle control (DMSO) to the wells. d. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. e. Initiate the kinase reaction by adding ATP. f. Incubate for the recommended time and temperature for the specific kinase. g. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
3. Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. b. Plot the percentage of kinase inhibition versus the log of the OSI-906 concentration. c. Calculate the IC50 value using non-linear regression analysis.
Part 5: Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, provide visual representations of the key signaling pathways and troubleshooting workflows discussed in this guide.
OSI-906 On-Target Signaling Pathway
Compensatory Signaling Pathways in OSI-906 Resistance
References
-
Wu, J., Chen, K., Zhang, F., Mu, J., Li, Y., Liu, T., ... & Su, D. (2017). Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor‐κB signaling in esophageal squamous cell carcinoma. Cancer Science, 108(7), 1434-1443. Retrieved from [Link]
-
Wu, J., Chen, K., Zhang, F., Mu, J., Li, Y., Liu, T., ... & Su, D. (2017). Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor-κB signaling in esophageal squamous cell carcinoma. Cancer Science, 108(7), 1434-1443. Retrieved from [Link]
-
Lee, H. Y., Lee, T., Lee, J. E., Chun, Y. J., Kim, S. Y., & Kim, J. H. (2015). Targeting the insulin-like growth factor receptor and Src signaling network for the treatment of non-small cell lung cancer. Journal of Thoracic Oncology, 10(6), 903-913. Retrieved from [Link]
-
Lee, H. Y., Lee, T., Lee, J. E., Chun, Y. J., Kim, S. Y., & Kim, J. H. (2015). Linsitinib-mediated reciprocal co-activation of IGF-1R and Src confers linsitinib resistance. ResearchGate. Retrieved from [Link]
-
Millipore Sigma. (n.d.). Src Kinase Assay Kit. MilliporeSigma. Retrieved from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
The Chemical Probes Portal. (n.d.). Linsitinib. Chemicalprobes.org. Retrieved from [Link]
-
Lee, H. Y., et al. (2015). Linsitinib-mediated reciprocal co-activation of IGF-1R and Src confers linsitinib resistance. ResearchGate. Retrieved from [Link]
-
Mulvihill, M. J., Cooke, A., Rosenfeld-Franklin, M., Buck, E., Foreman, K., Landfair, D., ... & Ji, Q. S. (2009). Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor. Future medicinal chemistry, 1(6), 1153–1171. Retrieved from [Link]
-
Schepetkin, I. A., & Khlebnikov, A. I. (2011). Monitoring the Levels of Cellular NF-κB Activation States. International journal of molecular sciences, 12(6), 3749–3766. Retrieved from [Link]
-
Pahnke, S., et al. (2024). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. Frontiers in Endocrinology, 15, 1354890. Retrieved from [Link]
-
ResearchGate. (2025). Discovery of OSI-906: A Selective and Orally Efficacious Dual Inhibitor of the IGF-1 Receptor and Insulin Receptor. ResearchGate. Retrieved from [Link]
-
Puzanov, I., et al. (2016). Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors. Clinical Cancer Research, 22(12), 2897-2907. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. Bio-Rad. Retrieved from [Link]
-
Davis, S. L., et al. (2018). A Phase I Dose-Escalation Study of Linsitinib (OSI-906), a Small-Molecule Dual Insulin-Like Growth Factor-1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer. The Oncologist, 23(12), 1411-e131. Retrieved from [Link]
-
Wu, J., et al. (2017). Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor‐κB signaling in esophageal squamous cell carcinoma. Cancer Science, 108(7), 1434-1443. Retrieved from [Link]
-
Puzanov, I., et al. (2015). A phase I study of continuous oral dosing of OSI-906, a dual inhibitor of insulin-like growth factor-1 and insulin receptors, in patients with advanced solid tumors. Clinical Cancer Research, 21(4), 751-760. Retrieved from [Link]
-
Shintani, Y., et al. (2018). Ligand-Independent EGFR Activation by Anchorage-Stimulated Src Promotes Cancer Cell Proliferation and Cetuximab Resistance via ErbB3 Phosphorylation. International Journal of Molecular Sciences, 19(11), 3469. Retrieved from [Link]
-
Davis, S. L., et al. (2018). A Phase I Dose-Escalation Study of Linsitinib (OSI-906), a Small-Molecule Dual Insulin-Like Growth Factor-1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer. The Oncologist, 23(12), 1411-e131. Retrieved from [Link]
-
Shirakawa, J., et al. (2014). Effects of the antitumor drug OSI-906, a dual inhibitor of IGF-1 receptor and insulin receptor, on the glycemic control, β-cell functions, and β-cell proliferation in male mice. Endocrinology, 155(6), 2102-2111. Retrieved from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Probe Linsitinib | Chemical Probes Portal [chemicalprobes.org]
- 6. Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor‐κB signaling in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Targeting the insulin-like growth factor receptor and Src signaling network for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
OSI-906 (Linsitinib) Technical Support Center: Interpreting Unexpected Experimental Results
Welcome to the technical support resource for OSI-906 (Linsitinib). This guide is designed for researchers, scientists, and drug development professionals who are utilizing OSI-906 in their experiments and may be encountering unexpected results. As a potent and selective inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR), OSI-906 is a powerful tool in cancer research.[1][2] However, the complexity of the signaling pathways it targets can sometimes lead to outcomes that are not immediately intuitive.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common challenges. We will delve into the "why" behind experimental observations, providing not just solutions but also a deeper understanding of the underlying biological mechanisms.
Understanding the Core Mechanism: The IGF-1R/IR Signaling Axis
Before troubleshooting, it is crucial to have a solid understanding of the pathway you are inhibiting. OSI-906 is a competitive ATP-binding site inhibitor, preventing the autophosphorylation and subsequent activation of both IGF-1R and IR.[3][4] This blockade inhibits downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which are critical for cell proliferation, survival, and differentiation.[5][6][]
Figure 1: The IGF-1R/IR signaling pathway and the inhibitory action of OSI-906.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Inconsistent or No Inhibition of Downstream Signaling (p-AKT, p-ERK)
Question: I've treated my cells with OSI-906, but my Western blot shows little to no decrease in phosphorylated AKT (p-AKT) or phosphorylated ERK (p-ERK). Why is this happening?
Possible Causes & Troubleshooting Steps:
-
Suboptimal Drug Concentration or Treatment Time:
-
Explanation: The half-maximal effective concentration (EC50) of OSI-906 can vary significantly between cell lines, with reported values ranging from 0.021 to 0.810 µM.[3] Using a concentration that is too low or a treatment time that is too short may not be sufficient to inhibit the pathway effectively.
-
Troubleshooting Protocol:
-
Dose-Response Experiment: Perform a dose-response study with a wide range of OSI-906 concentrations (e.g., 10 nM to 10 µM) for a fixed time point (e.g., 24 hours).
-
Time-Course Experiment: Use an effective concentration determined from your dose-response study and treat cells for various durations (e.g., 1, 6, 12, 24, 48 hours).
-
Analysis: Probe for p-IGF-1R, p-IR, p-AKT, and p-ERK via Western blot at each concentration and time point to determine the optimal experimental conditions for your specific cell model.
-
-
-
Presence of Redundant or Alternative Activation Pathways:
-
Explanation: Cancer cells can develop resistance by activating compensatory signaling pathways.[4][8] For instance, some esophageal squamous cell carcinoma cell lines exhibit intrinsic resistance to linsitinib due to the activation of the NF-κB signaling pathway.[4][9] Activation of other receptor tyrosine kinases (RTKs) like EGFR can also maintain PI3K/AKT and MAPK/ERK signaling, masking the effect of OSI-906.
-
Troubleshooting Steps:
-
Literature Review: Research your cell line to identify known compensatory signaling pathways.
-
Co-inhibition Experiments: Consider co-treating your cells with inhibitors of other relevant pathways (e.g., an NF-κB inhibitor like JSH-23 or an EGFR inhibitor like erlotinib) to see if this enhances the inhibitory effect on p-AKT and p-ERK.[9][10]
-
Phospho-RTK Array: To get a broader view, a phospho-RTK array can be used to simultaneously assess the phosphorylation status of multiple RTKs and identify potential bypass mechanisms.[11]
-
-
-
High Levels of Ligand in Serum:
-
Explanation: Fetal Bovine Serum (FBS) in cell culture media contains high concentrations of insulin and IGF-1. These ligands can competitively antagonize the inhibitory effect of OSI-906.
-
Troubleshooting Protocol:
-
Serum Starvation: Before treating with OSI-906, serum-starve your cells for 2-24 hours in a low-serum (e.g., 0.1-1% FBS) or serum-free medium.[1]
-
Ligand Stimulation: After serum starvation and pre-treatment with OSI-906 for 1-2 hours, stimulate the cells with a known concentration of recombinant human IGF-1 or insulin for a short period (e.g., 5-15 minutes) before cell lysis.[1] This will allow you to assess the specific inhibition of ligand-induced pathway activation.
-
-
| Parameter | Standard Conditions | Troubleshooting Modification | Rationale |
| Serum Concentration | 10% FBS | 0.1-1% FBS or Serum-Free | To reduce competing ligands (insulin, IGF-1). |
| OSI-906 Concentration | Literature-based IC50 | Titration from 10 nM to 10 µM | To determine the empirical IC50 for the specific cell line.[3] |
| Treatment Duration | 24 hours | Time-course (1-48 hours) | To identify the optimal time for observing maximal inhibition. |
Issue 2: Unexpected Increase in Cell Proliferation or Survival at Low Doses (Hormesis-like Effect)
Question: I'm seeing a slight increase in cell proliferation at very low concentrations of OSI-906 in my viability assay (e.g., MTT, CellTiter-Glo). Is this a real effect?
Possible Causes & Troubleshooting Steps:
-
Off-Target Effects or Cellular Stress Response:
-
Explanation: At sub-inhibitory concentrations, some drugs can induce a paradoxical pro-survival or pro-proliferative response. This may be due to the induction of cellular stress response pathways or minor off-target effects that are not apparent at higher, therapeutically relevant concentrations.
-
Troubleshooting Steps:
-
Confirm with Orthogonal Assays: Do not rely on a single viability assay. Confirm the finding using a different method that measures a distinct cellular process (e.g., if you used a metabolic assay like MTT, try a direct cell counting method or a DNA synthesis assay like BrdU incorporation).[12]
-
Dose-Response Refinement: Perform a very fine-grained dose-response curve at the lower end of your concentration range (e.g., picomolar to low nanomolar) to precisely map this phenomenon.
-
Pathway Analysis: At the concentration that induces this effect, perform a Western blot for markers of cellular stress (e.g., p-p38, HSP70) to see if a stress response is being activated.
-
-
-
Feedback Loop Activation:
-
Explanation: Inhibition of the IGF-1R/IR pathway can sometimes lead to the transcriptional upregulation of other growth factor receptors or their ligands as a compensatory mechanism. For example, linsitinib treatment has been shown to induce a time-dependent increase in the phosphorylation of both IGF-1R and Src.[13]
-
Troubleshooting Steps:
-
qRT-PCR Analysis: At the paradoxical concentration and a higher inhibitory concentration, perform qRT-PCR to analyze the expression of other RTKs (e.g., EGFR, HER2, FGFR) and their ligands.
-
Co-inhibition: As mentioned in Issue 1, co-treatment with an inhibitor of a suspected upregulated receptor, such as the Src inhibitor dasatinib, can help to abrogate the paradoxical proliferative effect.[13]
-
-
Issue 3: Discrepancy Between Inhibition of Signaling and Anti-proliferative Effect
Question: My Western blot shows strong inhibition of p-AKT and p-ERK with OSI-906 treatment, but I'm not seeing a significant decrease in cell viability or proliferation. Why the disconnect?
Possible Causes & Troubleshooting Steps:
-
Cell Cycle Arrest vs. Apoptosis:
-
Explanation: Inhibition of the IGF-1R/IR pathway does not always lead to immediate cell death (apoptosis). In some cell lines, the primary effect may be cytostatic, causing cell cycle arrest.[14] Standard 24-48 hour viability assays may not capture this effect. One study showed that while OSI-906 alone did not significantly induce apoptosis, its combination with an mTOR inhibitor did.[15]
-
Troubleshooting Protocol:
-
Long-Term Assays: Extend the duration of your cell viability or proliferation assays to 72, 96, or even 120 hours. A cytostatic effect will become more apparent over a longer time course.
-
Cell Cycle Analysis: Perform flow cytometry analysis of propidium iodide-stained cells to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) after OSI-906 treatment. A study on pancreatic cancer cells showed that OSI-906 can induce a G1 phase blockade.[16]
-
Apoptosis Assays: To confirm the lack of apoptosis, perform assays for markers of programmed cell death, such as Annexin V/PI staining or cleavage of caspase-3 and PARP by Western blot.
-
-
-
Metabolic Rewiring:
-
Explanation: The IR component of OSI-906's target profile means it can have significant effects on cellular metabolism. Cells might adapt to the inhibition of IGF-1R/IR signaling by altering their metabolic pathways to maintain viability. For instance, OSI-906 has been shown to worsen glucose tolerance in mice, indicating an impact on glucose metabolism.[17]
-
Troubleshooting Steps:
-
Metabolic Assays: Use assays like the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
-
Metabolomics: For a more in-depth view, consider a metabolomics analysis to identify specific metabolic pathways that are altered in response to OSI-906 treatment.
-
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are IGF-1R antagonists and how do they work? [synapse.patsnap.com]
- 8. Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor‐κB signaling in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor-κB signaling in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A phase 2 study of OSI-906 (linsitinib, an insulin-like growth factor receptor-1 inhibitor) in patients with asymptomatic or mildly symptomatic (non-opioid requiring) metastatic castrate resistant prostate cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IGF and mTOR pathway expression and in vitro effects of linsitinib and mTOR inhibitors in adrenocortical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of the antitumor drug OSI-906, a dual inhibitor of IGF-1 receptor and insulin receptor, on the glycemic control, β-cell functions, and β-cell proliferation in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Linsitinib Technical Support Center: Minimizing Degradation in Storage & Handling
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for storing, handling, and troubleshooting linsitinib (OSI-906) to ensure its stability and integrity throughout experimental workflows. By understanding the chemical properties of linsitinib and the factors that contribute to its degradation, you can ensure the reproducibility and accuracy of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding linsitinib stability and storage.
Q1: What are the recommended storage conditions for solid linsitinib powder?
Solid linsitinib is typically a yellow crystalline solid and should be stored at -20°C for long-term stability.[1] Some suppliers suggest that storage at 4°C with a desiccant is also acceptable for shorter periods, providing the product remains dry.[2] The key is to minimize exposure to moisture and elevated temperatures. For unopened packages, the solid powder is generally stable for at least one year under proper conditions.[2]
Q2: How should I prepare and store linsitinib stock solutions?
The most common solvent for linsitinib is dimethyl sulfoxide (DMSO).[3][4] Linsitinib is highly soluble in DMSO, with concentrations of 84 mg/mL (199.29 mM) or higher being achievable.[3]
-
Preparation: To ensure complete dissolution, you may need to warm the solution briefly to 37°C or use an ultrasonic bath.[5] Always use fresh, anhydrous (moisture-free) DMSO, as moisture can reduce the solubility and stability of linsitinib.[3][6]
-
Storage: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots must be stored at -20°C.[1][2] Under these conditions, DMSO stock solutions are reported to be stable for several months.[2][5]
Q3: Is linsitinib soluble in other solvents? How stable is it in aqueous solutions?
Linsitinib has limited solubility in other common laboratory solvents. It is sparingly soluble in ethanol (EtOH), often requiring gentle warming to dissolve.[1][4][5] It is considered insoluble in water.[3]
For experiments requiring aqueous buffers, it is recommended to first dissolve linsitinib in a solvent like DMSO or dimethyl formamide (DMF) and then dilute this stock into the aqueous buffer of choice.[4] However, aqueous solutions of linsitinib are not stable and should be prepared fresh for immediate use. It is not recommended to store aqueous solutions for more than one day.[4]
Q4: Is linsitinib sensitive to light?
While specific photodegradation studies for linsitinib are not extensively published, many complex organic molecules with aromatic structures can be susceptible to degradation upon exposure to UV or even ambient light.[7][8] As a best practice, both solid linsitinib and its solutions should be protected from light by storing them in amber vials or by wrapping containers in aluminum foil.
Q5: What are the visible signs that my linsitinib may have degraded?
Visible signs of degradation can include:
-
Color Change: A noticeable change from its typical yellow solid appearance.
-
Precipitation: The appearance of solid material in a solution that was previously clear, especially after thawing. This could indicate reduced solubility due to degradation or solvent contamination (e.g., with water).
-
Inconsistent Experimental Results: The most critical indicator is often a loss of biological activity, leading to variability or a lack of expected effects in your assays.
If degradation is suspected, a chemical analysis is the only definitive way to confirm purity.
Troubleshooting Guide: Inconsistent Results & Suspected Degradation
Use this guide to diagnose and resolve issues that may be linked to linsitinib instability.
| Problem Observed | Potential Root Cause | Recommended Action & Scientific Rationale |
| Loss of Potency / Inconsistent IC50 Values in Assays | Degradation of linsitinib in stock or working solutions. | 1. Prepare Fresh Solutions: Immediately prepare a new stock solution from solid powder and fresh, anhydrous DMSO. Prepare working dilutions from this new stock just before use. Rationale: The most common failure point is the stability of the compound in solution, especially after multiple freeze-thaw cycles or long-term storage. |
| Precipitate Forms in Stock Solution Upon Thawing | 1. Poor solubility due to moisture contamination in DMSO. 2. Concentration is too high for stable storage at -20°C. | 1. Use Anhydrous DMSO: Discard the current stock and prepare a new one using a fresh, sealed bottle of anhydrous DMSO.[3][6] 2. Gently Re-dissolve: Warm the vial to 37°C and vortex or sonicate to see if the precipitate redissolves.[5] If it does, use it immediately and consider preparing future stocks at a slightly lower concentration. Rationale: Water introduced into DMSO can significantly lower the solubility of hydrophobic compounds like linsitinib, causing it to crash out of solution, especially at low temperatures. |
| Variability Between Different Aliquots of the Same Stock | Incomplete initial dissolution or non-homogenous freezing/thawing. | 1. Ensure Complete Initial Dissolution: When first preparing the stock, ensure no solid particles are visible. Use sonication if necessary.[5] 2. Vortex Before Use: After thawing an aliquot, always bring it to room temperature and vortex gently to ensure a homogenous solution before making dilutions. Rationale: If a solution is not fully homogenous before aliquoting and freezing, different vials can have slightly different effective concentrations. |
| Gradual Decline in Efficacy Over Several Weeks/Months | Slow degradation due to suboptimal storage (e.g., frequent opening of the main container, light exposure, temperature fluctuations). | 1. Review Storage Protocol: Ensure the solid compound is stored desiccated and protected from light at -20°C. Ensure DMSO aliquots are single-use. 2. Perform a Purity Check: If possible, analyze the compound's purity using HPLC (see protocol below). Rationale: The main metabolic pathways for linsitinib in vivo are oxidation and sulfate conjugation.[9] Similar oxidative processes could occur slowly over time in storage if the compound is not properly protected from air and light. |
Data Summary: Storage & Handling Parameters
| Form | Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | N/A | -20°C (preferred) or 4°C (short-term) | >1 year at -20°C[2] | Store in a tightly sealed container with a desiccant to protect from moisture. Protect from light. |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 6 months[2] | Use anhydrous DMSO.[3][6] Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. |
| Working Solution | Aqueous Buffer (diluted from DMSO stock) | Room Temperature or 4°C | < 24 hours[4] | Prepare fresh immediately before each experiment. Linsitinib is sparingly soluble and unstable in aqueous media. |
Experimental Protocols & Workflows
Workflow: Troubleshooting Linsitinib Degradation
This decision tree illustrates a logical workflow for identifying and resolving issues related to potential compound degradation.
Caption: A decision tree for troubleshooting linsitinib stability issues.
Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method to quickly assess the purity of linsitinib and detect major degradation products. Method optimization may be required based on available equipment.
Objective: To separate linsitinib from potential impurities and degradation products.
Materials:
-
Linsitinib sample (dissolved in mobile phase or DMSO)
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
-
HPLC-grade solvents
Methodology:
-
Sample Preparation: Prepare a ~1 mg/mL solution of linsitinib solid in DMSO. Dilute this 1:100 in the initial mobile phase composition (e.g., 90% A:10% B).
-
HPLC Conditions:
-
Column: C18, maintained at ambient temperature.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 10% B
-
18-22 min: Re-equilibration at 10% B
-
-
-
Data Analysis:
-
Analyze the chromatogram for a fresh, high-quality standard of linsitinib to determine its retention time.
-
Analyze the chromatogram of the suspect sample.
-
Calculate the purity by dividing the peak area of linsitinib by the total area of all peaks in the chromatogram. A significant decrease in the main peak's area or the appearance of new peaks (especially earlier-eluting, more polar ones) indicates degradation.
-
References
-
Cellagen Technology. (n.d.). OSI-906 (Linsitinib) Product Specification Sheet. [Link]
-
Poondru, S., et al. (2016). Mass Balance, Pharmacokinetics, and Metabolism of Linsitinib in Cancer Patients. Cancer Chemotherapy and Pharmacology, 77(4), 745-755. [Link]
-
Schöneich, C. (2025). Near UV and visible light photo-degradation of therapeutic proteins: reaction mechanisms and significance for the development of pharmaceutical formulations. Redox Biochemistry and Chemistry. [Link]
-
Lorenz, C., et al. (2024). UV photo-degradation of the secondary lichen substance parietin: A multi-spectroscopic analysis in astrobiology perspective. Life Sciences in Space Research, 41, 191-201. [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. cellagentech.com [cellagentech.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Near UV and visible light photo-degradation of therapeutic proteins: reaction mechanisms and significance for the development of pharmaceutical formulations | Semantic Scholar [semanticscholar.org]
- 8. UV photo-degradation of the secondary lichen substance parietin: A multi-spectroscopic analysis in astrobiology perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass balance, pharmacokinetics, and metabolism of linsitinib in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in OSI-906 Xenograft Tumor Growth Inhibition
Welcome to the technical support center for OSI-906 (linsitinib) xenograft studies. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the inherent variability in xenograft tumor growth inhibition experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the robustness and reproducibility of your preclinical data.
Introduction to OSI-906 and Inherent Experimental Challenges
OSI-906, also known as linsitinib, is a potent and selective dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] These receptors are key components of a complex signaling network that is crucial for cell proliferation, growth, and survival.[3] Dysregulation of the IGF-1R signaling pathway is implicated in the progression of numerous cancers, making it a compelling therapeutic target.[4][5]
However, preclinical evaluation of OSI-906 in xenograft models can be challenging due to biological and technical variability. This can manifest as inconsistent tumor growth rates and variable responses to treatment, complicating data interpretation. This guide provides a structured approach to identifying and mitigating these sources of variability.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during OSI-906 xenograft studies in a question-and-answer format.
A. Experimental Design & Setup
Question 1: We are observing significant inter-animal variability in tumor growth within the same treatment group. What are the likely causes and how can we minimize this?
Answer: Inter-animal variability is a common challenge in xenograft studies and can stem from multiple factors.[6]
-
Intrinsic Tumor Heterogeneity: The cancer cell line itself may not be homogenous, containing subclones with different growth rates.[6] To address this, it's crucial to use cells with a low passage number and ensure a consistent cell culture practice.
-
Animal-Specific Factors: The age, weight, and overall health of the mice can significantly impact tumor engraftment and growth.[7] It is recommended to use mice within a narrow age (e.g., 4-6 weeks) and weight range. Additionally, ensure that the animals are housed in a specific pathogen-free (SPF) environment to prevent infections that could affect tumor growth.[8]
-
Inoculation Technique: Inconsistent cell injection technique is a major source of variability. This includes the number of cells injected, the injection volume, the site of injection, and the depth of injection (subcutaneous vs. intradermal or intramuscular).[7][9] A standardized protocol and adequate training for all personnel performing the injections are essential. The use of Matrigel or other basement membrane extracts can sometimes improve tumor take rates and consistency.[10]
Question 2: Our control group tumors are growing slower than expected based on published data for the cell line. What could be the issue?
Answer: Slower than expected tumor growth in the control group can compromise the therapeutic window for evaluating OSI-906 efficacy.
-
Cell Line Viability and Passage Number: Ensure the cells used for implantation are in the logarithmic growth phase and have high viability.[7] High passage numbers can lead to altered growth characteristics. It is advisable to restart cultures from a low-passage frozen stock.
-
Mycoplasma Contamination: Mycoplasma infection can alter cell metabolism and proliferation, impacting tumor growth.[7] Regularly test your cell lines for mycoplasma contamination.
-
Suboptimal Animal Model: The chosen immunodeficient mouse strain (e.g., Nude, NOD-Scid, NSG) can influence tumor engraftment and growth rates.[7] The degree of immune deficiency can affect the tumor microenvironment.
B. Animal & Tumor Model Considerations
Question 3: We are using a patient-derived xenograft (PDX) model and see a progressive increase in tumor growth rate with each passage. Is this normal?
Answer: Yes, it is a documented phenomenon that some PDX models exhibit an increased growth rate with successive passages in mice.[11] This is thought to be due to the selection of more aggressive tumor cell clones that are better adapted to the murine microenvironment. It is crucial to document the passage number for all experiments and to use tumors from a consistent and narrow range of passages for any given study to ensure comparability.
Question 4: How critical is the choice of tumor implantation site?
Answer: The implantation site can significantly influence tumor growth due to differences in vascularization. The flank is a common and generally consistent site for subcutaneous xenografts. Injecting into a highly vascularized area, such as the fat pad near the neck, can sometimes promote better tumor growth. Consistency in the injection site across all animals in a study is paramount.
C. OSI-906 Formulation & Dosing
Question 5: We are having trouble with the solubility and stability of our OSI-906 formulation for oral gavage. What is a recommended vehicle?
Answer: OSI-906 is a small molecule that requires a suitable vehicle for oral administration to ensure consistent bioavailability. While specific formulations can be proprietary, a common approach for preclinical in vivo studies involves a multi-component vehicle. A frequently used formulation consists of a mixture of DMSO, PEG300, Tween 80, and water or saline.[12] For example, a stock solution in DMSO can be diluted with PEG300, followed by the addition of Tween 80 and finally water or saline.[12] It is critical to prepare the formulation fresh daily and ensure it is a homogenous suspension or solution before administration.
Question 6: What is the recommended dose and schedule for OSI-906 in xenograft studies, and how does this relate to its pharmacokinetic/pharmacodynamic (PK/PD) profile?
Answer: The optimal dose and schedule for OSI-906 can vary depending on the tumor model and the specific research question.
-
Dosing Range: Preclinical studies have reported effective doses ranging from 25 mg/kg to 75 mg/kg administered orally once daily.[12] At 75 mg/kg, OSI-906 has been shown to induce tumor regression in some models, while 25 mg/kg may result in tumor growth inhibition.[12]
-
PK/PD Relationship: The pharmacokinetic profile of OSI-906 is characterized by rapid absorption, with maximum plasma concentrations reached within a few hours.[13][14] The half-life in mice is approximately 2.14 hours.[12] The pharmacodynamic effects, such as inhibition of IGF-1R phosphorylation, can be sustained for a longer period.[12] It is advisable to perform a pilot PK/PD study in your specific model to correlate drug exposure with target inhibition and antitumor efficacy.[15] This will help in optimizing the dosing regimen.
| Parameter | Value in Mice | Reference |
| Effective Oral Dose | 25-75 mg/kg, once daily | [12] |
| Plasma Half-life (t1/2) | ~2.14 hours | [12] |
| Time to Max. Concentration (Tmax) | ~3.0 hours (in humans) | [13][14] |
Question 7: We are observing hyperglycemia in our treated mice. Is this an expected side effect of OSI-906?
Answer: Yes, hyperglycemia is a known and expected on-target toxicity of dual IGF-1R/IR inhibitors like OSI-906.[16][17] Inhibition of the insulin receptor disrupts normal glucose homeostasis. It is important to monitor blood glucose levels in the treated animals, especially at higher doses. If severe hyperglycemia is observed, a dose reduction or adjustment of the treatment schedule may be necessary.
D. Data Analysis & Interpretation
Question 8: What is the best way to analyze and represent our tumor growth data to account for initial tumor size variability?
Answer: It is a standard practice to randomize animals into treatment groups when tumors reach a specific size range (e.g., 100-200 mm³). However, some variability in initial tumor volume is unavoidable.
-
Normalization: To account for this, tumor growth data is often presented as a percentage of the initial tumor volume or as a change in tumor volume from baseline.
-
Statistical Analysis: A repeated-measures analysis of variance (ANOVA) or a mixed-effects model can be used to analyze the longitudinal tumor growth data.[11] For endpoint analysis, the tumor/control (T/C) ratio is a commonly used metric.[18]
II. Key Experimental Protocols
Protocol 1: Preparation of OSI-906 for Oral Gavage
This protocol provides a general guideline. The final formulation may need to be optimized for your specific experimental conditions.
-
Materials:
-
OSI-906 (linsitinib) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile water or 0.9% saline
-
-
Procedure:
-
Prepare a stock solution of OSI-906 in DMSO (e.g., 100 mg/mL). Ensure it is fully dissolved.
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution (e.g., to achieve a final concentration of 40% PEG300). Mix thoroughly until the solution is clear.
-
Add Tween 80 (e.g., to a final concentration of 5%). Mix well.
-
Slowly add sterile water or saline to reach the final desired volume and concentration.
-
Vortex the final formulation to ensure a homogenous suspension.
-
Prepare this formulation fresh daily and keep it on ice until administration.
-
Protocol 2: Subcutaneous Tumor Cell Implantation
This protocol outlines the standard procedure for establishing subcutaneous xenografts.
-
Cell Preparation:
-
Culture the chosen cancer cell line under standard conditions, ensuring they are free of mycoplasma contamination.[7]
-
Harvest cells that are in the logarithmic growth phase using trypsin.[7]
-
Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS) to remove any residual trypsin.
-
Resuspend the cells in serum-free medium or PBS at the desired concentration (e.g., 1 x 10⁷ cells/mL). Keep the cell suspension on ice.[7]
-
If using a basement membrane extract like Matrigel, mix the cell suspension with an equal volume of cold Matrigel just before injection. Keep the mixture on ice at all times.[10]
-
-
Animal Procedure:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Shave the hair from the injection site (typically the right flank).
-
Cleanse the injection site with an alcohol wipe.
-
Using a 27- or 30-gauge needle, inject the cell suspension (typically 100-200 µL) subcutaneously.[7]
-
Monitor the mice for tumor growth, which can be measured with calipers 2-3 times per week.
-
III. Visualizing Key Concepts
Signaling Pathway of IGF-1R/IR and Inhibition by OSI-906
Caption: OSI-906 inhibits the IGF-1R/IR signaling cascade.
Workflow for a Typical OSI-906 Xenograft Study
Caption: A streamlined workflow for OSI-906 xenograft studies.
IV. Conclusion
Addressing variability in OSI-906 xenograft studies requires a multi-faceted approach that encompasses careful experimental design, standardized procedures, and a thorough understanding of the agent's mechanism of action. By systematically troubleshooting potential sources of variability, from cell culture to data analysis, researchers can enhance the quality and reliability of their preclinical findings. This guide serves as a foundational resource to empower you in conducting robust and reproducible in vivo pharmacology studies with OSI-906.
V. References
-
Vertex AI Search. (n.d.). Insulin Signaling Network in Cancer. Retrieved January 3, 2026, from
-
Selleck Chemicals. (n.d.). Linsitinib (OSI-906) IGF-1R/Insulin Receptor Inhibitor | Mechanism. Retrieved January 3, 2026, from
-
MDPI. (2021, January 8). Disrupting Insulin and IGF Receptor Function in Cancer. Retrieved January 3, 2026, from
-
MedChemExpress. (n.d.). Linsitinib (OSI-906) | IGF-1R/Insulin Receptor Inhibitor. Retrieved January 3, 2026, from
-
SpringerLink. (n.d.). Insulin receptor and cancer. Retrieved January 3, 2026, from
-
National Institutes of Health. (n.d.). Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. Retrieved January 3, 2026, from
-
Cancer Research. (2005, May 1). Targeting the IGF1R signaling pathway: Clinical implications. Retrieved January 3, 2026, from
-
Taylor & Francis Online. (n.d.). Targeting the insulin-like growth factor 1 receptor (IGF1R) signaling pathway for cancer therapy. Retrieved January 3, 2026, from
-
PubMed Central. (2011, December 6). The Insulin Receptor: A New Target for Cancer Therapy. Retrieved January 3, 2026, from
-
National Institutes of Health. (n.d.). IGF-1 Receptor and Adhesion Signaling: An Important Axis in Determining Cancer Cell Phenotype and Therapy Resistance. Retrieved January 3, 2026, from
-
AACR Publications. (n.d.). A Tale of Two Receptors: Insulin and Insulin-Like Growth Factor Signaling in Cancer. Retrieved January 3, 2026, from
-
PubMed Central. (n.d.). Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies. Retrieved January 3, 2026, from
-
National Institutes of Health. (n.d.). Linsitinib - PubChem. Retrieved January 3, 2026, from
-
PubMed. (n.d.). Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor. Retrieved January 3, 2026, from
-
Benchchem. (n.d.). Efficacy of OSI-906 (Linsitinib) in Patient-Derived Xenografts: A Comparative Analysis. Retrieved January 3, 2026, from
-
National Institutes of Health. (2024, December 11). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. Retrieved January 3, 2026, from
-
PubMed. (n.d.). Mass balance, pharmacokinetics, and metabolism of linsitinib in cancer patients. Retrieved January 3, 2026, from
-
Yeasen. (2025, August 10). Subcutaneous Tumor Xenograft Models in Immunodeficient Mice. Retrieved January 3, 2026, from
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved January 3, 2026, from
-
ResearchGate. (2025, August 6). Mass balance, pharmacokinetics, and metabolism of linsitinib in cancer patients. Retrieved January 3, 2026, from
-
PubMed. (2019, March 12). Pharmacokinetics and pharmacodynamics of a single dose Nilotinib in individuals with Parkinson's disease. Retrieved January 3, 2026, from
-
National Institutes of Health. (n.d.). A Phase I Dose‐Escalation Study of Linsitinib (OSI‐906), a Small‐Molecule Dual Insulin‐Like Growth Factor‐1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer. Retrieved January 3, 2026, from
-
PubMed Central. (n.d.). Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors. Retrieved January 3, 2026, from
-
Ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved January 3, 2026, from
-
AACR Journals. (2023, January 3). IGF1R Inhibition Enhances the Therapeutic Effects of G q/11 Inhibition in Metastatic Uveal Melanoma Progression. Retrieved January 3, 2026, from
-
AACR Journals. (2014, October 1). Abstract 698: Variability in xenograft growth rates can be explained by intra-tumor evolutionary dynamics. Retrieved January 3, 2026, from
-
National Institutes of Health. (n.d.). Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma. Retrieved January 3, 2026, from
-
ResearchGate. (n.d.). Effects of co-targeting IGF-1R and Src on the growth of xenograft tumors.... Retrieved January 3, 2026, from
-
Etherions. (2025, December 5). IGF-1R Inhibitor Linsitinib (OSI-906): What It Is & How It Works. Retrieved January 3, 2026, from
-
PubMed Central. (n.d.). Subcutaneous Xenograft Models for Studying PDT in vivo. Retrieved January 3, 2026, from
-
SpringerLink. (n.d.). Analysis of multiarm tumor growth trials in xenograft animals using phase change adaptive piecewise quadratic models. Retrieved January 3, 2026, from
-
National Institutes of Health. (n.d.). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Retrieved January 3, 2026, from
-
PubMed Central. (n.d.). Minimal Xenograft Tumor Growth Variability in Nude Mice Infected with Corynebacterium bovis as a Single Pathogenic Agent. Retrieved January 3, 2026, from
-
Taylor & Francis Online. (2009, September 21). Discovery of OSI-906: A Selective and Orally Efficacious Dual Inhibitor of the IGF-1 Receptor and Insulin Receptor. Retrieved January 3, 2026, from
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved January 3, 2026, from
-
Oncotarget. (2016, February 16). Patient-derived xenograft (PDX) tumors increase growth rate with time. Retrieved January 3, 2026, from
-
PubMed Central. (2023, March 15). Preclinical evaluation of Insulin-like growth factor receptor 1 (IGF1R) and Insulin Receptor (IR) as a therapeutic targets in triple negative breast cancer. Retrieved January 3, 2026, from
-
PubMed. (n.d.). Optimising in vivo pharmacology studies--Practical PKPD considerations. Retrieved January 3, 2026, from
-
PubMed. (2011, May 15). 18FDG-PET predicts pharmacodynamic response to OSI-906, a dual IGF-1R/IR inhibitor, in preclinical mouse models of lung cancer. Retrieved January 3, 2026, from
-
ZAGENO. (2021, August 20). How to Troubleshoot Experiments that Just Aren't Working | Blog. Retrieved January 3, 2026, from
-
Charles River. (2024, October 17). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Retrieved January 3, 2026, from
-
PubMed Central. (2024, October 28). Dietary or pharmacological inhibition of insulin-like growth factor-1 protects from renal ischemia-reperfusion injury in mice. Retrieved January 3, 2026, from
-
PubMed. (n.d.). A Phase I Dose-Escalation Study of Linsitinib (OSI-906), a Small-Molecule Dual Insulin-Like Growth Factor-1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer. Retrieved January 3, 2026, from
-
NCBI Bookshelf. (2012, May 1). In Vivo Assay Guidelines - Assay Guidance Manual. Retrieved January 3, 2026, from
Sources
- 1. Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Minimal Xenograft Tumor Growth Variability in Nude Mice Infected with Corynebacterium bovis as a Single Pathogenic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Mass balance, pharmacokinetics, and metabolism of linsitinib in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Phase I Dose‐Escalation Study of Linsitinib (OSI‐906), a Small‐Molecule Dual Insulin‐Like Growth Factor‐1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dietary or pharmacological inhibition of insulin-like growth factor-1 protects from renal ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Linsitinib Acquired Resistance: A Technical Support Guide for In Vitro Research
Introduction
Welcome to the technical support center for linsitinib (OSI-906). This guide is designed for researchers, scientists, and drug development professionals who are investigating the efficacy of linsitinib, a potent dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] While linsitinib effectively inhibits the IGF-1R signaling cascade, leading to reduced cell proliferation and apoptosis in sensitive cell lines, the emergence of acquired resistance is a significant challenge in both preclinical and clinical settings.[3][4]
This document provides a comprehensive troubleshooting framework to help you identify, characterize, and potentially overcome acquired resistance to linsitinib in your in vitro models. We will delve into the underlying molecular mechanisms, provide detailed experimental protocols, and offer field-proven insights to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for linsitinib? A1: Linsitinib is a small-molecule tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding pocket of the IGF-1R and IR kinase domains.[2] This binding prevents receptor autophosphorylation upon ligand (IGF-1, IGF-2) binding, thereby blocking the activation of downstream pro-survival and proliferative signaling pathways, primarily the PI3K/AKT/mTOR and RAS/MAPK (ERK) pathways.[1][3][4]
Q2: What are the initial signs of acquired resistance in my cell culture? A2: The primary indicator is a rightward shift in the dose-response curve, resulting in a significantly increased half-maximal inhibitory concentration (IC50). Phenotypically, you will observe that your cells, which were previously sensitive, resume proliferation and survival at linsitinib concentrations that were once cytotoxic or cytostatic.
Q3: How long does it typically take to develop a linsitinib-resistant cell line? A3: The timeline can vary significantly based on the cell line's genomic stability and the drug administration protocol. Generally, it involves continuous exposure to incrementally increasing concentrations of linsitinib over several weeks to months.[5]
Q4: Is upregulation of drug efflux pumps a common mechanism for linsitinib resistance? A4: This is a nuanced issue. While overexpression of ATP-binding cassette (ABC) transporters is a classic mechanism of multidrug resistance, it is an unlikely cause of acquired resistance specifically to linsitinib. In fact, studies have shown that linsitinib can inhibit the function of ABCG2 and ABCC10 transporters.[1][6] Therefore, if your cells show broad cross-resistance to other compounds, this mechanism is worth investigating, but it is not a primary candidate for linsitinib-specific resistance.
Troubleshooting Guide: Diagnosing Linsitinib Resistance
This section is structured around common experimental observations. For each observation, we propose a logical workflow to diagnose the underlying resistance mechanism.
Scenario 1: Loss of Linsitinib Efficacy Despite Confirmed Target Inhibition
You've performed a dose-response assay and confirmed a high IC50 value in your resistant cell line. Your first mechanistic step is a Western blot, which reveals that phospho-IGF-1R (p-IGF-1R) levels are successfully reduced by linsitinib, yet the cells continue to proliferate. This is a classic sign of bypass pathway activation.
Caption: Diagnostic workflow for bypass pathway activation.
| Pathway Component | Function in Resistance | Recommended Action |
| p-AKT / p-ERK | Indicates reactivation of the core PI3K or MAPK pathways downstream of IGF-1R. | Screen for mutations in KRAS, BRAF, PIK3CA. Investigate other Receptor Tyrosine Kinases (RTKs) like EGFR or MET for overexpression/activation. |
| p-p65 (NF-κB) | Activation of the NF-κB pathway has been shown to mediate intrinsic resistance to linsitinib by reducing apoptosis.[4][7] | Confirm with Western blot and test synergy with an NF-κB inhibitor (e.g., JSH-23).[4] |
| p-Src | Reciprocal co-activation of Src kinase can occur following linsitinib treatment, providing a parallel survival signal.[8] | Confirm with Western blot for p-Src (Y416) and test synergy with a Src family kinase inhibitor (e.g., Dasatinib). |
Scenario 2: Linsitinib Fails to Inhibit IGF-1R Phosphorylation
In this scenario, your Western blot shows that linsitinib is no longer able to reduce the levels of p-IGF-1R in your resistant cells, even at high concentrations. This points to a mechanism that directly affects the drug-target interaction.
Caption: Workflow for investigating direct drug-target alterations.
-
Gatekeeper Mutations: While not yet widely documented for linsitinib, secondary mutations within the kinase domain are a common resistance mechanism for many TKIs.[9][10] A mutation in the "gatekeeper" residue can sterically hinder the binding of the inhibitor without compromising the kinase's ability to bind ATP. Sanger or next-generation sequencing of the IGF1R gene from your resistant cells is the definitive method to investigate this.
-
Target Amplification: A significant increase in the copy number of the IGF1R gene can lead to such high levels of protein expression that the intracellular concentration of linsitinib is insufficient to achieve complete inhibition. This can be assessed using quantitative PCR (qPCR) to measure gene copy number or Fluorescence In Situ Hybridization (FISH).
Key Experimental Protocols
Protocol 1: Generation of a Linsitinib-Resistant Cell Line
This protocol describes a standard method for inducing drug resistance through continuous, escalating dose exposure.[5][11]
-
Phase 1: Determine Initial Sensitivity (IC50)
-
Plate your parental cell line in 96-well plates.
-
Perform a dose-response assay with linsitinib over a wide concentration range (e.g., 1 nM to 50 µM) for 72 hours.
-
Use a cell viability assay (e.g., CellTiter-Glo®, MTT) to determine the IC50 value.
-
-
Phase 2: Resistance Induction
-
Culture the parental cells in a larger format (e.g., T-75 flask).
-
Begin treating the cells with linsitinib at a concentration equal to the IC20 or IC30 (the concentration that inhibits 20-30% of growth).
-
Monitor the cells daily. Initially, you will observe significant cell death and reduced proliferation.
-
Maintain the culture by changing the medium with fresh, drug-containing medium every 2-3 days.
-
Once the surviving cells repopulate the flask and resume a stable growth rate (this may take weeks), passage them and increase the linsitinib concentration by 1.5- to 2-fold.[5]
-
Repeat this cycle of adaptation and dose escalation.
-
-
Phase 3: Validation and Cryopreservation
-
After several months, you should have a population of cells that can proliferate steadily in a high concentration of linsitinib (e.g., 5-10x the parental IC50).
-
Establish this as your resistant cell line. Confirm the new, higher IC50 value by performing a dose-response assay on both the resistant and parental lines side-by-side.
-
Cryopreserve stocks of the resistant cells at various passage numbers to ensure reproducibility. Maintain a continuous culture in the presence of the selective pressure (linsitinib) to prevent reversion.
-
Protocol 2: Western Blot for Key Signaling Proteins
This protocol provides a general workflow for assessing the phosphorylation status of IGF-1R and downstream signaling nodes like AKT and ERK.[12][13]
-
Cell Lysis
-
Plate both parental and resistant cells and allow them to adhere.
-
Starve the cells in serum-free media for 12-24 hours.
-
Treat the cells with linsitinib at a relevant concentration (e.g., 1 µM) for 2-4 hours. Include a DMSO vehicle control.
-
Optionally, stimulate with IGF-1 (e.g., 50 ng/mL) for 15 minutes before lysis.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody overnight at 4°C. Use antibodies specific to the phosphorylated form of your target (e.g., anti-p-IGF-1R Tyr1135/1136, anti-p-AKT Ser473, anti-p-ERK1/2 Thr202/Tyr204).
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-IGF-1R, anti-AKT, anti-ERK) or a housekeeping protein like β-actin.
-
Visualizing the Core Pathway and Resistance Mechanisms
Caption: IGF-1R signaling and key linsitinib resistance bypass pathways.
References
-
Zhang, H., et al. (2014). Linsitinib (OSI-906) antagonizes ATP-binding cassette subfamily G member 2 and subfamily C member 10-mediated drug resistance. PubMed. Available at: [Link]
-
Luffy, M., et al. (2024). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. Frontiers in Immunology. Available at: [Link]
-
Wagner, S., et al. (2023). Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. Frontiers in Endocrinology. Available at: [Link]
-
Liu, J., et al. (2017). Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor‐κB signaling in esophageal squamous cell carcinoma. Cancer Medicine. Available at: [Link]
-
Liu, J., et al. (2017). Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor-κB signaling in esophageal squamous cell carcinoma. PubMed. Available at: [Link]
-
ResearchGate. (2015). Basic Western Blot Protocol AKT Buffer Solutions. ResearchGate. Available at: [Link]
-
de Groot, S., et al. (2020). IGF-1R pathway activation as putative biomarker for linsitinib therapy to revert tamoxifen resistance in ER-positive breast cancer. International Journal of Cancer. Available at: [Link]
-
Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. Available at: [Link]
-
Bao, J., et al. (2015). Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. Figshare. Available at: [Link]
-
Liu, J., et al. (2017). Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor-κB signaling in esophageal squamous cell carcinoma. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2020). Western blot analysis of ERK, p-ERK, Akt, and p-Akt expression after RSC96 co-cultures with scaffolds. ResearchGate. Available at: [Link]
-
Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]
-
Lin, Y., et al. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. National Institutes of Health. Available at: [Link]
-
Creative Bioarray. Establishment of Drug-resistant Cell Lines. Creative Bioarray. Available at: [Link]
-
Grohar, P. J., et al. (2020). Unraveling the Resistance of IGF-Pathway Inhibition in Ewing Sarcoma. National Institutes of Health. Available at: [Link]
-
Lee, H., et al. (2016). Linsitinib-mediated reciprocal co-activation of IGF-1R and Src confers linsitinib resistance. ResearchGate. Available at: [Link]
-
Kathawala, R. J., et al. (2015). Acquired ABC-transporter overexpression in cancer cells: transcriptional induction or Darwinian selection? National Institutes of Health. Available at: [Link]
-
Leon, G., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. National Institutes of Health. Available at: [Link]
Sources
- 1. Linsitinib (OSI-906) antagonizes ATP-binding cassette subfamily G member 2 and subfamily C member 10-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IGF‐1R pathway activation as putative biomarker for linsitinib therapy to revert tamoxifen resistance in ER‐positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-EPMC7670583 - Linsitinib (OSI-906) antagonizes ATP-binding cassette subfamily G member 2 and subfamily C member 10-mediated drug resistance. - OmicsDI [omicsdi.org]
- 4. Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor‐κB signaling in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linsitinib (OSI-906) antagonizes ATP-binding cassette subfamily G member 2 and subfamily C member 10-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to OSI-906 (Linsitinib) and Other IGF-1R Inhibitors in Breast Cancer
Introduction: The IGF-1R Signaling Axis – A Compelling, Yet Challenging, Target in Breast Cancer
The insulin-like growth factor 1 receptor (IGF-1R) signaling pathway is a critical regulator of cellular growth, proliferation, and survival.[1] Its dysregulation is a frequent event in breast carcinogenesis, contributing to tumor progression and resistance to conventional therapies.[2][3] The IGF-1R pathway, upon activation by its ligands IGF-1 and IGF-2, triggers a cascade of intracellular events, primarily through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are fundamental to cell survival and proliferation.[4][5] This central role has positioned IGF-1R as a promising therapeutic target in oncology, particularly in breast cancer where its expression can be as high as 90%.[6]
However, the clinical development of IGF-1R inhibitors has been fraught with challenges, including modest efficacy in unselected patient populations and on-target toxicities such as hyperglycemia, stemming from the high homology between IGF-1R and the insulin receptor (IR).[2][7] This guide provides a comprehensive comparison of OSI-906 (linsitinib), a dual IGF-1R/IR inhibitor, with other prominent IGF-1R inhibitors that have been evaluated in breast cancer, offering insights into their mechanisms, preclinical and clinical performance, and the experimental methodologies used for their evaluation.
The IGF-1R Signaling Pathway in Breast Cancer
A nuanced understanding of the IGF-1R signaling network is paramount for appreciating the mechanism of action of its inhibitors. The following diagram illustrates the key components and downstream effectors of this pathway.
Caption: Workflow for a typical MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. [8]2. Treatment: Replace the medium with fresh medium containing serial dilutions of the IGF-1R inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. [9]Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals. [9]6. Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of IGF-1R Pathway Phosphorylation
This technique is used to detect changes in the phosphorylation status of key proteins in the IGF-1R signaling cascade, providing a direct measure of inhibitor activity.
Caption: Workflow for Western blot analysis of phosphorylated proteins.
Step-by-Step Protocol:
-
Sample Preparation: Treat breast cancer cells with the IGF-1R inhibitor for the desired time, with or without IGF-1 stimulation. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. [10]2. Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). 4. Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. 5. Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST for phospho-antibodies) to prevent non-specific antibody binding. 6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-IGF-1R, anti-phospho-Akt).
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein) to determine the relative changes in protein phosphorylation.
In Vivo Breast Cancer Xenograft Model
This model is essential for evaluating the anti-tumor efficacy of IGF-1R inhibitors in a living organism.
Step-by-Step Protocol:
-
Cell Culture and Preparation: Culture the desired human breast cancer cell line (e.g., MCF-7, MDA-MB-231) under standard conditions. Harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells. [11][12]3. Tumor Cell Implantation: Inject the prepared cell suspension subcutaneously or into the mammary fat pad (orthotopic implantation) of the mice. [12]4. Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are established and reach a palpable size, measure their dimensions with calipers at regular intervals.
-
Treatment Administration: Randomize the tumor-bearing mice into treatment and control groups. Administer the IGF-1R inhibitor (e.g., OSI-906 via oral gavage) and vehicle control according to the planned dosing schedule and duration.
-
Efficacy Assessment: Continue to monitor tumor growth throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
-
Data Analysis: Calculate tumor growth inhibition and assess for any signs of toxicity in the treated animals.
Conclusion and Future Perspectives
The journey of IGF-1R inhibitors in breast cancer treatment has been a lesson in the complexities of targeted therapy. While preclinical studies have consistently demonstrated the anti-proliferative and pro-apoptotic effects of these agents, translating this efficacy to the clinic has been challenging. OSI-906, with its dual IGF-1R/IR inhibitory activity, represents a rational approach to circumventing potential resistance mechanisms mediated by the insulin receptor.
However, the modest clinical activity of OSI-906 and other IGF-1R inhibitors as monotherapies underscores the critical need for predictive biomarkers to identify the subset of patients whose tumors are truly dependent on this signaling pathway. Future research should focus on:
-
Biomarker Discovery: Identifying reliable biomarkers, such as specific gene expression signatures or protein phosphorylation profiles, to guide patient selection.
-
Combination Strategies: Exploring rational combinations of IGF-1R inhibitors with other targeted therapies (e.g., PI3K/mTOR inhibitors, CDK4/6 inhibitors) or chemotherapy to overcome resistance and enhance anti-tumor activity. [13]* Understanding Resistance Mechanisms: Elucidating the molecular mechanisms that drive both intrinsic and acquired resistance to IGF-1R inhibition.
By addressing these key areas, the full therapeutic potential of IGF-1R inhibitors like OSI-906 in the treatment of breast cancer may yet be realized.
References
-
Breast Cancer Xenograft Murine Models. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Inhibition of insulin-like growth factor-1 receptor signaling enhances growth-inhibitory and proapoptotic effects of gefitinib (Iressa) in human breast cancer cells. (n.d.). Breast Cancer Research. Retrieved from [Link]
-
Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (n.d.). Translational Cancer Research. Retrieved from [Link]
-
Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor. (2009). Future Medicinal Chemistry. Retrieved from [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link]
-
Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer. (2020). JoVE. Retrieved from [Link]
-
Ganitumab with either exemestane or fulvestrant for postmenopausal women with advanced, hormone-receptor-positive breast cancer: a randomised, controlled, double-blind, phase 2 trial. (2013). The Lancet Oncology. Retrieved from [Link]
-
Diversity of insulin and IGF signaling in breast cancer: implications for therapy. (2021). Endocrine-Related Cancer. Retrieved from [Link]
-
10 Tips for Western Blot Detection of Phosphorylation Events. (2019). Bio-Rad. Retrieved from [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]
-
Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. (2023). BCTT. Retrieved from [Link]
-
Breast cancer animal models and applications. (2022). Cancer Biology & Medicine. Retrieved from [Link]
-
MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]
-
The Insulin-like Growth Factor Signaling Pathway in Breast Cancer: An Elusive Therapeutic Target. (2022). MDPI. Retrieved from [Link]
-
Role of IGF1R in Breast Cancer Subtypes, Stemness, and Lineage Differentiation. (2019). Frontiers in Endocrinology. Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]
-
Role of the IGF-1 Axis in Overcoming Resistance in Breast Cancer. (2021). Frontiers in Endocrinology. Retrieved from [Link]
-
IGF-1R as an anti-cancer target—trials and tribulations. (2013). Chinese Journal of Cancer. Retrieved from [Link]
-
IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons. (2009). Journal of Mammary Gland Biology and Neoplasia. Retrieved from [Link]
-
The adverse events profile of anti-IGF-1R monoclonal antibodies in cancer therapy. (2014). British Journal of Clinical Pharmacology. Retrieved from [Link]
-
IC 50 and sensitive/resistant classification of each cell line to IGF-IR inhibitor BMS-536924. (n.d.). ResearchGate. Retrieved from [Link]
-
IGF-1R inhibitors in cancer: A review of available evidence and future outlook. (2023). Cancer Treatment and Research Communications. Retrieved from [Link]
-
Activation Versus Inhibition of IGF1R: A Dual Role in Breast Tumorigenesis. (2022). Frontiers in Endocrinology. Retrieved from [Link]
-
IC50 values for breast cancer and normal cell lines after 24 h, 48 h... (n.d.). ResearchGate. Retrieved from [Link]
-
Linsitinib is able to block IGF‐1R pathway signaling and reverse... (n.d.). ResearchGate. Retrieved from [Link]
-
IGF‐1R pathway activation as putative biomarker for linsitinib therapy to revert tamoxifen resistance in ER‐positive breast cancer. (2020). International Journal of Cancer. Retrieved from [Link]
-
IGF-1R pathway activation as putative biomarker for linsitinib therapy to revert tamoxifen resistance in ER-positive breast cancer. (2020). International Journal of Cancer. Retrieved from [Link]
-
Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors. (2015). Clinical Cancer Research. Retrieved from [Link]
-
Preclinical evaluation of Insulin-like growth factor receptor 1 (IGF1R) and Insulin Receptor (IR) as a therapeutic targets in triple negative breast cancer. (2023). PLOS ONE. Retrieved from [Link]
-
Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. (2024). Frontiers in Endocrinology. Retrieved from [Link]
-
Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. (2024). Frontiers in Endocrinology. Retrieved from [Link]
-
Activation Versus Inhibition of IGF1R: A Dual Role in Breast Tumorigenesis. (2022). Frontiers in Endocrinology. Retrieved from [Link]
-
Insulin Growth Factor 1 Receptor (IGF-1R) Inhibitor, Linsitinib (OSI-906) in Combination with Bortezomib and Dexamethasone Demonstrates Favorable Safety Prolife and Clinical Activity in Patients with Relapsed/Refractory Multiple Myeloma. (2012). Blood. Retrieved from [Link]_
-
The adverse events profile of anti-IGF-1R monoclonal antibodies in cancer therapy. (2014). British Journal of Clinical Pharmacology. Retrieved from [Link]
-
Phase II trial of the dual IGF-1R/IR inhibitor BMS-754807 with or without letrozole in aromatase inhibitor-resistant breast cancer. (2011). Journal of Clinical Oncology. Retrieved from [Link]
-
A Phase I Dose‐Escalation Study of Linsitinib (OSI‐906), a Small‐Molecule Dual Insulin‐Like Growth Factor‐1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer. (2016). The Oncologist. Retrieved from [Link]
-
A phase 2 study of OSI-906 (linsitinib, an insulin-like growth factor receptor-1 inhibitor) in patients with asymptomatic or mildly symptomatic (non-opioid requiring) metastatic castrate resistant prostate cancer (CRPC). (2017). Investigational New Drugs. Retrieved from [Link]
Sources
- 1. Diversity of insulin and IGF signaling in breast cancer: implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Role of IGF1R in Breast Cancer Subtypes, Stemness, and Lineage Differentiation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Role of the IGF-1 Axis in Overcoming Resistance in Breast Cancer [frontiersin.org]
- 6. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IGF-1R as an anti-cancer target—trials and tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]
- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 13. IGF-1R inhibitors in cancer: A review of available evidence and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Linsitinib and Anti-IGF-1R Monoclonal Antibodies: A Technical Guide for Researchers
This guide provides a detailed comparison of two primary therapeutic modalities targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R): the small molecule tyrosine kinase inhibitor (TKI) linsitinib and the class of anti-IGF-1R monoclonal antibodies (mAbs). We will dissect their distinct mechanisms, compare their efficacy based on available preclinical and clinical data, and explore the underlying reasons for their differential performance and resistance profiles. This analysis is designed to equip researchers and drug development professionals with a nuanced understanding to inform future research and therapeutic strategies.
The IGF-1R Signaling Axis: A Critical Mediator of Growth and Disease
The IGF-1R is a transmembrane receptor tyrosine kinase that plays a pivotal role in cellular growth, proliferation, and survival.[1] Its signaling cascade, primarily activated by ligands IGF-1 and IGF-2, is crucial for normal physiological development. However, its dysregulation is implicated in the pathogenesis of various cancers and autoimmune disorders like Thyroid Eye Disease (TED).[2][3] The IGF-1R pathway shares significant homology with the insulin receptor (IR), particularly the IR-A isoform, which can also be activated by IGF-2, creating a complex and often redundant signaling network that presents challenges for targeted therapy.[4][5] Inhibition of this pathway is a validated therapeutic strategy, pursued by two distinct classes of agents.
Dueling Mechanisms: Intracellular Kinase Inhibition vs. Extracellular Blockade
The fundamental difference between linsitinib and anti-IGF-1R mAbs lies in their chemical nature and where they engage the receptor.
Linsitinib , an orally bioavailable small molecule, traverses the cell membrane to target the intracellular domain of the receptor.[6] It functions as an ATP-competitive inhibitor, binding to the tyrosine kinase domain of both IGF-1R and the insulin receptor (IR).[4][6] This binding event physically prevents the autophosphorylation of the receptor, a critical step for initiating downstream signaling through the PI3K/AKT and MAPK/ERK pathways.[6][7]
Anti-IGF-1R Monoclonal Antibodies are large protein therapeutics administered intravenously. They bind with high specificity to the extracellular α-subunit of the IGF-1R.[8][9] This interaction sterically hinders the binding of the natural ligands, IGF-1 and IGF-2, thereby preventing receptor activation.[8] Some mAbs can also trigger the internalization and subsequent degradation of the IGF-1R, effectively reducing the number of receptors on the cell surface.[10][11]
Table 1: Mechanistic Comparison of Linsitinib vs. Anti-IGF-1R mAbs
| Feature | Linsitinib | Anti-IGF-1R Monoclonal Antibodies |
|---|---|---|
| Molecule Type | Small Molecule (TKI) | Large Protein (Antibody) |
| Target Domain | Intracellular (Tyrosine Kinase Domain) | Extracellular (Ligand-Binding Domain) |
| Mechanism | ATP-competitive inhibition of autophosphorylation | Blocks ligand binding, induces internalization |
| Administration | Oral | Intravenous Infusion |
| IR Inhibition | Potent dual inhibitor of IGF-1R and IR | Variable, generally less potent IR inhibition |
| Cellular Access | Membrane permeable | Membrane impermeable |
Comparative Efficacy: A Tale of Two Contexts
Direct head-to-head clinical trials comparing linsitinib to an anti-IGF-1R mAb are not available. Therefore, efficacy must be inferred by comparing data from separate preclinical and clinical studies across different disease contexts.
Preclinical Evidence
In oncology models, both linsitinib and various mAbs have demonstrated anti-tumor activity.[8][10] However, a recent and direct comparative study in the context of Thyroid Eye Disease (TED) provided striking results. In cell lines expressing IGF-1R, linsitinib demonstrated a markedly more potent inhibition of cell proliferation at all tested concentrations compared to the FDA-approved mAb, teprotumumab.[8][12][13]
Table 2: Preclinical Comparison of Linsitinib vs. Teprotumumab in IGF-1R Expressing Cells
| Agent | Concentration | Proliferation Inhibition (%) | p-value | Reference |
|---|---|---|---|---|
| Linsitinib | 31,612.5 ng/mL | -78% | P=0.0031 | [8][14] |
| 63,225 ng/mL | -73% | P=0.0073 | [8][14] | |
| Teprotumumab | 7,903.125 ng/mL | -27% | P=0.0278 | [8][12] |
| 15,806.25 ng/mL | -31% | P=0.0059 | [8][12] |
Data synthesized from a head-to-head in vitro study. The overall comparison showed linsitinib was significantly more potent across all concentrations (P=0.0286).[8][13]
This superior in vitro potency of linsitinib could be attributed to its dual inhibition of both IGF-1R and IR, more comprehensively shutting down the signaling network.
Clinical Trial Performance
The clinical development of both drug classes has been a journey of trials and tribulations, particularly in oncology.
Anti-IGF-1R Monoclonal Antibodies: Early phase trials showed encouraging but limited single-agent activity in select cancers like Ewing sarcoma.[2][15] However, several large Phase III trials with agents like figitumumab in non-small cell lung cancer (NSCLC) were halted due to a lack of efficacy in broader patient populations.[2][10] The most significant clinical success for this class has been teprotumumab for the treatment of TED, where it demonstrated robust efficacy in reducing proptosis (eye bulging) and inflammation, leading to its regulatory approval.[1]
Linsitinib: Linsitinib's journey in oncology has been similar, with multiple Phase II and III trials in indications like adrenocortical carcinoma and NSCLC failing to meet primary endpoints for improved survival as a monotherapy.[16] However, the narrative for linsitinib has recently pivoted dramatically. In a Phase 2b/3 trial for active, moderate-to-severe TED, linsitinib became the first oral small molecule to demonstrate statistically significant efficacy.[17]
Table 3: Summary of Key Clinical Trial Outcomes
| Drug (Class) | Indication | Trial Phase | Key Efficacy Result | Status/Reference |
|---|---|---|---|---|
| Linsitinib (TKI) | Adrenocortical Carcinoma | Phase III | Did not increase survival vs. placebo | [16] |
| Wild Type GIST | Phase II | 40% clinical benefit rate at 9 months; no objective responses | [18] | |
| Thyroid Eye Disease | Phase 2b/3 | 52% proptosis responder rate (150mg BID) vs. placebo (p=0.01) | [17][19][20] | |
| Figitumumab (mAb) | Non-Small Cell Lung Cancer | Phase III | Halted due to lack of efficacy | [2][10] |
| Cixutumumab (mAb) | Sarcomas | Phase I/II | Showed encouraging activity | [2][10] |
| Teprotumumab (mAb) | Thyroid Eye Disease | Phase III | Significant reduction in proptosis vs. placebo | FDA Approved[1] |
Mechanisms of Resistance: Why Do These Drugs Fail?
The limited success in oncology for both classes points to potent resistance mechanisms. Understanding these differences is key to designing better therapies.
-
Resistance to mAbs: A primary escape route is through the Insulin Receptor (IR). Since most anti-IGF-1R mAbs do not effectively block the IR, cancer cells can hijack this parallel pathway, especially via IR-A activation by IGF-2, to maintain growth signals.[5][21] Other mechanisms include the activation of alternative receptor tyrosine kinases like EGFR or signaling through integrin-Src pathways.[22][23]
-
Resistance to Linsitinib: As a dual IGF-1R/IR inhibitor, linsitinib pre-emptively blocks the most common escape route for mAbs. However, resistance can still emerge. Studies have shown that intrinsic resistance to linsitinib can be mediated by the compensatory activation of downstream signaling pathways independent of the receptor itself, such as the NF-κB and Src signaling cascades.[24][25][26]
Safety & Tolerability: An Emerging Advantage for Linsitinib
While both drug classes target the same pathway, their side-effect profiles show important distinctions. Hyperglycemia is a known on-target effect of inhibiting the IGF-1R/IR pathway.[4] However, recent data from linsitinib's TED trial revealed a surprisingly favorable safety profile. At the efficacious dose, there were no reports of drug-related hearing impairment and a very low (3%) rate of hyperglycemia, side effects that have been notable barriers for mAb therapies.[20][27] This suggests that the specific nature of linsitinib's kinase inhibition may offer a wider therapeutic window compared to antibody-based approaches.
Standardized Protocols for Comparative Assessment
To ensure robust and reproducible comparisons between TKIs and mAbs targeting IGF-1R, standardized experimental protocols are essential.
Protocol 1: In Vitro Cell Proliferation (MTT Assay)
This assay quantifies the metabolic activity of cells, serving as a proxy for cell viability and proliferation.
Causality: The core principle is that viable cells with active mitochondria will reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells, allowing for a quantitative comparison of the cytotoxic or cytostatic effects of linsitinib versus a mAb.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., IGF-1R-overexpressing cancer cell line or orbital fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of linsitinib and the comparator mAb in appropriate cell culture medium.
-
Incubation: Remove old media and add 100 µL of the drug-containing media to the respective wells. Include vehicle-only controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration) for each compound.
Protocol 2: Western Blot for Pathway Inhibition
This technique verifies that the drugs are engaging their target and inhibiting downstream signaling.
Causality: This protocol directly measures the phosphorylation state of key proteins in the IGF-1R pathway. A successful inhibitor will decrease the levels of phosphorylated IGF-1R (p-IGF-1R), phosphorylated AKT (p-AKT), and phosphorylated ERK (p-ERK) upon ligand stimulation.
Step-by-Step Methodology:
-
Cell Culture & Serum Starvation: Grow cells to ~80% confluency. Serum-starve the cells for 12-24 hours to reduce basal pathway activity.
-
Pre-treatment: Treat cells with linsitinib, mAb, or vehicle control at desired concentrations for 2-4 hours.
-
Ligand Stimulation: Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 15-30 minutes to activate the pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-IGF-1R, anti-p-AKT, anti-p-ERK, and total protein controls).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels to determine the degree of inhibition.
Conclusion and Strategic Outlook
The comparison between linsitinib and anti-IGF-1R monoclonal antibodies is not a simple matter of one being universally superior to the other. It is a context-dependent evaluation.
-
Monoclonal antibodies have paved the way, providing clinical validation of the IGF-1R target, culminating in the success of teprotumumab in TED. However, their efficacy in oncology has been hampered by resistance, and their side-effect profile can be challenging.
-
Linsitinib , as an oral dual IGF-1R/IR inhibitor, presents a compelling alternative. Its ability to block the key IR-mediated escape route may offer an advantage in overcoming resistance. Preclinically, it has demonstrated superior potency in direct comparisons.[8] Most importantly, its recent clinical success in TED, coupled with a favorable safety profile regarding hearing loss and hyperglycemia, positions it as a potentially transformative therapy.[17][19]
For drug development professionals, the path forward involves leveraging these insights. For oncology, the focus must be on identifying predictive biomarkers to select patient populations most likely to benefit and developing rational combination strategies to overcome resistance. For autoimmune diseases like TED, linsitinib's oral administration and favorable safety profile make it a highly attractive candidate for broader clinical use. The continued investigation of both modalities will undoubtedly refine our ability to effectively target the complex IGF-1R signaling network for therapeutic gain.
References
-
Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC - NIH. (2023-06-26). National Institutes of Health. [Link]
-
IGF-1R as an anti-cancer target—trials and tribulations - PMC - PubMed Central. National Institutes of Health. [Link]
-
Combating Resistance to Anti-IGFR Antibody by Targeting the Integrin β3-Src Pathway - NIH. (2013-10-03). National Institutes of Health. [Link]
-
Sling Therapeutics announces topline efficacy and safety data from Phase 2b/3 LIDS trial on linsitinib | Ophthalmology Times. (2025-01-21). Ophthalmology Times. [Link]
-
Linsitinib - Wikipedia. Wikipedia. [Link]
-
Study on the Safety and Efficacy of Linsitinib for Patients with Active, Moderate to Severe Thyroid Eye Disease - ClinicalTrials.eu. ClinicalTrials.eu. [Link]
-
Oral Linsitinib Reduces Proptosis in Thyroid Eye Disease in Phase 2b/3 Trial | HCPLive. (2025-01-15). HCPLive. [Link]
-
Human Kinase IGF1R/IR Inhibitor Linsitinib Controls the In Vitro and Intracellular Growth of Mycobacterium tuberculosis - PMC - NIH. National Institutes of Health. [Link]
-
Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC - NIH. National Institutes of Health. [Link]
-
Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor-κB signaling in esophageal squamous cell carcinoma - PubMed. (2017-04-24). PubMed. [Link]
-
Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor‐κB signaling in esophageal squamous cell carcinoma - PMC - NIH. National Institutes of Health. [Link]
-
Linsitinib for thyroid eye disease shows proptosis reduction, safety in phase 2b/3 trial. (2025-01-16). Healio. [Link]
-
Unraveling the Resistance of IGF-Pathway Inhibition in Ewing Sarcoma - PMC - NIH. (2020-11-29). National Institutes of Health. [Link]
-
Sling Therapeutics Announces Positive Topline Results from Phase 2b/3 LIDS Clinical Trial of Oral Small Molecule Linsitinib in Patients with Thyroid Eye Disease - PR Newswire. (2025-01-14). PR Newswire. [Link]
-
Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - NIH. (2024-12-11). National Institutes of Health. [Link]
-
Linsitinib-mediated reciprocal co-activation of IGF-1R and Src confers... - ResearchGate. ResearchGate. [Link]
-
What IGF-1R modulators are in clinical trials currently? - Patsnap Synapse. (2025-03-11). Patsnap Synapse. [Link]
-
Clinical development of insulin-like growth factor receptor—1 (IGF-1R) inhibitors: At the crossroad? - NIH. National Institutes of Health. [Link]
-
Teprotumumab, an IGF-1R Blocking Monoclonal Antibody Inhibits TSH and IGF-1 Action in Fibrocytes | The Journal of Clinical Endocrinology & Metabolism | Oxford Academic. Oxford Academic. [Link]
-
About IGF-1R | Lonigutamab | Alumis Inc.. Alumis Inc.. [Link]
-
Disrupting Insulin and IGF Receptor Function in Cancer - MDPI. (2021-01-08). MDPI. [Link]
-
Efficacy of anti-insulin like growth factor I receptor (IGF-IR) monoclonal antibody cixutumumab in mesothelioma is highly correlated with IGF-IR sites/cell - PMC - NIH. National Institutes of Health. [Link]
-
Abstract A153: Mechanisms of acquired resistance to an IGF‐1R inhibitor in multiple models. (2009-12-10). American Association for Cancer Research. [Link]
-
IGF-1R as an anti-cancer target-trials and tribulation - ResearchGate. (2025-08-09). ResearchGate. [Link]
-
Insulin-like growth factor-neutralizing antibodies for cancer therapy - Oxford Academic. Oxford Academic. [Link]
-
Anti-IGF1R mAb 226 - Novo Nordisk. Novo Nordisk. [Link]
-
IGF‐1R pathway activation as putative biomarker for linsitinib therapy to revert tamoxifen resistance in ER‐positive breast cancer - PubMed Central. National Institutes of Health. [Link]
-
Anti-IGF-1R monoclonal antibody inhibits the carcinogenicity activity of acquired trastuzumab-resistant SKOV3 - PubMed Central. (2014-11-26). National Institutes of Health. [Link]
-
Mechanisms of antibody-mediated insulin-like growth factor I receptor (IGF-IR) down-regulation in MCF-7 breast cancer cells. - BioScience Trends. BioScience Trends. [Link]
-
Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - ResearchGate. (2024-12-11). ResearchGate. [Link]
-
Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors - AACR Journals. American Association for Cancer Research. [Link]
-
Linsitinib inhibits IGF-1-induced cell proliferation and hyaluronic acid secretion by suppressing PI3K/Akt and ERK pathway in orbital fibroblasts from patients with thyroid-associated ophthalmopathy - NIH. (2024-12-18). National Institutes of Health. [Link]
-
Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PubMed. (2024-12-11). PubMed. [Link]
-
Sling Therapeutics Presents Preclinical Data Demonstrating Linsitinib Decreases Immune Response in Mouse Model of Thyroid Eye Disease at IMMUNOLOGY2023™ - PR Newswire. (2023-05-15). PR Newswire. [Link]
-
IGF1R Inhibition Enhances the Therapeutic Effects of G q/11 Inhibition in Metastatic Uveal Melanoma Progression - AACR Journals. (2023-01-03). American Association for Cancer Research. [Link]
-
Linsitinib (OSI-906) for the treatment of Adult and Pediatric Wild Type Gastrointestinal Stromal Tumors, a SARC Phase II study - PubMed Central. (2019-12-02). National Institutes of Health. [Link]
-
Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - Frontiers. (2024-12-10). Frontiers. [Link]
Sources
- 1. About IGF-1R | Lonigutamab | Alumis Inc. [alumis.com]
- 2. IGF-1R as an anti-cancer target—trials and tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sling Therapeutics Presents Preclinical Data Demonstrating Linsitinib Decreases Immune Response in Mouse Model of Thyroid Eye Disease at IMMUNOLOGY2023™ [prnewswire.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Kinase IGF1R/IR Inhibitor Linsitinib Controls the In Vitro and Intracellular Growth of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Efficacy of anti-insulin like growth factor I receptor (IGF-IR) monoclonal antibody cixutumumab in mesothelioma is highly correlated with IGF-IR sites/cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosciencetrends.com [biosciencetrends.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells [frontiersin.org]
- 14. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What IGF-1R modulators are in clinical trials currently? [synapse.patsnap.com]
- 16. Linsitinib - Wikipedia [en.wikipedia.org]
- 17. Sling Therapeutics Announces Positive Topline Results from Phase 2b/3 LIDS Clinical Trial of Oral Small Molecule Linsitinib in Patients with Thyroid Eye Disease [prnewswire.com]
- 18. Linsitinib (OSI-906) for the treatment of Adult and Pediatric Wild Type Gastrointestinal Stromal Tumors, a SARC Phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ophthalmologytimes.com [ophthalmologytimes.com]
- 20. hcplive.com [hcplive.com]
- 21. Unraveling the Resistance of IGF-Pathway Inhibition in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Combating Resistance to Anti-IGFR Antibody by Targeting the Integrin β3-Src Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor-κB signaling in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor‐κB signaling in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. healio.com [healio.com]
Introduction: Linsitinib and the Critical Importance of Kinase Selectivity
An In-Depth Guide to the Cross-Reactivity of Linsitinib with Other Tyrosine Kinases
Linsitinib (OSI-906) is a potent, orally bioavailable small molecule inhibitor targeting the insulin-like growth factor 1 receptor (IGF-1R). It also demonstrates significant activity against the structurally related insulin receptor (IR). Developed for oncology applications, its mechanism of action revolves around disrupting the IGF-1R signaling pathway, which is crucial for tumor cell proliferation, survival, and metastasis. However, as with most kinase inhibitors, its therapeutic efficacy and safety profile are intrinsically linked to its selectivity—its ability to inhibit the intended target without significantly affecting other kinases in the human kinome.
Understanding the cross-reactivity of linsitinib is paramount for researchers and drug developers. Off-target kinase inhibition can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive analysis of linsitinib's selectivity profile, supported by experimental data and methodologies, to offer a clear perspective on its performance relative to other tyrosine kinases.
Comparative Analysis of Linsitinib's Kinase Inhibition Profile
Linsitinib was designed for high-affinity binding to the ATP-binding pocket of IGF-1R. Due to the high degree of homology in this region between IGF-1R and the insulin receptor (IR), significant cross-reactivity is an expected and observed characteristic of the compound.
Biochemical assays are fundamental in determining the potency of a kinase inhibitor. The half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%, is a key metric. For linsitinib, the IC50 values clearly demonstrate its potent inhibition of both IGF-1R and IR.
| Kinase Target | IC50 (nmol/L) | Fold-Selectivity vs. IGF-1R |
| IGF-1R | 35 | 1 |
| Insulin Receptor (IR) | 75 | ~2 |
| AXL | >1,000 | >28 |
| FLT3 | >1,000 | >28 |
| KDR (VEGFR2) | >1,000 | >28 |
| LCK | >1,000 | >28 |
| MER | >1,000 | >28 |
| SRC | >1,000 | >28 |
| TYRO3 | >1,000 | >28 |
Data compiled from published literature.
As the data indicates, linsitinib is a dual IGF-1R/IR inhibitor with significantly less activity against a panel of other tested tyrosine kinases. This dual activity is a critical consideration in its clinical development, as inhibition of the insulin receptor can lead to metabolic side effects such as hyperglycemia.
The IGF-1R/IR Signaling Axis
To appreciate the functional consequences of linsitinib's dual activity, it is essential to understand the signaling pathways it modulates. Both IGF-1R and IR are receptor tyrosine kinases (RTKs) that, upon ligand binding, activate downstream pathways like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades, promoting cell growth and survival.
Caption: A typical experimental workflow for kinase inhibitor selectivity profiling.
Detailed Protocol: Cellular Target Engagement via Western Blot
This protocol describes a method to confirm that linsitinib inhibits the phosphorylation of IGF-1R in a cellular context, a crucial step in validating the findings from biochemical assays.
Objective: To measure the effect of linsitinib on IGF-1-induced IGF-1R phosphorylation in a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
DMEM media with 10% FBS
-
Linsitinib (OSI-906)
-
Recombinant human IGF-1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-total-IGF-1R, anti-Actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Starvation: Plate MCF-7 cells and allow them to adhere overnight. The following day, replace the growth medium with serum-free medium and incubate for 24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat the starved cells with varying concentrations of linsitinib (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with 50 ng/mL of IGF-1 for 15 minutes to induce IGF-1R phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-IGF-1R primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total-IGF-1R and anti-Actin antibodies to confirm equal protein loading and total receptor levels.
Expected Outcome: A dose-dependent decrease in the signal from the phospho-IGF-1R antibody with increasing concentrations of linsitinib, while the total IGF-1R and actin levels remain constant. This result provides strong evidence of on-target activity within a cellular system.
Conclusion: A Selective Dual Inhibitor
The available data robustly characterizes linsitinib as a potent dual inhibitor of IGF-1R and the insulin receptor. Its selectivity profile is sharp, with minimal activity against a wide range of other tyrosine kinases at clinically relevant concentrations. This high degree of selectivity is advantageous in minimizing certain off-target toxicities. However, the cross-reactivity with the insulin receptor is a key pharmacological feature that must be carefully considered in both preclinical research and clinical applications, as it directly contributes to metabolic side effects like hyperglycemia. The experimental workflows detailed in this guide provide a framework for researchers to independently validate these findings and further explore the nuanced activity of linsitinib in various biological contexts.
References
-
Title: OSI-906: a new and highly potent dual inhibitor of the IGF-1 receptor and insulin receptor kinases with antitumor activity. Source: Molecular Cancer Therapeutics URL: [Link]
-
Title: Linsitinib (OSI-906) for the treatment of solid tumours. Source: Expert Opinion on Investigational Drugs URL: [Link]
-
Title: Discovery of OSI-906: a potent and selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R). Source: Journal of Medicinal Chemistry URL: [Link]
A Comparative Guide to Linsitinib (OSI-906) and BMS-754807: Dual IGF-1R/IR Kinase Inhibitors
This guide provides a comprehensive comparative analysis of two prominent small-molecule inhibitors, linsitinib (OSI-906) and BMS-754807, which target the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR). Both molecules were developed as potential anti-cancer therapeutics, and their distinct profiles offer valuable insights into the complexities of targeting the IGF signaling axis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of their mechanisms, potency, and the experimental methodologies used for their evaluation.
The IGF Signaling Axis: A Critical Hub in Cell Growth and Malignancy
The insulin-like growth factor (IGF) signaling pathway is a fundamental network that governs cellular proliferation, growth, differentiation, and survival.[1][2] Its dysregulation is a hallmark of many malignancies, where it contributes to tumor initiation, progression, and resistance to therapy.[1][2][3] The primary mediators of this pathway are the IGF-1 and IGF-2 ligands, their receptors (IGF-1R), and a family of IGF binding proteins that modulate ligand availability.[4]
IGF-1R, a receptor tyrosine kinase, shares significant structural homology with the insulin receptor (IR). Upon ligand binding, both receptors undergo conformational changes, leading to autophosphorylation and the activation of two major downstream signaling cascades: the PI3K/AKT/mTOR pathway, which primarily regulates cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is crucial for mitogenesis.[5][6] Given its central role in oncogenesis, the IGF-1R has been an attractive target for cancer therapy for decades.[4][7] Linsitinib and BMS-754807 emerged as ATP-competitive inhibitors designed to block the kinase activity of IGF-1R and, due to the high similarity in the ATP-binding domain, the IR.[8]
Caption: IGF-1R/IR signaling pathway and points of inhibition.
Head-to-Head Comparison: Potency, Selectivity, and Pharmacokinetics
While both linsitinib and BMS-754807 are dual IGF-1R/IR inhibitors, they exhibit important differences in their biochemical potency, selectivity profiles, and pharmacokinetic properties. BMS-754807 is a significantly more potent inhibitor of both IGF-1R and IR in cell-free assays.[9][10][11][12] However, this increased potency is accompanied by activity against other kinases, including Met, Aurora A/B, and TrkA/B, classifying it as a multi-kinase inhibitor.[9][10] In contrast, linsitinib demonstrates greater selectivity for the IGF-1R/IR family.[6][13]
Table 1: Comparative Biochemical Potency and Selectivity
| Parameter | Linsitinib (OSI-906) | BMS-754807 |
| Target | ||
| IGF-1R IC₅₀ | 35 nM[13][14] | 1.8 nM[9][10][11] |
| IR IC₅₀ | 75 nM[13][14] | 1.7 nM[9][10][11] |
| IGF-1R Kᵢ | Not widely reported | <2 nM[15] |
| IR Kᵢ | Not widely reported | <2 nM[15] |
| Notable Off-Targets (IC₅₀) | >100-fold selectivity vs. other kinases[6] | Met (5.6 nM), TrkA (7.4 nM), TrkB (4.1 nM), Aurora A (9 nM), Aurora B (25 nM), Ron (44 nM)[9][10] |
Table 2: Comparative Pharmacokinetic Profiles
| Parameter | Linsitinib (OSI-906) | BMS-754807 |
| Administration | Oral[6] | Oral[11][16] |
| Human Tₘₐₓ (Median) | 3.0 hours[17][18] | 1-2 hours[19] |
| Human Half-life (t₁/₂) (Mean/Median) | 2.4 hours (median)[17][18] | 9-13 hours (mean)[19] |
| Elimination | Predominantly fecal (76.4%), minor renal (5.4%)[17][18] | Not detailed in provided results |
| Key Clinical Observation | Hyperglycemia is a known side effect due to IR inhibition[8] | Hyperglycemia is a dose-limiting toxicity[20][21] |
Preclinical Efficacy and Clinical Development Trajectories
Both compounds demonstrated robust preclinical activity. Linsitinib effectively inhibits IGF-1R autophosphorylation and downstream AKT and ERK signaling, leading to tumor growth inhibition in IGF-1R-driven xenograft models.[13] BMS-754807 showed broad anti-proliferative effects across a wide array of human tumor cell lines and was active in multiple xenograft models, with evidence of synergy when combined with other agents like cetuximab.[9][15]
Despite promising preclinical data, the clinical development of both agents in oncology has been challenging. A common and significant adverse event for both drugs is hyperglycemia, a direct consequence of inhibiting the insulin receptor.[8][20][21] This on-target toxicity has complicated dosing and limited their therapeutic window. Phase II and III trials of linsitinib in various cancers, including adrenocortical carcinoma, did not demonstrate a survival benefit, leading to the discontinuation of its development for most oncology indications.[8][22] BMS-754807 advanced into Phase I and II trials for solid tumors, but its development has also faced hurdles.[20][23]
Interestingly, linsitinib has been successfully repositioned and is now in late-stage clinical trials for Thyroid Eye Disease (TED), a debilitating autoimmune condition where IGF-1R signaling is pathologically upregulated.[24][25][26][27][28] Recent Phase 2b/3 trial results showed a statistically significant reduction in proptosis (eye-bulging) with a favorable safety profile, highlighting a promising new therapeutic path for this molecule outside of cancer.[25][29]
Essential Experimental Protocols for Inhibitor Characterization
To rigorously compare inhibitors like linsitinib and BMS-754807, a series of validated, self-consistent experimental workflows is essential. The causality behind each step is critical for generating trustworthy and reproducible data.
Protocol 1: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase, providing a quantitative IC₅₀ value. An ELISA-based format is a common and robust method.
Methodology:
-
Plate Coating: Coat a 96-well high-binding plate with a substrate peptide (e.g., poly-Glu-Tyr) overnight at 4°C. The tyrosine residues are essential for phosphorylation by the kinase.
-
Blocking: Wash the plate and block with a protein solution (e.g., BSA) to prevent non-specific binding.
-
Kinase Reaction:
-
Add recombinant human IGF-1R or IR kinase domain to each well.
-
Add serial dilutions of the test inhibitor (linsitinib or BMS-754807) and control compounds.
-
Initiate the kinase reaction by adding a solution containing a pre-determined concentration of ATP (often at the Kₘ value to ensure competitive inhibition is accurately measured). Incubate at 30°C.
-
-
Detection:
-
Stop the reaction and wash the wells.
-
Add a primary antibody that specifically recognizes phosphorylated tyrosine residues (e.g., pY20), conjugated to horseradish peroxidase (HRP). This antibody will only bind to the substrate that has been successfully phosphorylated by the kinase.
-
Wash away unbound antibody.
-
Add a colorimetric HRP substrate (e.g., TMB). The intensity of the resulting color is directly proportional to the kinase activity.
-
-
Data Analysis: Measure absorbance at the appropriate wavelength. Plot percent inhibition versus log-transformed inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Caption: Workflow for an ELISA-based in vitro kinase assay.
Protocol 2: Cellular Proliferation Assay
This assay assesses the cytostatic or cytotoxic effect of the inhibitors on living cancer cells, providing a measure of cellular potency (EC₅₀).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., IGF-1R-dependent Rh41 rhabdomyosarcoma cells) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of linsitinib or BMS-754807. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).
-
Viability Measurement: Add a metabolic indicator dye such as MTT or WST-1. Viable cells with active metabolism will convert the dye into a colored formazan product.
-
Data Analysis: After a short incubation with the dye, measure the absorbance. Normalize the data to the vehicle control and plot cell viability versus log-transformed inhibitor concentration to determine the EC₅₀.
Caption: Workflow for a cell proliferation/viability assay.
Protocol 3: Western Blot Analysis of Target Engagement
This technique confirms that the inhibitor is engaging its target within the cell and blocking downstream signaling.
Methodology:
-
Cell Culture and Treatment: Grow cells to ~80% confluency. Serum-starve the cells overnight to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat cells with the inhibitor (at various concentrations, e.g., around the EC₅₀) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for a short period (15-30 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates by molecular weight using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-IGF-1R/IR, anti-phospho-Akt, anti-phospho-ERK.
-
Also probe separate blots or strip and re-probe with antibodies for total IGF-1R, total Akt, total ERK, and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and that the inhibitor is not affecting total protein levels.
-
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Synthesis and Concluding Remarks
Linsitinib and BMS-754807 are both potent, orally bioavailable dual inhibitors of the IGF-1R/IR axis. The core distinction lies in their potency and selectivity. BMS-754807 is the more potent enzymatic inhibitor but its activity against other kinases complicates the interpretation of its cellular effects and may contribute to a different toxicity profile.[9][10] Linsitinib is less potent but more selective for the IGF-1R/IR family, making it a cleaner pharmacological tool for probing this specific pathway.[6][13]
The clinical journey of both molecules underscores a critical lesson in targeted therapy: potent on-target inhibition can lead to mechanism-based toxicities that limit therapeutic application. The inhibition of the insulin receptor, while potentially beneficial for blocking certain tumor escape pathways, results in hyperglycemia that has proven difficult to manage in the oncology setting.[8] The strategic pivot of linsitinib to Thyroid Eye Disease, a non-lethal condition with a clear IGF-1R-driven pathology, demonstrates an astute application of drug development, matching a molecule's specific profile to a disease where the therapeutic index is more favorable.[24][25] For researchers, the comparison of these two inhibitors provides a compelling case study in the trade-offs between potency, selectivity, and the ultimate clinical viability of a targeted therapeutic agent.
References
-
Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program. NIH. [Link]
-
Mass balance, pharmacokinetics, and metabolism of linsitinib in cancer patients. PubMed. [Link]
-
Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies. PMC - NIH. [Link]
-
Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. NIH. [Link]
-
Targeting the insulin-like growth factor 1 receptor (IGF1R) signaling pathway for cancer therapy. Taylor & Francis. [Link]
-
Targeting the IGF1R signaling pathway: Clinical implications. Cancer Research. [Link]
-
OSI-906 (Linsitinib). Chemietek. [Link]
-
Linsitinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
-
Targeting the Insulin-like Growth Factor Receptor-1R Pathway for Cancer Therapy. AACR Journals. [Link]
-
Abstract A101: BMS‐754807, an oral dual IGF‐1R/IR inhibitor: First‐in‐human single‐dose study of safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects. AACR Journals. [Link]
-
Sling Therapeutics Presents Preclinical Data Demonstrating Treatment with Linsitinib Limits Progression of Thyroid Eye Disease at 45th Annual Meeting of European Thyroid Association. Sling Therapeutics. [Link]
-
Definition of IGF-1R antagonist BMS-754807. NCI Drug Dictionary. [Link]
-
OSI-906 (Linsitinib) from Aladdin Scientific. Biocompare.com. [Link]
-
Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. PMC - NIH. [Link]
-
Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. NIH. [Link]
-
Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. MDPI. [Link]
-
Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. PMC - PubMed Central. [Link]
-
Sling Therapeutics Announces Positive Topline Results from Phase 2b/3 LIDS Clinical Trial of Oral Small Molecule Linsitinib in Patients with Thyroid Eye Disease. Sling Therapeutics. [Link]
-
BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. PubMed. [Link]
-
Linsitinib. Wikipedia. [Link]
-
Human Kinase IGF1R/IR Inhibitor Linsitinib Controls the In Vitro and Intracellular Growth of Mycobacterium tuberculosis. PMC - NIH. [Link]
-
Linsitinib for Thyroid Eye Disease (LIDS Trial). withpower.com. [Link]
-
Linsitinib for thyroid eye disease shows proptosis reduction, safety in phase 2b/3 trial. Healio. [Link]
-
Sling Therapeutics Presents Preclinical Data Demonstrating Linsitinib Decreases Immune Response in Mouse Model of Thyroid Eye Disease at IMMUNOLOGY2023™. PR Newswire. [Link]
-
Mass balance, pharmacokinetics, and metabolism of linsitinib in cancer patients. Frontiers in Endocrinology. [Link]
-
Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors. PubMed Central. [Link]
-
A Phase 2b, Study of Linsitinib in Subjects With Active, Moderate to Severe Thyroid Eye Disease (TED). ClinicalTrials.gov. [Link]
-
Sling Therapeutics Presents Preclinical Data Demonstrating Treatment with Linsitinib Limits Progression of Thyroid Eye Disease at 45th Annual Meeting of European Thyroid Association. PR Newswire. [Link]
-
Phase II trial of the dual IGF-1R/IR inhibitor BMS-754807 with or without letrozole in aromatase inhibitor-resistant breast cancer. ASCO Publications. [Link]
-
Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy. PMC - NIH. [Link]
-
Linsitinib - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
-
Phase I dose-escalation study of daily BMS-754807, an oral, dual IGF-1R/insulin receptor (IR) inhibitor in subjects with solid tumors. ASCO Publications. [Link]
-
Disrupting Insulin and IGF Receptor Function in Cancer. MDPI. [Link]
-
Effects of BMS-754807 in vivo. Pharmacodynamic and pharmacokinetic... ResearchGate. [Link]
-
Emerging role of insulin-like growth factor receptor inhibitors in oncology: early clinical trial results and future directions. McGill University. [Link]
Sources
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Disrupting Insulin and IGF Receptor Function in Cancer [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Facebook [cancer.gov]
- 17. Mass balance, pharmacokinetics, and metabolism of linsitinib in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. Linsitinib - Wikipedia [en.wikipedia.org]
- 23. ascopubs.org [ascopubs.org]
- 24. Sling Therapeutics Presents Preclinical Data Demonstrating Treatment with Linsitinib Limits Progression of Thyroid Eye Disease at 45th Annual Meeting of European Thyroid Association - Sling Therapeutics [slingtx.com]
- 25. Sling Therapeutics Announces Positive Topline Results from Phase 2b/3 LIDS Clinical Trial of Oral Small Molecule Linsitinib in Patients with Thyroid Eye Disease - Sling Therapeutics [slingtx.com]
- 26. Linsitinib for Thyroid Eye Disease · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2026 | Power | Power [withpower.com]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. Sling Therapeutics Presents Preclinical Data Demonstrating Treatment with Linsitinib Limits Progression of Thyroid Eye Disease at 45th Annual Meeting of European Thyroid Association [prnewswire.com]
- 29. Linsitinib for thyroid eye disease shows proptosis reduction, safety in phase 2b/3 trial [healio.com]
A Senior Application Scientist's Guide to Validating the Anti-Tumor Activity of OSI-906 in Novel Cancer Models
This guide provides an in-depth comparison of preclinical cancer models for validating the anti-tumor activity of OSI-906 (Linsitinib). We will move beyond traditional cell line-derived xenografts to explore the utility, experimental design, and data interpretation of advanced platforms, including Patient-Derived Xenografts (PDX), Tumor Organoids, and Syngeneic Models. This document is intended for researchers, scientists, and drug development professionals seeking to design more clinically relevant preclinical studies for targeted therapies.
OSI-906: A Dual Inhibitor of the IGF-1R/IR Axis
OSI-906, also known as Linsitinib, is a potent and selective oral small-molecule inhibitor that dually targets the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2][3] The IGF signaling axis is a critical pathway for normal cell proliferation and survival, but its deregulation is frequently implicated in tumorigenesis, metastasis, and resistance to cancer therapies.[4][5]
Upon ligand binding (IGF-1, IGF-2, or insulin), the IGF-1R/IR undergoes autophosphorylation, activating two major downstream signaling cascades: the PI3K/Akt/mTOR pathway, which primarily regulates cell survival and metabolism, and the Ras/Raf/MEK/ERK (MAPK) pathway, which drives cell proliferation.[4][6][7] By inhibiting the kinase activity of both IGF-1R and IR, OSI-906 effectively blocks these downstream signals, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[8][9]
Initial preclinical validation of OSI-906 demonstrated robust anti-tumor efficacy in various cell lines and traditional cell line-derived xenograft (CDX) models.[3][8] However, subsequent clinical trials have yielded mixed results, with some patients showing durable responses while others do not.[10][11][12] This underscores a critical need for more predictive preclinical models that can better recapitulate the complexity of human tumors and help identify biomarkers for patient stratification.
A Comparative Framework for Preclinical Cancer Models
The choice of a preclinical model is a critical decision that profoundly impacts the translational relevance of a study. While traditional CDX models are valuable for initial efficacy screening, they often fail to capture the heterogeneity and microenvironmental complexities of clinical tumors.[13] Here, we compare CDX models with three advanced platforms.
Table 1: Comparison of Key Preclinical Cancer Models
| Feature | Cell Line-Derived Xenograft (CDX) | Patient-Derived Xenograft (PDX) | 3D Tumor Organoids | Syngeneic Models |
| Origin | Immortalized human cancer cell lines | Direct implantation of patient tumor tissue[14] | 3D culture of primary patient tumor cells[15] | Immortalized mouse cancer cell lines[16] |
| Host Immune System | Immunodeficient (e.g., Nude, SCID, NSG) | Immunodeficient (e.g., NSG)[17] | In vitro (Acellular matrix) | Immunocompetent (same strain as cell line)[18] |
| Tumor Heterogeneity | Low (Homogenous, clonal population) | High (Preserves original tumor heterogeneity)[19] | Moderate to High (Can retain patient heterogeneity)[20] | Low (Homogenous, clonal population) |
| Microenvironment | Primarily murine stroma | Human stroma initially, replaced by murine over passages | Minimal (Extracellular matrix only) | Fully intact, syngeneic murine TME[21] |
| Predictive Power | Low to Moderate | High (Correlates well with patient response)[14][22] | High (Promising for personalized screening)[23] | High (for immuno-oncology agents)[24] |
| Best Use for OSI-906 | Initial in vivo efficacy, MTD studies | Efficacy in heterogeneous tumors, biomarker discovery, resistance studies | High-throughput screening, combination studies, personalized medicine | Evaluating TME interactions, potential immune modulation |
| Cost & Time | Low, Fast | High, Slow | Moderate, Moderate | Moderate, Fast |
Advanced Models for OSI-906 Validation: Protocols and Rationale
Patient-Derived Xenograft (PDX) Models
PDX models are established by implanting fresh tumor tissue from a cancer patient directly into severely immunodeficient mice.[14] Their key advantage is the preservation of the original tumor's architecture, genetic diversity, and molecular signatures, making them a high-fidelity platform for efficacy and biomarker studies.[19][22]
Rationale for OSI-906: Given the variable clinical response to OSI-906, PDX models are invaluable. They allow for testing the drug against a backdrop of inter-patient heterogeneity that is lost in cell lines.[13] This enables the identification of genetic signatures or biomarkers that correlate with sensitivity or resistance, paving the way for personalized treatment strategies.[14]
-
Tumor Acquisition: Aseptically collect fresh tumor tissue from consenting patients (e.g., via surgical resection or biopsy). Place tissue in sterile media on ice for immediate transport.
-
Implantation:
-
Anesthetize a suitable immunodeficient mouse strain (e.g., NOD-scid IL2Rγnull or NSG).
-
Implant a small tumor fragment (~3x3 mm) subcutaneously into the flank of the mouse.[14]
-
Monitor mice regularly for tumor engraftment and growth. This initial tumor is designated as Passage 0 (P0).
-
-
Model Expansion:
-
When P0 tumors reach a volume of 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
Fragment the tumor and implant into a new cohort of mice to generate Passage 1 (P1). PDX models are generally considered stable for several passages.[19]
-
-
Efficacy Study:
-
Once P1 (or subsequent passage) tumors reach a palpable size (~150-200 mm³), randomize mice into treatment cohorts (e.g., Vehicle control, OSI-906 at 25 mg/kg, OSI-906 at 75 mg/kg).
-
Administer OSI-906 orally, once daily.[6]
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Data Analysis & Biomarker Discovery:
-
At the end of the study, collect tumors for histopathological analysis, RNA sequencing, and Western blotting to confirm target inhibition (e.g., decreased p-IGF-1R).
-
Compare genomic data from responding and non-responding PDX models to identify potential predictive biomarkers.
-
3D Tumor Organoid Models
Tumor organoids are three-dimensional cell cultures grown from patient-derived cancer cells in an extracellular matrix like Matrigel.[23] These structures self-organize and recapitulate many of the morphological and physiological characteristics of the original tumor, making them an excellent bridge between 2D cell culture and in vivo models.[15][20]
Rationale for OSI-906: The scalability of organoid cultures makes them ideal for high-throughput screening of OSI-906 in combination with other agents.[25] By generating organoid lines from a large cohort of patients, one can efficiently test for synergistic interactions and assess drug responses across a diverse patient population in a cost-effective and timely manner.[15]
-
Organoid Generation:
-
Digest fresh patient tumor tissue into single cells or small cell clusters using enzymatic and mechanical dissociation.
-
Embed the cell suspension in droplets of a basement membrane extract (e.g., Matrigel).[23]
-
Plate the droplets in a multi-well plate and polymerize.
-
Add a specialized, nutrient-rich organoid culture medium.
-
-
Culture and Expansion:
-
Culture the organoids in a humidified incubator at 37°C and 5% CO₂.
-
Monitor for organoid formation and expand the cultures as needed by dissociating and re-plating. Organoids can be cryopreserved for future use.[25]
-
-
High-Throughput Drug Screening:
-
Dissociate mature organoids and seed them into 384-well plates.[20]
-
Create a dose-response matrix plate containing serial dilutions of OSI-906 and any combination agents.
-
Treat the organoid cultures with the drug matrix for a defined period (e.g., 72-96 hours).
-
-
Viability Assessment:
-
Measure cell viability using a luminescent-based assay that quantifies ATP content (e.g., CellTiter-Glo® 3D).
-
Normalize viability data to vehicle-treated controls.
-
-
Data Analysis:
-
Calculate IC50 values for OSI-906 for each patient-derived organoid line.
-
Use synergy scoring models (e.g., Bliss independence or Loewe additivity) to evaluate drug combinations.
-
Correlate drug sensitivity with the molecular profiles of the source tumors.
-
Syngeneic Mouse Models
Syngeneic models are created by implanting mouse tumor cell lines into immunocompetent mice of the same inbred strain.[16] Their defining feature is a fully intact and functional immune system, which is critical for studying the interplay between therapeutics, the tumor, and the host immune response.[18][26]
Rationale for OSI-906: While OSI-906 is a targeted agent, the IGF-1R pathway has been implicated in modulating the tumor microenvironment (TME). A syngeneic model allows researchers to investigate whether OSI-906 treatment alters the immune cell infiltrate (e.g., T-cells, macrophages) within the tumor. This is crucial for designing rational combination therapies, for instance, pairing OSI-906 with an immune checkpoint inhibitor.[24]
-
Model Selection: Choose an appropriate combination of a murine cancer cell line and a compatible inbred mouse strain (e.g., MC38 colon adenocarcinoma cells in C57BL/6 mice).[21]
-
Tumor Implantation:
-
Culture the selected murine tumor cells in vitro.
-
Implant a defined number of cells (e.g., 1x10⁶) subcutaneously into the flank of the immunocompetent host mice.
-
-
Efficacy Study:
-
When tumors reach a palpable size (~100 mm³), randomize mice into treatment cohorts (e.g., Vehicle, OSI-906, anti-PD-1 antibody, OSI-906 + anti-PD-1).
-
Administer treatments according to the established schedule.
-
Monitor tumor growth and animal health as previously described.
-
-
Immunophenotyping and TME Analysis:
-
At the study endpoint, excise tumors.
-
Dissociate a portion of the tumor into a single-cell suspension for flow cytometry analysis to quantify immune cell populations (CD4+ T-cells, CD8+ T-cells, macrophages, etc.).
-
Use the remaining tumor tissue for immunohistochemistry (IHC) to assess the spatial distribution of immune cells and target pathway modulation.
-
Workflow for Model Selection
Choosing the right model depends on the specific research question. The following workflow provides a logical framework for making this decision when investigating a targeted therapy like OSI-906.
Conclusion and Future Directions
The validation of targeted therapies like OSI-906 requires a sophisticated, multi-faceted preclinical approach. While traditional CDX models laid the groundwork for its development, advanced models are essential for tackling the clinical challenges of patient heterogeneity and therapeutic resistance.
-
PDX models offer unparalleled insight into how OSI-906 performs across a spectrum of patient-derived tumors, providing a powerful tool for biomarker discovery.[22]
-
Tumor organoids provide a scalable and clinically relevant platform for high-throughput screening of OSI-906 in combination therapies, accelerating the identification of synergistic drug partners.[20][25]
-
Syngeneic models open a new frontier for understanding how targeted agents like OSI-906 interact with the host immune system, a critical consideration in the era of immuno-oncology.[24]
By strategically integrating these novel cancer models into preclinical research, scientists can generate more robust, predictive data, ultimately enhancing the potential for clinical success and enabling the delivery of the right drug to the right patient.
References
- Current time information in Portland, OR, US. Google Search. Accessed January 3, 2026.
- Hidalgo, M., Amant, F., Biankin, A. V., et al. Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Cancer Discovery, 4(9), 998-1013.
- Patient-Derived Xenograft (PDX) Models in Cancer Research. Crown Bioscience.
- Zahmatkesh, E., Khoshdel-Sarkarizi, H., Ghollasi, M., et al. Application of Cancer Organoid Model for Drug Screening and Personalized Therapy. Biomedicines, 9(7), 819.
- Organoid Technology: A Reliable Tool for Drug Screening. Crown Bioscience Blog. Published January 11, 2023.
- The Evolution and Importance of Syngeneic Tumor Models in Immunotherapy Research. Crown Bioscience Blog. Published June 20, 2024.
- Organoids in drug screening.
- Syngeneic Tumor Mouse Models. Kyinno Bio.
- Linsitinib (OSI-906). MedChemExpress.
- Syngeneic Mouse Models. Medicilon.
- P
- Lõhmussaar, K., & van de Wetering, M. Patient-Derived Organoids as a Model for Cancer Drug Discovery. Cancers, 11(7), 997.
- Linsitinib (OSI-906) IGF-1R/Insulin Receptor Inhibitor. Selleck Chemicals.
- Syngeneic Mouse Models. Champions Oncology.
- Li, Y., Zhang, B., Chen, S., et al. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research. Frontiers in Oncology, 13, 1105778.
- Linsitinib. APExBIO.
- Syngeneic Tumor Mouse Models: The Pros and Cons. Crown Bioscience Blog. Published July 8, 2024.
- Sequist, L. V., von Pawel, J., Garmey, E. G., et al. Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors. Clinical Cancer Research, 22(12), 2897-2907.
- Linsitinib. Wikipedia.
- Warshamana-Greene, G. S., Litz, J., Mendelsohn, J., et al. Insulin-Like Growth Factor (IGF)
- Gulbins, A., Horstmann, M., Daser, A., et al. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. Frontiers in Endocrinology, 14, 1269300.
- Patient-Derived Xenograft Models in Cancer Research. MDPI.
- G-Y. L, S-L. C, Y-C. L, et al. Disrupting Insulin and IGF Receptor Function in Cancer. Cells, 10(1), 127.
- Gampala, S., Gediya, L. K., Vudem, D. R., et al.
- Novel organoid platform for drug screening of patients with breast cancer.
- Baserga, R. Targeting the insulin-like growth factor-1 receptor in human cancer. Expert Opinion on Therapeutic Targets, 13(1), 1-13.
- Chen, H. X., & Sharon, E. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. Clinical Cancer Research, 19(21), 5776-5782.
- Olive, K. P., & Tuveson, D. A. Novel Cancer Therapeutics The Use of Targeted Mouse Models for Preclinical Testing of. Clinical Cancer Research, 12(18), 5277-5287.
- Mulvihill, M. J., Cooke, A., Rosenfeld-Franklin, M., et al. Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor. Future Medicinal Chemistry, 1(6), 1153-1171.
- Linsitinib. PubChem.
- Linsitinib. Immunomart.
- Samani, A. A., Yakar, S., LeRoith, D., et al. Targeting the insulin-like growth factor 1 receptor (IGF1R) signaling pathway for cancer therapy.
- Wagner, A. J., Lo, A., A. S., et al. Linsitinib (OSI-906) for the Treatment of Adult and Pediatric Wild-Type Gastrointestinal Stromal Tumors, a SARC Phase II Study. Clinical Cancer Research, 25(22), 6646-6652.
- Abstract A233: Generation of in vitro and in vivo tumor models driven by insulin-like growth factor receptor (IGF1R) and their use in the development of OSI-906, a selective IGF1R inhibitor. Molecular Cancer Therapeutics. Published December 10, 2009.
- Fassnacht, M., Berruti, A., Baudin, E., et al. Linsitinib (OSI-906) versus placebo for patients with locally advanced or metastatic adrenocortical carcinoma: a double-blind, randomised, phase 3 study. The Lancet Oncology, 16(4), 426-435.
- Chen, C. I., Reece, D. E., Prica, A., et al. A phase-1 trial of linsitinib (OSI-906) in combination with bortezomib and dexamethasone for the treatment of relapsed/refractory multiple myeloma. Leukemia & Lymphoma, 62(6), 1369-1377.
- Fassnacht, M., Berruti, A., Baudin, E., et al. International randomized, double-blind, placebo-controlled, phase 3 study of linsitinib (OSI-906, L) in patients (pts) with locally advanced or metastatic adrenocortical carcinoma (ACC). Journal of Clinical Oncology. Published 2014.
- Utilizing preclinical models to develop targeted therapies for rare central nervous system cancers. Neuro-Oncology. Published November 2, 2021.
- Abstract 6494: Genetically characterized canine tumoral cell lines are relevant models to test the efficacy of new targeted therapies. Cancer Research. Published April 21, 2025.
- IGF-1R Inhibitor Linsitinib (OSI-906): What It Is & How It Works. Etherions. Published December 5, 2025.
- Crystal, A. S., Shaw, A. T., Sequist, L. V., et al. Patient-derived Models of Acquired Resistance Can Identify Effective Drug Combinations for Cancer. Science, 346(6216), 1480-1486.
- Lovly, C. M., & Shaw, A. T. Novel Points of Attack for Targeted Cancer Therapy. Cancer Discovery, 4(2), 146-155.
- Puzanov, I., Lindsay, C. R., Goff, L., et al. A Phase I Study of Continuous Oral Dosing of OSI-906, a Dual Inhibitor of Insulin-Like Growth Factor-1 and Insulin Receptors, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(4), 693-700.
- Sequist, L. V., von Pawel, J., Garmey, E. G., et al. Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors. Clinical Cancer Research, 22(12), 2897-2907.
- A phase 2 study of OSI-906 (linsitinib, an insulin-like growth factor receptor-1 inhibitor) in patients with asymptomatic or mildly symptomatic (non-opioid requiring) metastatic castrate resistant prostate cancer (CRPC).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the insulin-like growth factor-1 receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linsitinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Linsitinib - Immunomart [immunomart.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Linsitinib - Wikipedia [en.wikipedia.org]
- 12. Linsitinib (OSI-906) versus placebo for patients with locally advanced or metastatic adrenocortical carcinoma: a double-blind, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. xenograft.org [xenograft.org]
- 15. Application of Cancer Organoid Model for Drug Screening and Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 18. reactionbiology.com [reactionbiology.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Patient-Derived Organoids as a Model for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 22. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Organoids in drug screening – faCellitate [facellitate.com]
- 24. championsoncology.com [championsoncology.com]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. medicilon.com [medicilon.com]
A Head-to-Head Comparison: The Dual IGF-1R/IR Inhibitor OSI-906 (Linsitinib) vs. a Selective Insulin Receptor (IR) Inhibitor
Introduction: Targeting the Crossroads of Growth and Metabolism
The Insulin-like Growth Factor (IGF) and Insulin signaling pathways are fundamental regulators of cellular proliferation, survival, and metabolism.[1][2] Central to these networks are two closely related receptor tyrosine kinases (RTKs): the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][3] While sharing significant structural homology, they mediate distinct but overlapping biological outcomes. Dysregulation of this axis, particularly the overexpression or aberrant activation of IGF-1R, is a well-documented driver of tumorigenesis and resistance to therapy in numerous cancers.[4][5]
This has led to the development of therapeutic strategies aimed at inhibiting these receptors. One prominent approach is dual inhibition, exemplified by OSI-906 (Linsitinib) , a potent, orally bioavailable small molecule that targets both IGF-1R and IR.[4][5][6] An alternative strategy involves the development of selective inhibitors that target only one receptor, such as a selective IR inhibitor, to potentially minimize metabolic side effects while achieving therapeutic efficacy in specific contexts.
This guide provides a head-to-head comparison of OSI-906 with a representative selective IR inhibitor, which we will refer to as "Compound-S" . We will dissect their mechanisms, compare their biochemical and cellular activities, and provide detailed experimental protocols for researchers to conduct their own comparative studies.
Section 1: Mechanism of Action & Kinase Selectivity
The therapeutic utility of a kinase inhibitor is defined by its potency against the intended target and its selectivity across the broader kinome.
OSI-906 (Linsitinib): A Dual IGF-1R/IR Inhibitor
OSI-906 functions as an ATP-competitive inhibitor, binding to the kinase domain of both IGF-1R and IR.[4] This binding prevents receptor autophosphorylation upon ligand (IGF-1, IGF-2, or Insulin) binding, thereby blocking the activation of downstream pro-survival and proliferative signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways.[4][7][8][9]
Caption: Fig 1. OSI-906 inhibits both IGF-1R and IR signaling.
Biochemical assays reveal that OSI-906 is a potent inhibitor of IGF-1R with an IC50 of approximately 35 nM, and modestly potent against IR with an IC50 of around 75 nM.[6][10][11][12] Importantly, it demonstrates high selectivity, showing minimal activity against a large panel of other kinases at concentrations up to 1 µM.[10][13]
Selective IR Inhibitor: "Compound-S"
For this guide, "Compound-S" represents a class of inhibitors designed for high selectivity towards the Insulin Receptor, with significantly less activity against IGF-1R. An example of such a selective agent is the peptide antagonist S961, which shows high affinity for IR isoforms and over 1000-fold lower affinity for IGF-1R.[14][15] The goal of such compounds is to modulate insulin signaling specifically, for instance in metabolic research, or to dissect the specific contribution of IR signaling in cancer cells without the confounding effect of IGF-1R blockade.
Table 1: Comparative Kinase Inhibitory Profile
| Kinase Target | OSI-906 (IC50, nM) | "Compound-S" (Exemplar IC50, nM) |
| IGF-1R | ~35[6][11] | >1000 |
| IR | ~75[6][11] | <1 |
| Other Kinases (Panel) | >1000[13] | >1000 |
Section 2: Head-to-Head Experimental Comparison
To empirically compare these two classes of inhibitors, a logical workflow involving biochemical, cellular, and signaling assays is required. This section provides the rationale and detailed protocols for such a comparison.
Caption: Fig 2. Workflow for inhibitor comparison.
Methodology 1: In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against purified recombinant IGF-1R and IR kinases. This biochemical assay provides the cleanest measure of direct inhibitory potency and selectivity.
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Causality: This assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to substrate phosphorylation.[16] A decrease in the luminescent signal in the presence of an inhibitor indicates reduced kinase activity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of OSI-906 and "Compound-S" in DMSO, typically starting from a 10 mM stock. Further dilute these in the appropriate kinase reaction buffer.
-
Kinase Reaction Setup: In a white, opaque 384-well plate, add 2.5 µL of the diluted compound. Add 5 µL of a solution containing the recombinant kinase (e.g., IGF-1R or IR) and its specific substrate peptide.
-
Reaction Initiation: Start the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding dynamics are accurately reflected.
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert raw luminescence units to percent inhibition relative to a DMSO-only control. Plot percent inhibition versus the log of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Methodology 2: Cellular Potency Assessment
Objective: To measure the growth inhibitory concentration (GI50) of each compound in a relevant cancer cell line. This assay integrates the compound's cell permeability, target engagement, and ultimate effect on cell proliferation.
Protocol: MTS Cell Proliferation Assay
-
Causality: The MTS assay is a colorimetric method for quantifying viable cells. Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, the amount of which is proportional to the number of living cells.[17]
Step-by-Step Protocol:
-
Cell Plating: Seed cells (e.g., GEO colorectal cancer cells, which have a functional IGF-II/IGF-IR autocrine loop) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[18]
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of OSI-906 or "Compound-S". Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTS Reagent Addition: Add 20 µL of a ready-to-use MTS reagent to each well.[19]
-
Color Development: Incubate for 1-4 hours, allowing viable cells to convert the MTS reagent.[17][19]
-
Data Acquisition: Shake the plate briefly and measure the absorbance at 490 nm using a microplate reader.[17]
-
Analysis: Subtract the background absorbance (media-only wells). Calculate the percentage of growth inhibition relative to the DMSO control. Plot the results and determine the GI50 value using a dose-response curve.
Table 2: Expected Cellular Potency
| Compound | Cell Line (e.g., GEO) GI50 (µM) |
| OSI-906 | 0.02 - 0.8[10] |
| "Compound-S" | >10 (or dependent on IR-driven proliferation) |
Methodology 3: Target Engagement & Downstream Signaling
Objective: To confirm that the inhibitors engage their intended targets in a cellular context and modulate downstream signaling pathways.
Protocol: Western Blot Analysis
-
Causality: Western blotting uses specific antibodies to detect the phosphorylation status of key proteins in a signaling cascade.[20][21] Inhibition of a kinase should lead to a dose-dependent decrease in the phosphorylation of its direct and indirect downstream substrates.[20]
Caption: Fig 3. Western blot workflow for signaling analysis.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat with various concentrations of OSI-906 or "Compound-S" for 1 hour.
-
Ligand Stimulation: Stimulate the cells with either IGF-1 (e.g., 50 ng/mL) or Insulin (e.g., 100 nM) for 10-15 minutes to induce pathway activation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[20] Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[20]
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[22] Incubate overnight at 4°C with primary antibodies against p-IGF-1R/p-IR, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20] After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]
Section 3: Interpretation & Discussion
-
OSI-906: The data is expected to show potent, low-nanomolar inhibition of both IGF-1R and IR in biochemical assays.[12] In cellular assays, it should effectively inhibit proliferation in cell lines dependent on this signaling axis.[10] Western blot analysis will demonstrate a dose-dependent reduction in the phosphorylation of IGF-1R/IR and downstream effectors like Akt in response to both IGF-1 and insulin stimulation.[9][11]
-
"Compound-S": This inhibitor will show high potency for IR but very weak activity against IGF-1R. Its effect on cell proliferation will be highly context-dependent; it will only be potent in cell lines where proliferation is significantly driven by the insulin receptor rather than IGF-1R. Western blot analysis should reveal strong inhibition of insulin-stimulated Akt phosphorylation, but little to no effect on IGF-1-stimulated signaling.
Choosing the Right Tool: The decision between a dual and a selective inhibitor depends entirely on the research question.
-
Use OSI-906 when the goal is to achieve maximal blockade of the entire IGF-1R/IR signaling network, which is often the desired therapeutic strategy in oncology where tumors may utilize both receptors for growth and survival.[23]
-
Use a Selective IR Inhibitor when the objective is to specifically investigate the role of insulin signaling, to study metabolic effects, or to de-convolute the distinct roles of IR and IGF-1R in a biological system where both are expressed.
Conclusion
OSI-906 (Linsitinib) and selective IR inhibitors like "Compound-S" are powerful chemical tools for dissecting the complex IGF-1R/IR signaling axis. OSI-906 provides a robust method for shutting down the entire pathway, reflecting a common anti-cancer strategy. In contrast, selective IR inhibitors offer a nuanced approach to isolate the function of the insulin receptor. The experimental framework provided here offers a comprehensive, self-validating system for researchers to compare these agents and select the optimal inhibitor for their specific scientific inquiry.
References
-
protocols.io. In vitro kinase assay. (2023-09-23). [Link]
-
National Institutes of Health (NIH). Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. [Link]
-
ResearchGate. Schematic representation of the type I IGF-1R and IR signaling network. [Link]
-
Sling Therapeutics. Sling Therapeutics Presents Preclinical Data Demonstrating Treatment with Linsitinib Limits Progression of Thyroid Eye Disease at 45th Annual Meeting of European Thyroid Association. (2023-09-11). [Link]
-
National Institutes of Health (NIH). A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor. [Link]
-
ResearchGate. Discovery of OSI-906: A Selective and Orally Efficacious Dual Inhibitor of the IGF-1 Receptor and Insulin Receptor. [Link]
-
ResearchGate. Schematic diagram of IGF1R mediated signalling events. [Link]
-
National Institutes of Health (NIH). In vitro NLK Kinase Assay. [Link]
-
Elabscience. MTS Cell Proliferation Assay Kit User Manual. [Link]
-
Creative Bioarray. MTS Tetrazolium Assay Protocol. [Link]
-
ResearchGate. Schematic presentation of IGF1R/IR-dependent cell signaling pathways. [Link]
-
PubMed. A novel, potent, and selective insulin-like growth factor-I receptor kinase inhibitor blocks insulin-like growth factor-I receptor signaling in vitro and inhibits insulin-like growth factor-I receptor dependent tumor growth in vivo. [Link]
-
PR Newswire. Sling Therapeutics Presents Preclinical Data Demonstrating Linsitinib Decreases Immune Response in Mouse Model of Thyroid Eye Disease at IMMUNOLOGY2023™. (2023-05-15). [Link]
-
PR Newswire. Sling Therapeutics Presents Preclinical Data Demonstrating Treatment with Linsitinib Limits Progression of Thyroid Eye Disease at 45th Annual Meeting of European Thyroid Association. (2023-09-11). [Link]
-
Bio-protocol. In vitro kinase assay. (2022-09-01). [Link]
-
National Institutes of Health (NIH). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. [Link]
-
Encyclopedia MDPI. The IGF1 Signaling Pathway. (2023-10-12). [Link]
-
The Chemical Probes Portal. Linsitinib. [Link]
-
ResearchGate. (PDF) In vitro kinase assay v1. (2023-06-27). [Link]
-
Springer Protocols. Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. (2011). [Link]
-
National Institutes of Health (NIH). Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. [Link]
-
ResearchGate. OSI-906: A selective and orally efficacious dual inhibitor of the insulin-like growth factor-1 receptor and insulin receptor. [Link]
-
National Institutes of Health (NIH). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]
-
PubMed. Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor. [Link]
-
Frontiers. Pharmacological approaches to understanding protein kinase signaling networks. [Link]
-
National Institutes of Health (NIH). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024-08-13). [Link]
-
National Institutes of Health (NIH). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. [Link]
-
ResearchGate. Western blot analysis of a PI3K/AKT/mTOR pathway components, b. [Link]
Sources
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. Linsitinib | Insulin and Insulin-like Receptors | Tocris Bioscience [tocris.com]
- 13. Probe Linsitinib | Chemical Probes Portal [chemicalprobes.org]
- 14. abmole.com [abmole.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 18. A novel, potent, and selective insulin-like growth factor-I receptor kinase inhibitor blocks insulin-like growth factor-I receptor signaling in vitro and inhibits insulin-like growth factor-I receptor dependent tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Dual Inhibitory Action of Linsitinib in a New Cell Line
This guide provides a comprehensive framework for researchers to independently validate the dual inhibitory action of linsitinib (OSI-906) on the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR) in a previously uncharacterized cell line. By presenting a direct comparison with a known sensitive cell line, this document outlines the critical experimental phases, from initial phenotypic assessment to mechanistic validation, ensuring a robust and reproducible evaluation of linsitinib's therapeutic potential.
Introduction: The Rationale for Validating Linsitinib's Dual Inhibition
Linsitinib is a potent, ATP-competitive small molecule inhibitor that targets the tyrosine kinase domains of both IGF-1R and IR.[1][2] This dual specificity is crucial, as both receptors share significant structural homology and can activate overlapping downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK cascades, which are fundamental drivers of cell proliferation, survival, and apoptosis resistance in many cancers.[3][4]
This guide will use a practical example, comparing the effects of linsitinib on a new cell line of interest, the non-small-cell lung cancer (NSCLC) line A549 , with a well-characterized linsitinib-sensitive breast cancer cell line, MCF-7 .[5][6][7] The A549 cell line is known to express IGF-1R, making it a relevant model for this investigation.[5][7][8]
Phase 1: Experimental Framework & Design
A multi-faceted approach is essential for a conclusive validation. The experimental workflow is designed to first establish the drug's potency on a cellular level and then to dissect the underlying molecular events.
Caption: Linsitinib inhibits IGF-1R/IR signaling pathways.
Detailed Protocol: Western Blot for Phospho-Proteins
This protocol is designed to preserve the labile phosphate groups on proteins, which is critical for accurate results. [9][10]
-
Cell Culture and Treatment:
-
Seed A549 and MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours to reduce basal phosphorylation levels.
-
Pre-treat cells with linsitinib (at the determined IC50 concentration for each cell line) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with 50 ng/mL recombinant human IGF-1 for 15 minutes to induce pathway activation. Include an unstimulated control.
-
-
Lysis and Sample Preparation:
-
Immediately place plates on ice and wash cells with ice-cold PBS.
-
Lyse cells directly in the well with RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors . This step is critical to prevent dephosphorylation. [10] * Scrape, collect, and centrifuge the lysates to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. [9]
-
-
Electrophoresis and Blotting:
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Avoid using milk for blocking as it contains phosphoproteins that can increase background. [10] * Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-IGF-1Rβ (Tyr1135/1136), phospho-Akt (Ser473), and phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204). [11]
-
-
Detection and Re-probing:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies for total IGF-1Rβ, total Akt, total ERK, and a loading control like β-actin. [12]
-
Data Presentation and Interpretation
The results should demonstrate a clear pattern: IGF-1 stimulation should increase the phosphorylation of IGF-1R, Akt, and ERK in vehicle-treated cells. In contrast, cells pre-treated with linsitinib should show a marked reduction in IGF-1-induced phosphorylation of all three targets.
Table 2: Expected Outcome of Western Blot Analysis in A549 Cells
| Treatment Condition | p-IGF-1Rβ | p-Akt (S473) | p-ERK (T202/Y204) | Total Proteins |
| Control (Unstimulated) | Basal / Low | Basal / Low | Basal / Low | Unchanged |
| IGF-1 Stimulated | ↑↑↑ | ↑↑↑ | ↑↑↑ | Unchanged |
| Linsitinib + IGF-1 | ↓ | ↓ | ↓ | Unchanged |
| Arrow direction indicates the change relative to the unstimulated control. |
A successful experiment will show that linsitinib's IC50 correlates with its ability to block the molecular signaling cascade it is designed to inhibit. This dual evidence—phenotypic and mechanistic—provides a robust confirmation of its specific, dual inhibitory action in the new A549 cell line.
Conclusion
Validating the activity of a targeted inhibitor like linsitinib requires more than a simple cell death assay. By systematically determining the drug's potency (IC50) and then directly probing its effect on the intended molecular pathway, researchers can generate high-confidence data. This guide provides the experimental logic and detailed protocols necessary to confirm that linsitinib effectively executes its dual inhibitory function against IGF-1R and IR signaling in a new cellular model, providing a solid foundation for further preclinical development.
References
- Vertex AI Search. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
-
Luffy, M., et al. (2024). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. Frontiers in Endocrinology. [Link]
-
El-Shemerly, M., et al. (2001). Insulin-like growth factor (IGF) I down-regulates type 1 IGF receptor (IGF 1R) and reduces the IGF I response in A549 non-small-cell lung cancer and Saos-2/B-10 osteoblastic osteosarcoma cells. Experimental Cell Research, 271(2), 368-77. [Link]
-
Werner, H. (2023). The IGF1 Signaling Pathway. Encyclopedia MDPI. [Link]
-
de Groot, S., et al. (2020). IGF-1R pathway activation as putative biomarker for linsitinib therapy to revert tamoxifen resistance in ER-positive breast cancer. International Journal of Cancer, 146(7), 2036-2047. [Link]
- ResearchGate. (n.d.). Discovery of OSI-906: A Selective and Orally Efficacious Dual Inhibitor of the IGF-1 Receptor and Insulin Receptor.
-
Harrison, C. (2018). Insulin/IGF1R/PI3K/mTOR and MAPK/ERK signalling pathways are active in both conventional and naïve hESC culture conditions. Nature Research. [Link]
-
Ma, Y., et al. (2007). Silencing of the type 1 insulin-like growth factor receptor increases the sensitivity to apoptosis and inhibits invasion in human lung adenocarcinoma A549 cells. Folia Biologica, 53(3-4), 103-13. [Link]
- ResearchGate. (n.d.). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells.
-
Lu, H., et al. (2012). PI3K/Akt and MAPK/ERK1/2 signaling pathways are involved in IGF-1-induced VEGF-C upregulation in breast cancer. Journal of Experimental & Clinical Cancer Research, 31(1), 80. [Link]
-
Werner, H. (2023). The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities. Biomedicines, 11(10), 2707. [Link]
-
de Groot, S., et al. (2020). IGF-1R pathway activation as putative biomarker for linsitinib therapy to revert tamoxifen resistance in ER-positive breast cancer. International Journal of Cancer, 146(7). [Link]
-
Liu, C., et al. (2022). Human Kinase IGF1R/IR Inhibitor Linsitinib Controls the In Vitro and Intracellular Growth of Mycobacterium tuberculosis. ACS Infectious Diseases, 8(1), 163-176. [Link]
-
Boucher, J., et al. (2021). Distinct signaling by insulin and IGF-1 receptors and their extra- and intracellular domains. Proceedings of the National Academy of Sciences, 118(16). [Link]
- ResearchGate. (n.d.). Linsitinib is able to block IGF-1R pathway signaling and reverse tamoxifen resistance in MCF7 cells.
-
The Open-CAT App Team. (2016). IC50 or cell viability experiment. YouTube. [Link]
-
Wang, D., et al. (2017). Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor-κB signaling in esophageal squamous cell carcinoma. Cancer Medicine, 6(6), 1189-1199. [Link]
-
protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. [Link]
-
Kim, S. Y., et al. (2020). Linsitinib inhibits IGF-1-induced cell proliferation and hyaluronic acid secretion by suppressing PI3K/Akt and ERK pathway in orbital fibroblasts from patients with thyroid-associated ophthalmopathy. PLoS One, 15(1), e0227797. [Link]
- Abcam. (n.d.). Western blot for phosphorylated proteins.
-
Wang, D., et al. (2017). Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor-κB signaling in esophageal squamous cell carcinoma. Cancer Medicine, 6(6). [Link]
-
Ma, Y., et al. (2007). Silencing of the type 1 insulin-like growth factor receptor increases the sensitivity to apoptosis and inhibits invasion in human lung adenocarcinoma A549 cells. Folia Biologica, 53(3-4). [Link]
- BenchChem. (n.d.). Determining AC710 IC50 Values Using Cell Viability Assays: Application Notes and Protocols.
- Boster Bio. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
-
Macaulay, V. M., et al. (2001). Insulin-like growth factor-I inhibits cell growth in the a549 non-small lung cancer cell line. British Journal of Cancer, 85(10), 1599-1605. [Link]
-
Thomsen, A. R., et al. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 146, 145-161. [Link]
-
Luffy, M., et al. (2024). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. Frontiers in Endocrinology. [Link]
-
Jensen, P., et al. (2017). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 4, 11-21. [Link]
- ResearchGate. (n.d.). IGF-IR gene expression in human lung cancer A549 cells after treatment with IGF-IR siRNAs.
- Cell Signaling Technology. (n.d.). Phospho-Akt (Ser473) Antibody.
-
Bio-Rad Laboratories. (2017). Tips and tricks: Phospho Western Blots. YouTube. [Link]
Sources
- 1. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin-like growth factor (IGF) I down-regulates type 1 IGF receptor (IGF 1R) and reduces the IGF I response in A549 non-small-cell lung cancer and Saos-2/B-10 osteoblastic osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IGF‐1R pathway activation as putative biomarker for linsitinib therapy to revert tamoxifen resistance in ER‐positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silencing of the type 1 insulin-like growth factor receptor increases the sensitivity to apoptosis and inhibits invasion in human lung adenocarcinoma A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silencing of the type 1 insulin-like growth factor receptor increases the sensitivity to apoptosis and inhibits invasion in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. youtube.com [youtube.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Translational Relevance of Preclinical OSI-906 Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR) signaling pathway has long been a compelling, yet challenging, target. Linsitinib (OSI-906), a potent, orally bioavailable dual inhibitor of IGF-1R and IR, emerged from preclinical studies with significant promise. However, the journey of OSI-906 and other IGF-1R inhibitors through clinical trials has been fraught with difficulties, highlighting a critical gap between preclinical observations and clinical reality. This guide provides an in-depth technical comparison of preclinical data for OSI-906 and its alternatives, offering a critical lens through which to assess the translational relevance of such studies and informing the design of future investigations in this complex signaling axis.
The Rationale and Challenge of Targeting IGF-1R/IR
The IGF-1R/IR signaling network is a critical regulator of cellular proliferation, survival, and metabolism. Its dysregulation is implicated in the pathogenesis and progression of a wide range of human cancers.[1] OSI-906 was developed to potently and selectively inhibit the autophosphorylation of both human IGF-1R and IR, thereby blocking downstream signaling cascades.[1] Preclinical studies demonstrated its ability to induce antiproliferative effects in various tumor cell lines and exhibit robust anti-tumor efficacy in IGF-1R-driven xenograft models when administered orally.[1][2]
Despite this strong preclinical rationale, the clinical development of many IGF-1R inhibitors, including OSI-906, has been challenging. Large clinical trials often failed to demonstrate a significant benefit in unselected patient populations.[3][4] This underscores the critical need for a deeper understanding of the predictive biomarkers and the complexities of the IGF-1R/IR signaling network to bridge the translational gap.[3][4][5]
The IGF-1R/IR Signaling Pathway: A Network of Complexity
A thorough understanding of the IGF-1R/IR signaling pathway is fundamental to interpreting preclinical data and designing effective therapeutic strategies. The binding of ligands (IGF-1, IGF-2) to the receptors initiates a cascade of intracellular events, primarily through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are central to cell growth and survival.
Caption: The IGF-1R/IR signaling pathway and the inhibitory action of OSI-906.
Preclinical Head-to-Head: OSI-906 vs. Alternative IGF-1R/IR Inhibitors
A critical component of assessing translational relevance is the direct comparison of a candidate drug with other agents targeting the same pathway. Here, we compare the preclinical data of OSI-906 with two notable alternatives: BMS-754807, another small molecule dual IGF-1R/IR inhibitor, and Xentuzumab, a monoclonal antibody that neutralizes the IGF-1 and IGF-2 ligands.
| Parameter | OSI-906 (Linsitinib) | BMS-754807 | Xentuzumab (BI 836845) |
| Mechanism of Action | Dual IGF-1R/IR tyrosine kinase inhibitor | Dual IGF-1R/IR tyrosine kinase inhibitor | IGF-1 and IGF-2 neutralizing antibody |
| IC50 (IGF-1R) | 35 nM (cell-free)[6] | <2 nmol/L (Ki)[7][8] | N/A (ligand-neutralizing) |
| IC50 (IR) | 75 nM (cell-free)[6] | <2 nmol/L (Ki)[7][8] | N/A |
| In Vitro Activity | Antiproliferative in various tumor cell lines (NSCLC, CRC, pancreatic, breast)[2] | Broad antiproliferative activity in epithelial, mesenchymal, and hematopoietic tumor cell lines.[7][8] | Antiproliferative in a range of cancer cell lines.[9] |
| In Vivo Activity | Robust tumor growth inhibition in IGF-1R-driven xenograft models.[1][2] | Active in multiple xenograft models with tumor growth inhibition ranging from 53% to 115%.[7] | Antitumor activity in vivo, particularly in combination with other agents.[10][11][12] |
| Key Differentiators | Orally bioavailable small molecule. | Potent, reversible inhibitor.[7] | Targets ligands, potentially avoiding direct receptor-mediated resistance mechanisms.[9] |
Experimental Protocols for Preclinical Assessment
To ensure the reproducibility and validity of preclinical findings, standardized and well-documented experimental protocols are essential. Below are detailed, step-by-step methodologies for key experiments used in the evaluation of IGF-1R/IR inhibitors.
In Vitro Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for a standard MTT cell viability assay.
Detailed Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[13]
-
Compound Preparation: Prepare a serial dilution of OSI-906 and comparator drugs in culture medium at 2x the final desired concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]
-
Solubilization: Add 100 µL of detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Incubate the plate in the dark at room temperature for 2-4 hours, or until the formazan is completely dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
In Vivo Xenograft Tumor Growth Study
This experiment evaluates the anti-tumor efficacy of a compound in a living organism.
Workflow:
Caption: Workflow for an in vivo xenograft study.
Detailed Protocol:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old.[14][15]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.[14][15]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: (L x W^2)/2.[14]
-
Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, OSI-906, comparator drug).[16] Administer OSI-906 orally at a predetermined dose and schedule (e.g., 25 or 75 mg/kg daily).[2]
-
Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study.[14]
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for pharmacodynamic markers).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Pharmacokinetics and Pharmacodynamics: Understanding Drug Behavior
The translational relevance of a preclinical study is heavily dependent on understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the drug.
| Parameter | Preclinical Findings for OSI-906 |
| Pharmacokinetics (PK) | Orally bioavailable with dose-proportional increases in exposure in preclinical models.[6] Elimination half-lives vary across species (e.g., ~2.14 hours in mice, ~2.64 hours in rats).[6] |
| Pharmacodynamics (PD) | Inhibition of IGF-1R phosphorylation in tumors is dose-dependent and correlates with plasma drug concentrations.[6] Circulating biomarkers such as total IGF-1 levels are increased in response to OSI-906 treatment, indicating target engagement.[17] |
The Translational Disconnect: Why Did Preclinical Promise Not Translate to Clinical Success?
The modest clinical efficacy of OSI-906 and other IGF-1R inhibitors, despite encouraging preclinical data, can be attributed to several factors:
-
Lack of Predictive Biomarkers: Early clinical trials often enrolled unselected patient populations. Subsequent analyses have suggested that high circulating levels of IGF-1 or the expression of specific gene signatures might be predictive of response, but these were not used for patient stratification in pivotal trials.[3][4][18][19][20][21][22][23]
-
Complexity of the IGF-1R/IR Signaling Network: The high degree of homology between IGF-1R and the insulin receptor (IR) means that dual inhibitors like OSI-906 also impact insulin signaling, leading to metabolic side effects such as hyperglycemia.[3] Furthermore, the existence of IGF-1R/IR hybrid receptors adds another layer of complexity.[24]
-
Redundant Signaling Pathways: Cancer cells can often bypass the inhibition of a single pathway through the activation of alternative survival signals. Crosstalk between the IGF-1R pathway and other receptor tyrosine kinases, such as EGFR, can mediate resistance.[3][25][26]
-
Tumor Microenvironment: The preclinical models, often subcutaneous xenografts, may not fully recapitulate the complex interplay between the tumor and its microenvironment in humans, which can influence drug response.
Conclusion and Future Directions
The story of OSI-906 and the broader class of IGF-1R inhibitors serves as a crucial case study in the challenges of translating preclinical findings into clinical success. While the preclinical data for OSI-906 demonstrated potent anti-tumor activity, the complexities of the IGF-1R/IR signaling axis, the lack of robust predictive biomarkers, and the intricacies of tumor biology led to disappointing results in large-scale clinical trials.
For researchers and drug developers, the key takeaways are clear:
-
Robust Preclinical Models: Utilizing more sophisticated preclinical models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models that better mimic human disease, is crucial.[16]
-
Biomarker-Driven Clinical Trials: The identification and validation of predictive biomarkers are paramount for selecting patients who are most likely to benefit from IGF-1R targeted therapies.
-
Rational Combination Strategies: Exploring rational combinations of IGF-1R inhibitors with other targeted agents to overcome resistance mechanisms is a promising avenue for future research.
-
Deepening Our Understanding of the Biology: A more profound understanding of the intricate crosstalk between the IGF-1R/IR pathway and other signaling networks is essential for designing more effective therapeutic strategies.
By critically evaluating the lessons learned from the preclinical and clinical studies of OSI-906, the scientific community can move forward with a more informed and strategic approach to targeting this challenging but potentially rewarding signaling pathway in the fight against cancer.
References
-
Reasons for failure of IGF-1R targeting. Summary of reasons suggested... - ResearchGate. Available at: [Link]
-
IGF-1R as an anti-cancer target—trials and tribulations - PMC - PubMed Central. Available at: [Link]
-
Targeting the IGF-1R in prostate and colorectal cancer: reasons behind trial failure and future directions - PubMed. Available at: [Link]
-
Abstract A46: Pharmacodynamic biomarkers for OSI‐906, an insulin‐like growth factor‐1 receptor (IGF‐1R) tyrosine kinase inhibitor, in cancer patients with advanced solid tumors - AACR Journals. Available at: [Link]
-
Minireview: Were the IGF Signaling Inhibitors All Bad? - Oxford Academic. Available at: [Link]
-
Predictive biomarkers for targeting insulin-like growth factor-I (IGF-I) receptor | Molecular Cancer Therapeutics - AACR Journals. Available at: [Link]
-
Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program - NIH. Available at: [Link]
-
Targeting the Insulin-like Growth Factor Receptor: Developing Biomarkers from Gene Expression Profiling - PMC - NIH. Available at: [Link]
-
BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed. Available at: [Link]
-
Antitumor Activity of the IGF-1/IGF-2–Neutralizing Antibody Xentuzumab (BI 836845) in Combination with Enzalutamide in Prostate Cancer Models - AACR Journals. Available at: [Link]
-
The role of IGF-pathway biomarkers in determining risks, screening, and prognosis in lung cancer - PMC - NIH. Available at: [Link]
-
BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - AACR Journals. Available at: [Link]
-
Two first-in-human studies of xentuzumab, a humanised insulin-like growth factor (IGF)-neutralising antibody, in patients with advanced solid tumours - PubMed Central. Available at: [Link]
-
Abstract 20: Xentuzumab, a humanized IGF-1 and IGF-2 ligand neutralizing antibody, improves the antitumor efficacy of enzalutamide in preclinical models of prostate cancer - AACR Journals. Available at: [Link]
-
Investigation of predictive biomarkers for R1507, an anti-IGF1R antibody, in patients with advanced non-small cell lung cancer with progression after first-line chemotherapy. - ASCO Publications. Available at: [Link]
-
Phase II trial of the dual IGF-1R/IR inhibitor BMS-754807 with or without letrozole in aromatase inhibitor-resistant breast cancer. | Journal of Clinical Oncology - ASCO Publications. Available at: [Link]
-
BMS-754807, a Small-Molecule Inhibitor of Insulin-like Growth Factor-1 Receptor/Insulin Receptor, Enhances Gemcitabine Response in Pancreatic Cancer - AACR Journals. Available at: [Link]
-
Targeting the insulin-like growth factor receptor: developing biomarkers from gene expression profiling - PubMed. Available at: [Link]
-
Cell Viability Assay Protocols - Creative Bioarray. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai. Available at: [Link]
-
Preclinical characterization of OSI-906: A novel IGF-1R kinase inhibitor in clinical trials. Available at: [Link]
-
Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor - PubMed. Available at: [Link]
-
What IGF-1R modulators are in clinical trials currently? - Patsnap Synapse. Available at: [Link]
-
Minireview: Were the IGF Signaling Inhibitors All Bad? - Oxford Academic. Available at: [Link]
-
IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC - NIH. Available at: [Link]
-
(PDF) Two first-in-human studies of xentuzumab, a humanised insulin-like growth factor (IGF)-neutralising antibody, in patients with advanced solid tumours - ResearchGate. Available at: [Link]
-
Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC - NIH. Available at: [Link]
-
Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors - PubMed Central. Available at: [Link]
-
A Phase I Dose‐Escalation Study of Linsitinib (OSI‐906), a Small‐Molecule Dual Insulin‐Like Growth Factor‐1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer - NIH. Available at: [Link]
-
Insulin-like growth factor-1 receptor (IGF-1R) as a biomarker for resistance to the tyrosine kinase inhibitor gefitinib in non-small cell lung cancer - PMC - NIH. Available at: [Link]
-
Preclinical evaluation of Insulin-like growth factor receptor 1 (IGF1R) and Insulin Receptor (IR) as a therapeutic targets in triple negative breast cancer - PMC. Available at: [Link]
-
Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors - AACR Journals. Available at: [Link]
Sources
- 1. Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. IGF-1R as an anti-cancer target—trials and tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Targeting the IGF-1R in prostate and colorectal cancer: reasons behind trial failure and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Two first-in-human studies of xentuzumab, a humanised insulin-like growth factor (IGF)-neutralising antibody, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. atcc.org [atcc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Targeting the Insulin-like Growth Factor Receptor: Developing Biomarkers from Gene Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of IGF-pathway biomarkers in determining risks, screening, and prognosis in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. Targeting the insulin-like growth factor receptor: developing biomarkers from gene expression profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 24. researchgate.net [researchgate.net]
- 25. Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Disposal of OSI-906 (Linsitinib): A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of oncological and metabolic disease research, the potent dual IGF-1R/insulin receptor inhibitor OSI-906, also known as linsitinib, is a critical tool.[1] As a selective, ATP-competitive small molecule, its role in elucidating cellular signaling pathways and its potential as a therapeutic agent are invaluable.[2][3] However, beyond its experimental applications, the responsible management and disposal of this compound are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of OSI-906, grounded in scientific principles and regulatory awareness.
Understanding the Hazard Profile of OSI-906
Before delving into disposal procedures, it is crucial to understand the inherent chemical and biological properties of OSI-906 that inform its handling and waste management.
Chemical Properties:
| Property | Value | Source |
| Chemical Formula | C₂₆H₂₃N₅O | [3] |
| Molar Mass | 421.5 g/mol | [1] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMSO and DMF | [4] |
Biological Activity and Potential Hazards:
OSI-906 is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR), with IC50 values of 35 nM and 75 nM, respectively.[2][5] This mechanism of action, which is the basis for its investigation as an anti-cancer agent, involves the disruption of cellular growth and proliferation pathways.[3][6] Consequently, it should be handled as a potentially hazardous compound with cytotoxic and antineoplastic properties. While a specific, comprehensive toxicology report for laboratory exposure is not widely published, compounds of this nature are generally considered hazardous if ingested, inhaled, or absorbed through the skin. The Safety Data Sheet (SDS) should always be consulted as the primary source of detailed hazard information.[4]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of OSI-906 is a multi-step process that begins with segregation at the point of use and culminates in transfer to a licensed waste management facility.
Caption: A simplified workflow for the disposal of OSI-906 from the laboratory to a licensed facility.
1. Waste Segregation at the Point of Generation:
The cardinal rule of chemical waste management is immediate and proper segregation. All waste streams containing OSI-906 must be kept separate from non-hazardous and other types of chemical waste. This includes:
-
Neat (undiluted) OSI-906 powder.
-
Stock solutions of OSI-906 (typically in DMSO or DMF).
-
Contaminated labware: This includes pipette tips, serological pipettes, centrifuge tubes, and any other disposable materials that have come into direct contact with OSI-906.
-
Personal Protective Equipment (PPE): Gloves, disposable lab coats, and any other PPE worn during the handling of OSI-906.
-
Spill cleanup materials.
2. Containerization and Labeling:
Proper containment and clear labeling are critical to prevent accidental exposure and ensure compliant disposal.
-
Primary Containers: Use chemically resistant, leak-proof containers for all OSI-906 waste. For solid waste (contaminated labware, PPE), a designated, clearly marked bag or sharps container is appropriate. For liquid waste (stock solutions), use a sealed, non-reactive bottle.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: Linsitinib (OSI-906)
-
The concentration (if applicable)
-
The primary hazard(s) (e.g., "Cytotoxic," "Potentially Hazardous Chemical")
-
The date of accumulation
-
3. Temporary On-site Accumulation:
Designate a specific, secure area within the laboratory or a central accumulation area for the temporary storage of OSI-906 waste. This area should be:
-
Well-ventilated.
-
Away from general laboratory traffic.
-
Clearly marked as a hazardous waste accumulation area.
-
In compliance with institutional and local regulations regarding storage time limits.
4. Licensed Professional Waste Disposal:
The final step in the disposal process is the transfer of the contained and labeled OSI-906 waste to a licensed professional waste disposal service.[7] Attempting to neutralize or dispose of OSI-906 through standard laboratory drains or as regular trash is strictly prohibited and can pose a significant risk to human health and the environment.
Decontamination Procedures
Regulatory Framework for Laboratory Waste
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). For academic and research laboratories, Subpart K of the RCRA generator regulations provides an alternative set of standards that are better suited to the laboratory environment.[2] Key aspects of these regulations include requirements for hazardous waste determinations to be made by trained professionals and the development of a Laboratory Management Plan.[8] It is the responsibility of the research institution to ensure compliance with all applicable federal, state, and local regulations.
The Causality Behind Prudent Disposal
The stringent procedures for the disposal of compounds like OSI-906 are rooted in a clear understanding of the potential risks. As a potent biological modulator, the uncontrolled release of OSI-906 into the environment could have unintended ecological consequences. Furthermore, its cytotoxic potential necessitates rigorous containment to protect laboratory personnel and the wider community from exposure. By adhering to these protocols, researchers not only ensure regulatory compliance but also uphold their ethical responsibility to safeguard human health and the environment.
References
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2008). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from [Link]
-
Wikipedia. Linsitinib. Retrieved from [Link]
-
Poondru, S., et al. (2016). Mass balance, pharmacokinetics, and metabolism of linsitinib in cancer patients. Cancer Chemotherapy and Pharmacology, 77(4), 807-816. Retrieved from [Link]
-
Garon, E. B., et al. (2013). IGF1R signalling and its inhibition. British Journal of Cancer, 108(12), 2374-2380. Retrieved from [Link]
-
Buck, E., et al. (2010). Compensatory insulin receptor (IR) activation on inhibition of insulin-like growth factor-1 receptor (IGF-1R): rationale for cotargeting IGF-1R and IR in cancer. Molecular Cancer Therapeutics, 9(10), 2652-2664. Retrieved from [Link]
-
Gualberto, A., & Pollak, M. (2009). Emerging role of insulin-like growth factor receptor inhibitors in cancer. The Oncologist, 14(11), 1089-1099. Retrieved from [Link]
Sources
- 1. Linsitinib - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. IGF1R signalling and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass balance, pharmacokinetics, and metabolism of linsitinib in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Mastering the Protocol: A Guide to Personal Protective Equipment for Handling OSI-906
For researchers, scientists, and drug development professionals, the integrity of our work and our personal safety are paramount. When handling potent, small-molecule inhibitors like OSI-906 (Linsitinib), a dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR), a meticulous approach to personal protective equipment (PPE) is not just a recommendation—it is a critical mandate.[1][2][3][4] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure you can work with confidence and security.
The Rationale Behind Stringent PPE Protocols for OSI-906
OSI-906 is a potent, crystalline solid compound.[1] Like many kinase inhibitors, the primary routes of occupational exposure include inhalation of aerosolized powder, dermal contact, and accidental ingestion.[5] The compound's mechanism of action, inhibiting crucial signaling pathways, underscores the necessity of preventing unintended systemic exposure in laboratory personnel.[2] While comprehensive toxicological data in a lab setting is not extensively published, the potent biological effects observed in preclinical and clinical studies demand a cautious and proactive safety posture.[6][7][8][9]
Core Directive: Your Essential Personal Protective Equipment
A thorough risk assessment should precede any handling of OSI-906. The following table outlines the mandatory PPE for handling this compound, particularly in its powdered form.
| PPE Category | Item Specification | Justification for Use with OSI-906 |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove's cuff should extend over the gown sleeve. This prevents skin absorption. Double gloving provides an added layer of security, and the outer glove can be promptly removed if contamination occurs.[5] |
| Body Protection | Disposable Gown | A solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated) is required. This protects skin and personal clothing from contamination and must be discarded as hazardous waste after use.[5] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles are mandatory. A full-face shield should be worn over the goggles when handling the solid compound or preparing solutions to protect against splashes and aerosolized particles.[5] |
| Respiratory Protection | N95 Respirator (or higher) | A NIOSH-approved N95 or higher-rated respirator is required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation.[5] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet prevent the spread of contamination outside the designated work area.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, logical workflow is essential for minimizing exposure risk. The following protocol provides a self-validating system for the safe handling and preparation of OSI-906 solutions.
Experimental Workflow Diagram
Caption: Procedural workflow for the safe handling of OSI-906.
Detailed Experimental Protocol
-
Preparation Phase :
-
Designate Area : All handling of solid OSI-906 must occur within a certified chemical fume hood, biological safety cabinet, or similar containment apparatus.
-
Assemble Materials : Before beginning, place all necessary items (vials, spatulas, solvents, pipettes, waste containers) inside the containment area to minimize traffic.
-
Don PPE : Put on all required PPE as listed in the table above. Ensure the outer gloves overlap the cuffs of the disposable gown.
-
-
Compound Handling :
-
Weighing : Carefully weigh the powdered OSI-906 on a tared weigh boat inside the containment unit. Avoid any actions that could generate dust.
-
Solubilization : Prepare the stock solution by adding the appropriate solvent (e.g., DMSO) directly to the vial containing the weighed compound.[2] Cap the vial securely and mix until fully dissolved. This step is critical as it significantly reduces the risk of aerosolization.
-
Experimentation : Carry out all subsequent dilutions and experimental additions within the containment area.
-
-
Decontamination and Disposal :
-
Waste Segregation : All materials that have come into contact with OSI-906 are considered hazardous waste and must be disposed of according to institutional and local regulations.[5]
-
Decontamination : Thoroughly wipe down all surfaces and equipment within the containment area with an appropriate decontaminating solution (e.g., 70% ethanol), followed by a final wipe-down with water.
-
Doffing PPE : Remove PPE in an order that minimizes cross-contamination (e.g., remove outer gloves, gown, face shield, inner gloves, respirator).
-
Hygiene : Immediately wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Ensuring a Safe Conclusion
A comprehensive disposal plan is a non-negotiable component of the safety protocol.
-
Solid Hazardous Waste : This includes gloves, gowns, shoe covers, weigh boats, pipette tips, and empty vials. All items must be collected in a designated, puncture-proof, and clearly labeled hazardous waste container.
-
Liquid Hazardous Waste : All solutions containing OSI-906, including unused stock solutions and experimental media, must be collected in a sealed, labeled hazardous waste container. DO NOT pour this waste down the drain.[5]
-
Final Disposal : All hazardous waste must be handled and disposed of by a certified hazardous waste management company, following all institutional, local, and federal guidelines.
By integrating these robust PPE and handling protocols into your daily laboratory practice, you build a self-validating system of safety that protects both the researcher and the integrity of the research itself.
References
-
Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors . PubMed Central. Available at: [Link]
-
A Phase I Dose-Escalation Study of Linsitinib (OSI-906), a Small-Molecule Dual Insulin-Like Growth Factor-1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer . PubMed. Available at: [Link]
-
Linsitinib (OSI-906) for the Treatment of Adult and Pediatric Wild-Type Gastrointestinal Stromal Tumors, a SARC Phase II Study . AACR Journals. Available at: [Link]
-
A Phase I Dose‐Escalation Study of Linsitinib (OSI‐906), a Small‐Molecule Dual Insulin‐Like Growth Factor‐1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer . National Institutes of Health (NIH). Available at: [Link]
-
HANDLING OF POTENT MOLECULES (CATEGORY-IV) . PharmaGuideHub. Available at: [Link]
-
Linsitinib(OSI-906) Datasheet . DC Chemicals. Available at: [Link]
-
Considerations for personal protective equipment when handling cytotoxic drugs . Manufacturing Chemist. Available at: [Link]
-
Personal protective equipment for antineoplastic safety . PubMed. Available at: [Link]
-
PROTACs to Address the Challenges Facing Small Molecule Inhibitors . PubMed Central. Available at: [Link]
-
Safe handling and waste management of hazardous drugs . eviQ. Available at: [Link]
-
How can you handle small molecule drugs? . YouTube. Available at: [Link]
-
Linsitinib (OSI-906) versus placebo for patients with locally advanced or metastatic adrenocortical carcinoma: a double-blind, randomised, phase 3 study . PubMed. Available at: [Link]
-
Combination Treatment of OSI-906 with Aurora B Inhibitor Reduces Cell Viability via Cyclin B1 Degradation-Induced Mitotic Slippage . National Institutes of Health (NIH). Available at: [Link]
-
A phase 2 study of OSI-906 (linsitinib, an insulin-like growth factor receptor-1 inhibitor) in patients with asymptomatic or mildly symptomatic (non-opioid requiring) metastatic castrate resistant prostate cancer (CRPC) . PubMed. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Linsitinib(OSI-906) Datasheet DC Chemicals [dcchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Phase I Dose‐Escalation Study of Linsitinib (OSI‐906), a Small‐Molecule Dual Insulin‐Like Growth Factor‐1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linsitinib (OSI-906) versus placebo for patients with locally advanced or metastatic adrenocortical carcinoma: a double-blind, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
